Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 7-methoxy-1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-12-7-3-6(10(11)13-2)4-8-9(7)15-5-14-8/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQKIGXHWZLSCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345086 | |
| Record name | Methyl 3-methoxy-4,5-methylenedioxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22934-58-3 | |
| Record name | Methyl 3-methoxy-4,5-methylenedioxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate, a key intermediate in the development of various biologically active compounds. This document details experimental protocols, summarizes quantitative data, and visualizes synthetic pathways to facilitate further research and application in drug discovery and development.
Chemical Properties and Data
This compound is the methyl ester derivative of 7-methoxy-1,3-benzodioxole-5-carboxylic acid, also known as myristicinic acid. The properties of the parent carboxylic acid are well-documented and provide a baseline for understanding the ester.
| Property | Value (for 7-methoxy-1,3-benzodioxole-5-carboxylic acid) |
| Molecular Formula | C₉H₈O₅[1][2][3] |
| Molecular Weight | 196.16 g/mol [1][2][3] |
| Appearance | White to off-white crystalline solid[1] |
| Melting Point | 212 °C |
| Solubility | Soluble in polar solvents such as water and alcohols[1] |
Synthesis of this compound
The primary route for the synthesis of this compound is through the esterification of its parent carboxylic acid, 7-methoxy-1,3-benzodioxole-5-carboxylic acid. Several general and specific methods for esterification are applicable.
Fischer Esterification
A common method for the synthesis of esters is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[4][5]
Experimental Protocol:
-
Materials: 7-methoxy-1,3-benzodioxole-5-carboxylic acid, Methanol (excess), Concentrated Sulfuric Acid (catalyst), Sodium Bicarbonate solution, Ethyl Acetate, Magnesium Sulfate.
-
Procedure:
-
Dissolve 7-methoxy-1,3-benzodioxole-5-carboxylic acid in an excess of methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
-
Esterification using POCl₃
An alternative, milder method for esterification utilizes phosphorus oxychloride (POCl₃). This method often proceeds at room temperature with high yields.
Experimental Protocol:
-
Materials: 7-methoxy-1,3-benzodioxole-5-carboxylic acid, Methanol, Phosphorus Oxychloride (POCl₃), Ethyl Acetate, Sodium Bicarbonate solution, Magnesium Sulfate.
-
Procedure:
-
Dissolve 7-methoxy-1,3-benzodioxole-5-carboxylic acid in methanol in an ice bath.
-
Add POCl₃ dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to stir at room temperature for a specified time (e.g., 2 hours), monitoring the reaction by TLC.
-
Pour the reaction mixture over crushed ice and extract with ethyl acetate.
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.
-
Further purification can be achieved through column chromatography.
-
A similar procedure has been successfully used for the synthesis of the related compound, Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate, by reacting the corresponding carboxylic acid with one molar equivalent of methanol in dichloromethane at room temperature for 12 hours, resulting in an 88% yield.[6]
Spectral Data (Predicted and from Related Compounds)
| Spectral Data | Expected Characteristics |
| ¹H NMR | Aromatic protons (2H), methoxy protons (3H, singlet), methyl ester protons (3H, singlet), and methylenedioxy protons (2H, singlet). |
| ¹³C NMR | Peaks corresponding to the carboxyl carbon, aromatic carbons, methoxy carbon, methyl ester carbon, and the methylenedioxy carbon. Carbonyl carbon is expected in the 165-175 ppm range. |
| IR (Infrared) Spectroscopy | Characteristic peaks for C=O stretching of the ester (around 1720 cm⁻¹), C-O stretching, aromatic C-H stretching, and C-H stretching of the methoxy and methyl ester groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₀O₅, MW: 210.18 g/mol ). Fragmentation patterns would likely show the loss of the methoxy group (-OCH₃) and the carbomethoxy group (-COOCH₃). |
Potential Biological Activity and Signaling Pathways
Derivatives of 1,3-benzodioxole are a significant class of compounds in medicinal chemistry, exhibiting a range of biological activities. Several studies have highlighted their potential as antitumor agents.[1][7]
Compounds containing the 1,3-benzodioxole moiety have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[7] The mechanism of action for many of these derivatives is believed to involve the induction of the intrinsic apoptosis pathway, which is triggered by cellular stress and leads to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[7]
While the specific biological activity of this compound has not been extensively reported, its structural similarity to other biologically active benzodioxoles suggests it may be a promising candidate for further investigation in cancer research and drug development.
This technical guide serves as a foundational resource for professionals engaged in the synthesis and evaluation of novel therapeutic agents. The provided protocols and data for this compound and related compounds offer a starting point for further exploration of this promising chemical scaffold.
References
- 1. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. athabascau.ca [athabascau.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate CAS number and properties
An In-Depth Technical Guide to Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate
This guide provides a comprehensive technical overview of this compound, a valuable heterocyclic building block in organic synthesis and medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's identification, physicochemical properties, detailed synthesis protocols with mechanistic insights, and its applications as a key synthetic intermediate.
Compound Identification and Structure
This compound is the methyl ester derivative of myristicin acid. While the parent carboxylic acid is well-documented, the methyl ester is typically synthesized as a downstream intermediate and may not have a universally cited, unique CAS Registry Number. For clarity and unambiguous identification, it is best identified by its IUPAC name and the CAS number of its parent acid.
-
IUPAC Name: this compound
-
Synonyms: 7-methoxy-1,3-benzodioxole-5-carboxylic acid methyl ester, Methyl myristicinate
-
Parent Acid CAS Number: --INVALID-LINK-- (7-methoxy-1,3-benzodioxole-5-carboxylic acid)[1]
-
Molecular Structure:
Physicochemical and Spectroscopic Properties
Quantitative data for the target compound is not widely published. The following table summarizes its calculated properties and includes experimental data for its direct carboxylic acid precursor for reference.
| Property | Value (this compound) | Value (7-methoxy-1,3-benzodioxole-5-carboxylic acid) | Reference |
| CAS Registry Number | Data not available | 526-34-1 | [2][3] |
| Molecular Formula | C₁₀H₁₀O₅ | C₉H₈O₅ | [2] |
| Molecular Weight | 210.18 g/mol | 196.16 g/mol | [2] |
| Appearance | Data not available (Expected: Solid) | White to off-white crystalline solid | [3] |
| Melting Point | Data not available | 212 °C | [2] |
| Boiling Point | Data not available | Data not available | |
| Solubility | Expected to be soluble in common organic solvents (DCM, Ethyl Acetate, Methanol) | Soluble in polar solvents (water, alcohols) | [3] |
A brominated analog, Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate, is reported as a white powder with a melting point of 357 K (84 °C), suggesting the title compound is also a solid at room temperature.[4]
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached via two primary, reliable routes. The choice of pathway depends on the availability of starting materials.
Pathway 1: Direct Esterification from Myristicin Acid
This is the most direct and efficient method, predicated on the availability of the parent carboxylic acid (CAS 526-34-1). The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (methanol) in the presence of a strong acid catalyst, is the classical and most cost-effective approach.
-
Catalyst: A strong protic acid (e.g., concentrated H₂SO₄) is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.
-
Reversibility: The reaction is an equilibrium process. To drive it towards the product (the ester), an excess of methanol is used, acting as both reactant and solvent. This leverages Le Châtelier's principle. Alternatively, removal of the water byproduct via azeotropic distillation (e.g., with toluene and a Dean-Stark apparatus) can be employed.
-
Work-up: The reaction is quenched with a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst and any unreacted carboxylic acid, facilitating the isolation of the neutral ester product via extraction.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-methoxy-1,3-benzodioxole-5-carboxylic acid (1.0 eq).
-
Reagents: Add anhydrous methanol in a significant excess (e.g., 20-40 eq, serving as the solvent).
-
Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) dropwise.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.
Pathway 2: Multi-Step Synthesis from Methyl Gallate
-
Step 1: Methylenedioxy Bridge Formation: The two adjacent hydroxyl groups at the 3- and 4-positions of methyl gallate are selectively protected by forming a methylenedioxy bridge. This is typically achieved using a dihalomethane (e.g., dibromomethane or diiodomethane) and a weak base like potassium carbonate.[5] The base deprotonates the phenolic hydroxyls, creating nucleophilic phenoxides that attack the electrophilic CH₂X₂ in a double Sₙ2 reaction to form the five-membered dioxole ring.
-
Step 2: O-Methylation: The remaining hydroxyl group at the 7-position (originally the 5-position of gallate) is then methylated. This is a standard Williamson ether synthesis using a methylating agent like dimethyl sulfate or methyl iodide with a suitable base.
Step A: Synthesis of Methyl 7-hydroxy-1,3-benzodioxole-5-carboxylate [5]
-
Setup: In a round-bottom flask, dissolve methyl gallate (1.0 eq) and potassium carbonate (approx. 2.2 eq) in an anhydrous polar aprotic solvent like DMF or DMSO.
-
Reagent Addition: Add diiodomethane or dibromomethane (approx. 1.2 eq) dropwise to the stirred suspension under an inert atmosphere (e.g., nitrogen).
-
Reaction: Heat the reaction mixture (e.g., 60-120 °C) and stir for several hours, monitoring by TLC.
-
Work-up: After cooling, pour the reaction mixture into cold water and extract with ethyl acetate. Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography to yield the intermediate, methyl 7-hydroxy-1,3-benzodioxole-5-carboxylate.
Step B: Synthesis of this compound
-
Setup: Dissolve the hydroxy-intermediate from Step A (1.0 eq) in a suitable solvent like acetone or DMF.
-
Reagent Addition: Add a base (e.g., K₂CO₃, approx. 1.5 eq) followed by a methylating agent like dimethyl sulfate (approx. 1.2 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Work-up & Purification: Perform a standard aqueous work-up and extraction as described previously. Purify by column chromatography or recrystallization to obtain the final product.
Applications in Research and Drug Development
The benzodioxole (or methylenedioxyphenyl) moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and pharmacologically active molecules. This compound serves as a key precursor to more complex derivatives.
-
Intermediate for Hepatitis Therapeutics: A closely related analog, methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate, is a documented key intermediate in the synthesis of biphenyl derivatives.[4] These compounds have been investigated for their potential to treat liver ailments, including acute and chronic hepatitis.[4] The title compound is the direct non-brominated parent, making it a crucial starting point for creating libraries of analogous structures for structure-activity relationship (SAR) studies.
-
Building Block for Natural Product Synthesis: The core structure is related to myristicin, a naturally occurring phenylpropene found in nutmeg. This makes the compound and its derivatives valuable starting materials for the total synthesis or semi-synthesis of natural products and their analogs.
-
Scaffold for Novel Drug Discovery: The combination of the electron-rich benzodioxole ring, a methoxy group, and a reactive ester handle makes this molecule a versatile platform. The ester can be hydrolyzed back to the acid for amide coupling, reduced to an alcohol, or converted to other functional groups, enabling the exploration of diverse chemical space in drug discovery programs.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information before handling.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid | C9H8O5 | CID 607309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 526-34-1: 7-Methoxy-1,3-benzodioxole-5-carboxylic acid [cymitquimica.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. 1,3-Benzodioxole-5-carboxylic acid, 7-hydroxy-, methyl ester synthesis - chemicalbook [chemicalbook.com]
natural occurrence of 7-methoxy-1,3-benzodioxole derivatives
An In-Depth Technical Guide on the Natural Occurrence of 7-Methoxy-1,3-Benzodioxole Derivatives
Introduction
The 1,3-benzodioxole, or methylenedioxybenzene, moiety is a significant structural feature found in a plethora of naturally occurring and synthetic compounds.[1][2][3] This heterocyclic scaffold is an integral part of many natural products, including well-known phenylpropanoids that contribute to the flavor and aroma of various plants.[4][5] Derivatives of 1,3-benzodioxole are recognized for their wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, making them a subject of intense research in medicinal chemistry and drug development.[1][2][6][7][8]
This guide focuses specifically on the and related compounds. The primary example is Myristicin (4-methoxy-6-(2-propenyl)-1,3-benzodioxole), a major psychoactive and aromatic constituent of nutmeg.[4] These compounds are not only important in the flavor and fragrance industries but also serve as valuable precursors and building blocks for the synthesis of more complex molecules.[9][10] We will explore their natural sources, present quantitative data on their occurrence, provide detailed experimental protocols for their extraction and analysis, and visualize key workflows and biosynthetic pathways.
Natural Occurrence and Quantitative Data
Several derivatives of 1,3-benzodioxole are found as major constituents of essential oils from various plant species. Myristicin, characterized by a methoxy group at the 7-position (equivalent to the 4-position in IUPAC nomenclature of the substituted benzene ring), is prominently found in the Myristicaceae and Apiaceae families.[1][4] The concentration of these compounds can vary significantly based on the plant's origin, growing conditions, storage, and the extraction method employed.[4][9]
The following tables summarize the quantitative occurrence of Myristicin and other structurally related, naturally occurring 1,3-benzodioxole derivatives.
Table 1: Occurrence of Myristicin (A 7-Methoxy-1,3-Benzodioxole Derivative)
| Compound | Plant Source | Plant Part | Concentration / Yield |
| Myristicin | Myristica fragrans (Nutmeg) | Seed & Mace | 5.57 - 13.76% of essential oil[4] |
| Myristicin | Myristica fragrans (Nutmeg) | Seed Oil | Initial concentration of 12.93% in one study[4][11] |
| Myristicin | Apiaceae Family (e.g., Parsley, Dill, Fennel, Celery) | General | Present in essential oils[1][4] |
Table 2: Occurrence of Other Major 1,3-Benzodioxole Derivatives
| Compound | Plant Source | Plant Part | Concentration / Yield |
| Safrole | Sassafras albidum | Root Bark | ~90% of essential oil[5] |
| Safrole | Ocotea pretiosa (Brazilian Sassafras) | Wood | Principal component of essential oil[5] |
| Apiol | Petroselinum crispum (Parsley) | Seed | Extracted from essential oil[1] |
| Dillapiole | Anethum graveolens (Dill) | Seed | Extracted from essential oil[1] |
Experimental Protocols
The isolation and identification of 7-methoxy-1,3-benzodioxole derivatives from natural sources involve a multi-step process combining extraction, purification, and analytical characterization.
Protocol 1: General Essential Oil Extraction by Hydrodistillation
This method is a standard technique for extracting volatile compounds, such as phenylpropanoids, from plant material.[12][13]
Materials and Equipment:
-
Plant material (e.g., ground nutmeg seeds)
-
Deionized water
-
Diethyl ether or hexane (for liquid-liquid extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Clevenger-type apparatus or standard hydrodistillation setup
-
2 L round-bottom flask
-
Heating mantle
-
Condenser
-
Separatory funnel
-
Filter paper and funnel
-
Rotary evaporator (optional)
Procedure:
-
Preparation: Weigh approximately 200-500 g of the dried, ground plant material and place it into a 2 L round-bottom flask.[12][13]
-
Hydrodistillation: Add deionized water to the flask until the plant material is fully covered.[12] Assemble the Clevenger-type apparatus.
-
Heating: Gently heat the flask using a heating mantle. The distillation is typically carried out for 3 to 4 hours, during which steam and volatile oils are collected in the condenser and separated.[12][13]
-
Collection: Collect the condensed essential oil, which separates from the aqueous layer.
-
Solvent Extraction (Optional): To maximize recovery, the aqueous distillate can be extracted 2-3 times with a non-polar solvent like diethyl ether or hexane.[12]
-
Drying: Combine the organic layers and dry them over anhydrous magnesium sulfate to remove residual water.[12]
-
Solvent Removal: Filter the solution to remove the drying agent. The solvent can be carefully evaporated at room temperature or using a rotary evaporator to yield the crude essential oil.[12]
Protocol 2: Purification of Myristicin by Sequential Fractional Distillation
This protocol describes a method to significantly increase the concentration of myristicin from crude nutmeg essential oil.[4][11]
Materials and Equipment:
-
Crude nutmeg essential oil
-
5% NaCl solution
-
Vacuum distillation apparatus
-
Heating mantle with temperature control
-
Round-bottom flasks
-
Vacuum pump and gauge
Procedure:
-
Stage 1 - Removal of Low-Boiling Terpenes:
-
Stage 2 - Further Terpene Removal:
-
Stage 3 - Final Purification:
-
Take the isolate from Stage 2 and perform a final distillation at 145°C under a vacuum of 0.2 bars for approximately 1 hour.[4][11]
-
Using a vacuum is critical to lower the boiling point and prevent thermal decomposition of myristicin.[4]
-
The residue from this final stage is the purified fraction, containing a high concentration of myristicin (approx. 83.45%).[4]
-
Protocol 3: Identification and Quantification by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying and quantifying the components of a complex mixture like an essential oil.[13][14]
Materials and Equipment:
-
Essential oil sample
-
Methanol or hexane (for dilution)
-
GC-MS system (e.g., Agilent or Shimadzu)
-
Capillary column (e.g., HP-5MS or RTX-5MS, 30 m x 0.25 mm i.d. x 0.25 µm film thickness)[13][15]
-
Helium (carrier gas)
-
Microsyringe
Procedure:
-
Sample Preparation: Dilute 1 µL of the essential oil sample in 1 mL of a suitable solvent like methanol or hexane.[15]
-
Injection: Inject 1 µL of the diluted sample into the GC-MS instrument. A split injection is common (e.g., split ratio 1:15 or 1:25).[13][15]
-
GC Separation:
-
MS Detection:
-
Data Analysis:
-
Identify compounds by comparing their mass spectra with reference libraries (e.g., NIST, Wiley).
-
Confirm identification using retention indices.
-
Quantify the relative percentage of each compound based on the peak area in the total ion chromatogram.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the extraction, purification, and analysis of 1,3-benzodioxole derivatives from a plant source.
References
- 1. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. Safrole - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. 7-Methoxy-1,3-benzodioxole-5-ethanamine | 23693-38-1 | Benchchem [benchchem.com]
- 11. [PDF] The Isolation of Myristicin from Nutmeg Oil by Sequences Distillation | Semantic Scholar [semanticscholar.org]
- 12. scribd.com [scribd.com]
- 13. GC–MS Profiling of Naturally Extracted Essential Oils: Antimicrobial and Beverage Preservative Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The process of extracting myristicin from nutmeg extract. [greenskybio.com]
- 15. scitepress.org [scitepress.org]
An In-depth Technical Guide to Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate: Structure, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, a detailed synthetic pathway, and a discussion of its potential therapeutic applications based on the biological activity of the broader 1,3-benzodioxole class of molecules.
Core Compound Profile: Chemical Structure and Properties
This compound is a derivative of 1,3-benzodioxole, also known as methylenedioxybenzene. The core structure consists of a benzene ring fused to a five-membered ring containing two oxygen atoms attached to a methylene group. In this specific derivative, the aromatic ring is further substituted with a methoxy group at the 7-position and a methyl carboxylate group at the 5-position.
The chemical formula for this compound is C₁₀H₁₀O₅, and it has a molecular weight of 210.18 g/mol .[1] Synonyms for this compound include methyl 3,4-methylenedioxy-5-methoxybenzoate and 3-methoxy-4,5-methylenedioxybenzoic acid methyl ester.[1] Its unique arrangement of functional groups, including the electron-donating methoxy and methylenedioxy groups and the electron-withdrawing methyl ester, imparts specific electronic and steric properties that are crucial for its chemical reactivity and biological interactions.
Below is a table summarizing the key chemical identifiers and properties of this compound.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 22934-58-3 | [1] |
| Molecular Formula | C₁₀H₁₀O₅ | [1] |
| Molecular Weight | 210.18 g/mol | [1] |
| Appearance | White to off-white crystalline solid (predicted) | [2] |
| Solubility | Soluble in polar organic solvents (predicted) | [2] |
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway
The proposed synthesis is a two-step process starting from gallic acid, a readily available natural product.
Step 1: Synthesis of 7-methoxy-1,3-benzodioxole-5-carboxylic acid from Gallic Acid
The initial step involves the formation of the methylenedioxy bridge and subsequent methylation of the remaining free hydroxyl group. This can be achieved through a multi-step, one-pot reaction. The causality behind this choice is the efficiency and cost-effectiveness of using a common starting material like gallic acid.
Step 2: Esterification to this compound
The final step is a classic Fischer esterification of the synthesized carboxylic acid with methanol in the presence of a catalytic amount of strong acid. This is a reliable and high-yielding reaction for the preparation of methyl esters.
The overall synthetic workflow is depicted in the following diagram:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Predictive)
The following is a predictive, step-by-step protocol based on the synthesis of highly similar compounds.[3]
Materials and Equipment:
-
Gallic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Dibromomethane
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Sodium hydroxide
-
Dimethyl sulfate
-
Hydrochloric acid
-
Standard laboratory glassware for organic synthesis (round-bottom flasks, condensers, separatory funnel, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup (silica gel)
Protocol:
Step 1: Synthesis of 7-methoxy-1,3-benzodioxole-5-carboxylic acid
-
Esterification of Gallic Acid: To a solution of gallic acid in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product, methyl gallate, with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Formation of the Methylenedioxy Bridge: Dissolve the obtained methyl gallate and anhydrous potassium carbonate in anhydrous DMF. To this suspension, add dibromomethane dropwise at room temperature. Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction by TLC. After completion, pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain methyl 7-hydroxy-1,3-benzodioxole-5-carboxylate.
-
Hydrolysis and Methylation: Hydrolyze the ester by refluxing with an aqueous solution of sodium hydroxide. After the hydrolysis is complete (monitored by TLC), cool the reaction mixture and add dimethyl sulfate dropwise while maintaining the basic pH. Stir the reaction for 2-3 hours. Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the product. Filter the solid, wash with cold water, and dry to obtain 7-methoxy-1,3-benzodioxole-5-carboxylic acid.
Step 2: Synthesis of this compound
-
Esterification: To a solution of 7-methoxy-1,3-benzodioxole-5-carboxylic acid in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 3-5 hours, monitoring the progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Spectroscopic Characterization (Predictive)
While experimental spectra for this compound are not available in the searched literature, we can predict the key spectroscopic features based on its structure and data from analogous compounds. This information is crucial for the characterization and confirmation of the synthesized product.
¹H NMR Spectroscopy (Predictive)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methyl ester protons, and the methylenedioxy protons.
-
Aromatic Protons: Two singlets in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two protons on the benzene ring.
-
Methylenedioxy Protons: A singlet at approximately δ 6.0 ppm, integrating to two protons.
-
Methoxy Protons: A singlet around δ 3.9 ppm, integrating to three protons.
-
Methyl Ester Protons: A singlet around δ 3.8 ppm, integrating to three protons.
¹³C NMR Spectroscopy (Predictive)
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
-
Carbonyl Carbon: A signal in the downfield region (δ 165-170 ppm) corresponding to the ester carbonyl carbon.
-
Aromatic Carbons: Several signals in the aromatic region (δ 100-155 ppm).
-
Methylenedioxy Carbon: A signal around δ 101 ppm.
-
Methoxy Carbon: A signal around δ 56 ppm.
-
Methyl Ester Carbon: A signal around δ 52 ppm.
Infrared (IR) Spectroscopy (Predictive)
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C=O Stretch (Ester): A strong absorption band around 1720-1730 cm⁻¹.
-
C-O Stretch: Strong bands in the region of 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹.
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-H Stretch (Aromatic and Aliphatic): Bands in the 2850-3100 cm⁻¹ region.
Mass Spectrometry (Predictive)
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 210, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) and the methyl carboxylate group (-COOCH₃, m/z = 59).
Potential Applications in Drug Discovery and Development
The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological activities.[4] Derivatives of this core have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. The specific substitution pattern of this compound suggests that it could serve as a valuable intermediate or a lead compound in several therapeutic areas.
Antitumor Activity
Numerous studies have highlighted the potential of 1,3-benzodioxole derivatives as anticancer agents.[5] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action is often attributed to their ability to interact with key cellular targets, such as enzymes and receptors involved in cancer progression. For instance, certain benzodioxole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer.
The structural features of this compound make it an attractive starting point for the synthesis of a library of analogs for screening against various cancer cell lines. The ester functional group can be readily modified to introduce different functionalities, allowing for the exploration of structure-activity relationships (SAR).
The potential role of 1,3-benzodioxole derivatives in cancer therapy can be visualized through their interaction with key signaling pathways, such as the apoptosis pathway.
Caption: A simplified diagram illustrating the potential mechanism of apoptosis induction by 1,3-benzodioxole derivatives.
Role as a Synthetic Intermediate
Beyond its own potential biological activity, this compound is a valuable intermediate for the synthesis of more complex molecules. Its functional groups can be selectively manipulated to build more elaborate structures. For example, the ester can be reduced to an alcohol, which can then be further functionalized, or it can be converted to an amide to introduce nitrogen-containing moieties. The aromatic ring can also be subjected to further electrophilic substitution reactions, although the existing substituents will direct the position of new groups.
A key intermediate role has been demonstrated for a closely related compound, methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate, which is used in the preparation of biphenyl derivatives with potential therapeutic applications for liver ailments.[6] This highlights the utility of this class of compounds as building blocks in the synthesis of novel therapeutic agents.
Conclusion and Future Directions
This compound represents a molecule of significant interest for medicinal chemists and drug discovery scientists. While detailed experimental data for this specific compound is sparse in the public domain, its chemical structure, based on the privileged 1,3-benzodioxole scaffold, and the presence of versatile functional groups, make it a promising candidate for further investigation.
Future research should focus on the following areas:
-
Definitive Synthesis and Characterization: A peer-reviewed, detailed synthesis and complete spectroscopic characterization of this compound are essential to provide a solid foundation for future studies.
-
Biological Screening: The compound and a library of its derivatives should be screened against a panel of cancer cell lines and other relevant biological targets to identify potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: A systematic modification of the core structure and its substituents will provide valuable insights into the structural requirements for optimal biological activity.
By pursuing these research avenues, the full potential of this compound and its analogs as novel therapeutic agents can be unlocked.
References
- 1. 1,3-Benzodioxole-5-carboxylic acid, 7-hydroxy-, methyl ester synthesis - chemicalbook [chemicalbook.com]
- 2. PubChemLite - Methyl 7-methoxy-6-(7-methoxy-5-methoxycarbonyl-1,3-benzodioxol-4-yl)-1,3-benzodioxole-5-carboxylate (C20H18O10) [pubchemlite.lcsb.uni.lu]
- 3. 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate
This compound, also known by its trivial name Myristicin Acid Methyl Ester, is a valuable organic compound.[1][2] Its core structure, the benzodioxole ring system, is a key pharmacophore found in numerous biologically active molecules. This compound serves as a crucial intermediate in the synthesis of a variety of natural products and pharmaceutical agents, including dihydrostilbenes with significant cytotoxicity toward human cancer cell lines.[1] A comprehensive understanding of its synthesis is therefore of paramount importance for researchers in medicinal chemistry and drug development. This guide provides an in-depth analysis of the prevalent synthetic strategies, focusing on the selection of starting materials and the rationale behind the experimental methodologies.
Primary Synthetic Strategy: A Multi-Step Approach from Readily Available Precursors
The most common and economically viable routes to this compound commence with commercially available and relatively inexpensive starting materials. The general synthetic blueprint involves the judicious functionalization of a substituted benzene ring to introduce the requisite methoxy, methyl ester, and dihydroxy groups, followed by the crucial formation of the methylenedioxy bridge.
Core Starting Material: Gallic Acid and its Derivatives
Gallic acid (3,4,5-trihydroxybenzoic acid) and its corresponding methyl ester, methyl gallate, are the most frequently employed precursors for the synthesis of this compound. Their inherent substitution pattern provides a strategic advantage, simplifying the overall synthetic sequence.
A key challenge in utilizing gallic acid or its esters is the selective functionalization of the three hydroxyl groups. To achieve the desired 7-methoxy substitution pattern, the hydroxyl group at the 5-position must be selectively methylated.
Synthetic Pathway from Methyl Gallate
The synthesis from methyl gallate can be conceptualized in two main stages: selective methylation to form a key intermediate, followed by the formation of the methylenedioxy bridge.
Stage 1: Selective Methylation to Methyl 3,4-dihydroxy-5-methoxybenzoate
A common method for the selective methylation of the 5-hydroxyl group of methyl gallate involves the use of a protecting group strategy. Borax (sodium borate) can be employed to form a temporary cyclic borate ester with the ortho-hydroxyl groups at the 3- and 4-positions, rendering the 5-hydroxyl group available for methylation.[3]
Experimental Protocol: Selective Methylation of Methyl Gallate [4]
-
Dissolution: Dissolve methyl 3,4,5-trihydroxybenzoate in a 5% aqueous solution of borax.
-
Stirring: Stir the solution at room temperature for several hours to allow for the formation of the borate complex.
-
Methylation: Add dimethyl sulfate and a solution of sodium hydroxide dropwise to the stirred solution. Continue stirring for several hours.
-
Acidification and Extraction: After cooling, acidify the mixture with concentrated sulfuric acid and extract the product with ethyl acetate.
-
Isolation: Remove the solvent from the extract to obtain methyl 3,4-dihydroxy-5-methoxybenzoate.
Causality Behind Experimental Choices:
-
Borax as a Protecting Group: The use of borax is a classic and effective method for the temporary protection of vicinal diols. The formation of the cyclic borate ester with the hydroxyl groups at positions 3 and 4 sterically and electronically shields them from the methylating agent.
-
Dimethyl Sulfate as Methylating Agent: Dimethyl sulfate is a potent and commonly used methylating agent in organic synthesis.
-
Sodium Hydroxide as a Base: The base is required to deprotonate the hydroxyl group at the 5-position, forming a more nucleophilic phenoxide ion that readily reacts with dimethyl sulfate.
-
Acidification: The addition of acid serves to hydrolyze the borate ester, regenerating the hydroxyl groups at positions 3 and 4.
Stage 2: Formation of the Methylenedioxy Bridge
With the key intermediate, methyl 3,4-dihydroxy-5-methoxybenzoate, in hand, the next critical step is the formation of the 1,3-benzodioxole ring. This is typically achieved through a Williamson ether synthesis-type reaction using a dihalomethane, such as diiodomethane or dibromomethane, in the presence of a base.[5]
Experimental Protocol: Methylenation of Methyl 3,4-dihydroxy-5-methoxybenzoate [5]
-
Reaction Setup: Dissolve methyl 3,4-dihydroxy-5-methoxybenzoate and potassium carbonate in an anhydrous solvent such as dichloromethane.
-
Addition of Dihalomethane: Under an inert atmosphere (e.g., nitrogen), add diiodomethane to the reaction mixture at room temperature.
-
Reaction Conditions: The reaction mixture may be stirred at room temperature or gently heated to drive the reaction to completion.
-
Workup and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound.
Causality Behind Experimental Choices:
-
Dihalomethane as the Methylene Source: Diiodomethane and dibromomethane are effective electrophiles for introducing the methylene bridge.
-
Potassium Carbonate as the Base: A moderately strong base like potassium carbonate is sufficient to deprotonate the phenolic hydroxyl groups, facilitating the nucleophilic attack on the dihalomethane.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the reagents and reduce the yield. Therefore, anhydrous solvents and an inert atmosphere are crucial.
Visualizing the Synthesis from Methyl Gallate:
Caption: Synthetic pathway from Methyl Gallate.
Alternative Starting Materials and Synthetic Routes
While the gallic acid route is well-established, other starting materials can also be utilized, offering alternative synthetic strategies.
Syringic Acid as a Precursor
Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) can be a viable starting material. A key transformation required is the selective demethylation of one of the methoxy groups to generate a dihydroxy functionality. The resulting 3,4-dihydroxy-5-methoxybenzoic acid can then be esterified and subjected to methylenation as described previously. The electrochemical conversion of syringic acid to 3-O-methylgallic acid has been reported, offering a unique approach to this key intermediate.
Visualizing the Synthesis from Syringic Acid:
Caption: Synthetic pathway from Syringic Acid.
5-Bromovanillin as a Precursor
5-Bromovanillin offers another synthetic entry point. The strategy here involves the conversion of the bromo substituent to a hydroxyl group, followed by oxidation of the aldehyde to a carboxylic acid, esterification, and finally, the formation of the methylenedioxy bridge. A reported synthesis of 3,4-dihydroxy-5-methoxybenzaldehyde from 5-bromovanillin utilizes a copper-catalyzed hydroxylation reaction.[6]
Visualizing the Synthesis from 5-Bromovanillin:
Caption: Synthetic pathway from 5-Bromovanillin.
Quantitative Data Summary
| Starting Material | Key Intermediate | Reagents for Key Step | Reported Yield |
| Methyl Gallate | Methyl 3,4-dihydroxy-5-methoxybenzoate | Borax, Dimethyl Sulfate, NaOH | 64.5%[4] |
| Methyl 3,4-dihydroxy-5-methoxybenzoate | This compound | Diiodomethane, K₂CO₃ | - |
Note: Yields can vary significantly based on reaction scale and purification methods.
Conclusion and Future Perspectives
The synthesis of this compound is a well-documented process with multiple viable routes. The choice of starting material is often dictated by cost, availability, and the desired scale of the synthesis. The pathway commencing from methyl gallate remains a popular choice due to its efficiency and the use of relatively simple and well-understood chemical transformations. Future research in this area may focus on the development of more environmentally friendly and atom-economical methods, potentially utilizing catalytic approaches for the selective methylation and methylenation steps. As a key building block in medicinal chemistry, robust and scalable syntheses of this compound will continue to be of high importance.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. 1,3-Benzodioxole-5-carboxylic acid, 7-hydroxy-, methyl ester synthesis - chemicalbook [chemicalbook.com]
- 6. Sciencemadness Discussion Board - 3,4-dihydroxy-5-methoxybenzaldehyde synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
A Senior Application Scientist's Guide to Key Intermediates in the Synthesis of 1,3-Benzodioxole Derivatives
Abstract
The 1,3-benzodioxole (methylenedioxyphenyl or MDP) scaffold is a privileged structural motif present in a vast array of natural products, pharmaceuticals, agrochemicals, and fragrances.[1][2] Its unique electronic properties and ability to act as a metabolic inhibitor, particularly of cytochrome P-450 enzymes, make it a cornerstone in drug design and synergist development for insecticides.[1] This technical guide provides an in-depth analysis of the pivotal chemical intermediates that form the basis of modern and classical synthetic routes to 1,3-benzodioxole derivatives. We will explore the underlying reaction mechanisms, provide field-proven experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal synthetic strategy.
The Foundational Role of Catechol and its Derivatives
Virtually all synthetic pathways to the 1,3-benzodioxole ring system commence with catechol (1,2-dihydroxybenzene) or a substituted analogue. The proximate arrangement of the two hydroxyl groups on the aromatic ring is the essential prerequisite for forming the five-membered dioxole ring. The nucleophilicity of these hydroxyl groups, particularly after deprotonation to the catecholate dianion, is the driving force for the cyclization step. The choice of substituted catechols allows for the introduction of desired functionality on the aromatic core from the outset, a strategically sound approach for complex target molecules.
The Classical Pathway: Cyclization with Dihalomethanes
The most established and historically significant route to 1,3-benzodioxoles is the reaction of a catechol with a dihalomethane, such as dichloromethane (CH₂Cl₂) or dibromomethane (CH₂Br₂).[3] This reaction is a classic example of a double Williamson ether synthesis, where the catecholate dianion acts as a binucleophile.[4][5]
The Key Intermediate: The Catecholate Dianion
The truly indispensable intermediate in this process is the catecholate dianion. Its formation and reactivity are paramount to the success of the synthesis.
-
Generation: The dianion is generated in situ by treating the catechol with a suitable base. The choice of base and solvent system is critical and directly impacts reaction efficiency and yield. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), and weaker bases like potassium carbonate (K₂CO₃), are commonly employed.[6]
-
Causality in Solvent Selection: Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often preferred.[6] From a practical standpoint, these solvents excel at solvating the cation of the base (e.g., K⁺), leaving a "naked," highly reactive catecholate dianion in solution, thereby accelerating the rate of the Sₙ2 reaction.[7]
Mechanism: A Tandem Sₙ2 Nucleophilic Substitution
The reaction proceeds via a two-step nucleophilic substitution mechanism. The first hydroxyl group, deprotonated by the base, attacks the electrophilic carbon of the dihalomethane, displacing one halide ion. The resulting intermediate is rapidly deprotonated and undergoes a second, intramolecular Sₙ2 reaction to close the five-membered ring and form the methylene bridge.
Diagram 1: General Workflow for Benzodioxole Synthesis
This diagram illustrates the central role of catechol as a starting material, branching into the two primary synthetic methodologies discussed.
Caption: Overall workflow from catechol to 1,3-benzodioxole derivatives.
The Challenge of Biphasic Systems: The Rise of Phase-Transfer Catalysis
A significant challenge in industrial-scale synthesis is the poor solubility of the inorganic base and the resulting catecholate salt in the organic solvent where the dihalomethane resides. This necessitates high temperatures and can lead to side reactions. To overcome this, Phase-Transfer Catalysis (PTC) is a field-proven enhancement.[6][8]
The key intermediate in this variation is an ion pair formed between the phase-transfer catalyst and the catecholate anion.
-
Mechanism of Action: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., benzyltriethylammonium chloride), transports the hydroxide or catecholate anion from the aqueous phase (or solid phase) into the organic phase.[8][9] The catalyst's lipophilic alkyl groups drag the anion into the organic solvent where it can react with the dihalomethane at the interface or in the bulk organic phase.[9] This dramatically increases the reaction rate, allows for milder conditions (lower temperatures), and often improves yields by minimizing decomposition.[9][10]
Field-Proven Protocol: Synthesis of 1,3-Benzodioxole via PTC
This protocol describes a robust method for synthesizing the parent 1,3-benzodioxole.
-
Reactor Setup: To a 1 L, three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add catechol (110 g, 1.0 mol), dichloromethane (255 g, 3.0 mol), and tetrabutylammonium bromide (16.1 g, 0.05 mol).
-
Addition of Base: While stirring vigorously, slowly add a solution of potassium hydroxide (140 g, 2.5 mol) in water (140 mL). The vigor of the stirring is critical to maximize the interfacial surface area between the aqueous and organic phases.
-
Reaction: Heat the mixture to reflux (approx. 40-45°C) and maintain for 4-6 hours. Monitor the reaction progress by GC analysis of the organic layer.
-
Work-up: After cooling to room temperature, separate the organic layer. Wash the organic layer sequentially with water (2 x 200 mL) and brine (1 x 100 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess dichloromethane by rotary evaporation. The crude product is then purified by vacuum distillation to afford 1,3-benzodioxole as a colorless liquid.
Alternative Methylene Sources: Reactions with Aldehydes and Ketones
An alternative strategy involves the acid-catalyzed condensation of catechols with aldehydes or ketones.[11] This method is particularly useful for synthesizing 2,2-disubstituted-1,3-benzodioxole derivatives.
Key Intermediate: The Hemiketal/Hemiacetal and Oxocarbenium Ion
The reaction proceeds through two key transient intermediates.
-
Hemiketal/Hemiacetal Formation: The acid catalyst protonates the carbonyl oxygen of the aldehyde or ketone, activating it towards nucleophilic attack by one of the catechol's hydroxyl groups. This forms a hemiketal (from a ketone) or hemiacetal (from an aldehyde).
-
Oxocarbenium Ion Formation and Cyclization: The hydroxyl group of the hemiketal/hemiacetal is then protonated by the acid catalyst and eliminated as a water molecule. This generates a resonance-stabilized oxocarbenium ion. The second hydroxyl group of the catechol then acts as an intramolecular nucleophile, attacking the carbocation to close the ring and, after deprotonation, form the final product. The removal of water (e.g., using a Dean-Stark apparatus) is essential to drive the reaction equilibrium towards the product.[11]
Diagram 2: Mechanism via Oxocarbenium Ion Intermediate
This diagram details the step-wise formation of the 1,3-benzodioxole ring from catechol and a ketone, highlighting the critical intermediates.
Caption: Acid-catalyzed formation of 2,2-disubstituted benzodioxoles.
Modern Synthetic Approaches
While classical methods are robust, modern organic synthesis seeks milder conditions, broader substrate scope, and higher efficiency. Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool, although it is more commonly used for the functionalization of a pre-formed benzodioxole ring rather than its initial synthesis.[12][13][14] Suzuki-Miyaura coupling reactions, for instance, are extensively used to append aryl or heteroaryl groups to brominated 1,3-benzodioxole intermediates, creating complex molecules with significant biological activity.[13][15]
Comparative Analysis of Key Synthetic Routes
The choice of synthetic route is dictated by the desired substitution pattern on the final molecule, cost, scale, and safety considerations.
| Synthetic Route | Key Intermediate(s) | Reagents | Typical Conditions | Advantages | Disadvantages |
| Williamson Ether Synthesis | Catecholate Dianion | Catechol, Dihalomethane, Strong Base | High Temp (80-150°C), Aprotic Polar Solvent | Cost-effective for simple derivatives, well-established.[6] | Harsh conditions, limited to CH₂ bridge, potential side reactions. |
| Williamson with PTC | Catecholate-Catalyst Ion Pair | Catechol, Dihalomethane, Base, PTC | Mild Temp (40-60°C), Biphasic System | Milder conditions, higher yields, industrially scalable, "greener".[9] | Catalyst cost and removal can be a factor.[6] |
| Acid-Catalyzed Condensation | Hemiacetal/Hemiketal, Oxocarbenium Ion | Catechol, Aldehyde/Ketone, Acid Catalyst | Reflux with water removal (Dean-Stark) | Access to 2- and 2,2-disubstituted derivatives. | Limited to carbonyl-based insertions, requires anhydrous conditions. |
Conclusion and Future Outlook
The synthesis of 1,3-benzodioxole derivatives relies on a foundation of well-understood intermediates, primarily derived from catechol. The classical Williamson ether synthesis, especially when enhanced by phase-transfer catalysis, remains the workhorse for producing the core methylenedioxy bridge, with the catecholate anion-catalyst ion pair serving as the crucial intermediate for efficient, scalable reactions. For substituted bridges, the acid-catalyzed condensation route, proceeding through an oxocarbenium ion intermediate , provides essential access to a different class of derivatives. As the demand for complex, functionalized benzodioxoles in drug discovery and materials science grows, future research will likely focus on developing novel catalytic systems that offer even greater control, efficiency, and environmental sustainability.
References
- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Sciencemadness Discussion Board - Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Page loading... [guidechem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 10. crdeepjournal.org [crdeepjournal.org]
- 11. CN102766131A - Synthetic method of 1, 3-benzodioxole - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. worldresearchersassociations.com [worldresearchersassociations.com]
The Multifaceted Biological Activities of 1,3-Benzodioxole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3-benzodioxole moiety, a five-membered ring fused to a benzene ring, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. This technical guide provides an in-depth overview of the significant biological properties of 1,3-benzodioxole derivatives, with a focus on their anticancer, antimicrobial, antioxidant, and antidiabetic activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in drug discovery and development.
Anticancer Activity
1,3-Benzodioxole derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis, inhibition of key enzymes, and cell cycle arrest.
Mechanism of Action: Inhibition of the Thioredoxin System
A prominent mechanism of action for some 1,3-benzodioxole-containing anticancer agents is the inhibition of the thioredoxin (Trx) system.[1][2] The Trx system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a crucial antioxidant system often upregulated in cancer cells to combat oxidative stress.[1][2] By inhibiting TrxR, these compounds disrupt the cellular redox balance, leading to an increase in reactive oxygen species (ROS), oxidative stress, and subsequent apoptosis.[1][3]
Caption: Inhibition of the Thioredoxin Reductase (TrxR) pathway by 1,3-benzodioxole derivatives.
Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of various 1,3-benzodioxole derivatives has been quantified using the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Organic Arsenical Conjugates | Molm-13 (Leukemia) | 0.30 - 1.10 | [1] |
| NB4 (Leukemia) | 0.41 - 1.00 | [1] | |
| HeLa (Cervical Cancer) | 0.60 - 1.40 | [1] | |
| 4T1 (Breast Cancer) | 0.50 - 1.40 | [1] | |
| Acrylamide Derivative (YL201) | MDA-MB-231 (Breast Cancer) | 4.92 ± 1.09 | [4] |
| 1,2,4-Triazole Hybrids | MCF-7 (Breast Cancer) | 3.54 - 22.03 (µg/mL) | [5] |
| Peptidyl Derivatives | Sarcoma S-180 (In vivo) | Growth Inhibition | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[6][7]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Treat the cells with various concentrations of the 1,3-benzodioxole derivative and a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).[7]
-
MTT Incubation: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[7]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity
Several 1,3-benzodioxole derivatives have exhibited promising activity against a range of pathogenic bacteria and fungi.
Spectrum of Activity
Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8][9] Some compounds have also demonstrated antifungal properties.[10]
Quantitative Data: Antimicrobial Susceptibility
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µM or µg/mL) | Reference |
| Schiff Base Derivative | Escherichia coli | - | [8] |
| Pseudomonas aeruginosa | - | [8] | |
| Enterococcus faecalis | - | [8] | |
| Staphylococcus aureus (MSSA) | - | [8] | |
| Staphylococcus aureus (MRSA) | Inhibition observed | [8] | |
| 1,3-Benzodioxole-pyrimidine derivatives | Botrytis cinerea | EC₅₀: 0.44 mg/L | [10] |
| Alternaria solani | EC₅₀: 0.07 mg/L | [10] |
Note: Specific MIC values were not always provided in the abstracts; "Inhibition observed" indicates reported activity.
Experimental Protocol: Agar Diffusion Method
The agar diffusion method is a widely used technique to qualitatively assess the antimicrobial activity of a compound.[8][11][12]
Principle: A filter paper disc impregnated with the test compound is placed on an agar plate inoculated with a microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disc.[12]
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Plate Inoculation: Uniformly spread the microbial inoculum over the surface of a suitable agar plate (e.g., Mueller-Hinton agar).[11]
-
Disc Application: Impregnate sterile filter paper discs with a known concentration of the 1,3-benzodioxole derivative and place them on the inoculated agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc where microbial growth is inhibited.
Antioxidant Activity
The 1,3-benzodioxole scaffold is present in many natural antioxidants, and synthetic derivatives also exhibit significant radical scavenging properties.
Mechanism of Action
The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them.
Quantitative Data: Antioxidant Capacity
The antioxidant potential is often expressed as the IC₅₀ value from the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Compound | IC₅₀ (µg/mL) | Reference |
| Safrole oil | 50.28 ± 0.44 | [11] |
| Trolox (Standard) | 1.55 ± 0.32 | [11] |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH assay is a common and straightforward method for evaluating the antioxidant activity of compounds.[13][14][15]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[14][15]
Procedure:
-
Sample Preparation: Prepare various concentrations of the 1,3-benzodioxole derivative in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture: Add the sample solution to a solution of DPPH in the same solvent.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[14]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
Antidiabetic Activity
Certain 1,3-benzodioxole derivatives have been investigated for their potential to manage hyperglycemia, primarily through the inhibition of carbohydrate-digesting enzymes.
Mechanism of Action: α-Amylase Inhibition
α-Amylase is a key enzyme in the digestive system that breaks down complex carbohydrates into simpler sugars. By inhibiting this enzyme, 1,3-benzodioxole compounds can slow down the absorption of glucose, thereby reducing postprandial hyperglycemia.[1][16]
Quantitative Data: α-Amylase Inhibition
| Compound | IC₅₀ (µM or µg/mL) | Reference |
| Benzodioxole derivative (St.2) | Potent inhibition | [17] |
| Benzodioxole derivative (St.3) | Potent inhibition | [17] |
| Safrole oil | 11.36 ± 0.67 µg/mL | [11] |
| Acarbose (Standard) | 5.88 ± 0.63 µg/mL | [11] |
Experimental Protocol: In Vitro α-Amylase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of α-amylase.[1][16][18]
Principle: The assay determines the amount of starch hydrolyzed by α-amylase by measuring the resulting reducing sugars. The 3,5-dinitrosalicylic acid (DNSA) method is often used, where DNSA reacts with reducing sugars to produce a colored product that can be quantified spectrophotometrically.[16]
Procedure:
-
Enzyme and Substrate Preparation: Prepare a solution of α-amylase and a starch substrate solution.
-
Pre-incubation: Mix the 1,3-benzodioxole derivative at various concentrations with the α-amylase solution and incubate for 10 minutes at 30°C.[16]
-
Reaction Initiation: Add the starch solution to initiate the enzymatic reaction and incubate for a specific time (e.g., 3 minutes).[16]
-
Reaction Termination: Stop the reaction by adding a DNSA reagent and boiling the mixture.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution.
-
Calculation: Determine the percentage of α-amylase inhibition and calculate the IC₅₀ value.
Other Biological Activities and Future Perspectives
Beyond the major activities detailed above, 1,3-benzodioxole derivatives have also been reported to possess anti-inflammatory, insecticidal, and root-promoting properties.[19] The structural versatility of the 1,3-benzodioxole scaffold allows for extensive chemical modifications, making it a highly attractive starting point for the development of new therapeutic agents.[20] Future research will likely focus on optimizing the potency and selectivity of these compounds, as well as elucidating their detailed mechanisms of action and evaluating their in vivo efficacy and safety profiles. The continued exploration of this chemical class holds significant promise for addressing unmet needs in various therapeutic areas.
References
- 1. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 2. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of benzodioxole and bromofuran tethered 1,2,4-triazole hybrids as potential anti breast cancer agents with computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for assaying irreversible inhibitors of thioredoxin reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of In Vivo Antidiabetic, In Vitro α-Amylase Inhibitory, and In Vitro Antioxidant Activity of Leaves Crude Extract and Solvent Fractions of Bersama abyssinica Fresen (Melianthaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. corefacilities.iss.it [corefacilities.iss.it]
- 20. researchgate.net [researchgate.net]
Potential Pharmacological Profile of 7-Methoxy-1,3-benzodioxole-5-carboxylic Acid: A Scoping Whitepaper
Abstract
7-Methoxy-1,3-benzodioxole-5-carboxylic acid, also known as myristicinic acid, is a naturally occurring compound found in plants such as Cinnamomum subavenium.[1] While direct and extensive pharmacological studies on this specific molecule are limited in publicly available literature, its core structure, the benzodioxole moiety, is a recognized pharmacophore present in numerous biologically active compounds. This technical guide aims to consolidate the existing information on 7-methoxy-1,3-benzodioxole-5-carboxylic acid and to extrapolate its potential pharmacological properties by examining the activities of structurally related derivatives. This document will also propose a strategic workflow for the systematic evaluation of its therapeutic potential, complete with hypothetical experimental designs and pathway analyses.
Introduction
The benzodioxole ring system is a key structural motif in a variety of natural and synthetic compounds that exhibit a broad spectrum of biological activities. The inherent physicochemical properties of this scaffold, including its planarity and ability to participate in hydrogen bonding and π-π stacking interactions, make it a valuable starting point for drug discovery.[2] 7-Methoxy-1,3-benzodioxole-5-carboxylic acid presents as an interesting candidate for pharmacological investigation due to the combined presence of the benzodioxole ring, a methoxy group, and a carboxylic acid function, all of which can influence its pharmacokinetic and pharmacodynamic profiles. This whitepaper will explore the hypothetical pharmacological landscape of this molecule based on evidence from its chemical analogs.
Physicochemical Properties
A summary of the known physicochemical properties of 7-methoxy-1,3-benzodioxole-5-carboxylic acid is presented in Table 1. These properties are crucial for predicting its behavior in biological systems and for designing future studies.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₅ | PubChem[1] |
| Molecular Weight | 196.16 g/mol | PubChem[1] |
| IUPAC Name | 7-methoxy-1,3-benzodioxole-5-carboxylic acid | PubChem[1] |
| Synonyms | Myristicinic acid, 3-Methoxy-4,5-methylenedioxybenzoic acid | PubChem[1] |
| Physical Description | Solid | PubChem[1] |
| Melting Point | 212 °C | PubChem[1] |
| Solubility | Soluble in polar solvents like water and alcohols. | CymitQuimica[3] |
Potential Pharmacological Activities Based on Structural Analogs
Direct experimental data on the biological effects of 7-methoxy-1,3-benzodioxole-5-carboxylic acid is scarce. However, the documented activities of its derivatives and structurally similar compounds provide a foundation for inferring its potential pharmacological profile.
Antimicrobial and Antifungal Activity
Derivatives of benzodioxane carboxylic acid have demonstrated notable antimicrobial properties. For instance, certain hydrazone derivatives have shown activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[2] The underlying mechanism is hypothesized to involve the disruption of bacterial cell wall synthesis or interference with essential enzymatic processes. The core benzodioxole structure is likely a key contributor to these effects.
Anticancer and Cytotoxic Potential
Hydrazone derivatives of benzodioxane carboxylic acid have also exhibited significant anticancer activity. One such derivative showed 50.17% inhibition against HeLa (cervical cancer) cells, while another demonstrated 37.11% inhibition against PC3 (prostate cancer) cells.[2] This suggests that the benzodioxole scaffold could be a promising starting point for the development of novel cytotoxic agents. The planar nature of the ring system may facilitate intercalation with DNA or interaction with the active sites of enzymes crucial for cancer cell proliferation.
Enzyme Inhibition
The potential for enzyme inhibition is another promising area. Benzodioxane carboxylic acid-based hydrazones have been shown to inhibit a range of enzymes, including acetylcholinesterase, β-glucosidase, peroxidase, α-amylase, tyrosinase, and lipase.[2] Furthermore, amide derivatives of 6-nitrobenzo[4][5]dioxole-5-carboxylic acid have been synthesized and evaluated as potential myeloperoxidase inhibitors for cardiovascular protection.[6] This suggests that 7-methoxy-1,3-benzodioxole-5-carboxylic acid could be a scaffold for developing inhibitors of various enzymes with therapeutic relevance.
Antioxidant Properties
Structurally related compounds have also demonstrated antioxidant activity.[2] The presence of the methoxy group on the benzodioxole ring may contribute to radical scavenging capabilities, which could be beneficial in conditions associated with oxidative stress.
Proposed Research and Development Workflow
To systematically investigate the pharmacological properties of 7-methoxy-1,3-benzodioxole-5-carboxylic acid, a multi-stage research workflow is proposed. The following diagram illustrates this proposed workflow.
References
- 1. 7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid | C9H8O5 | CID 607309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]
- 3. CAS 526-34-1: 7-Methoxy-1,3-benzodioxole-5-carboxylic acid [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate and its derivatives represent a class of compounds with significant potential in medicinal chemistry and drug discovery. The benzodioxole moiety is a key pharmacophore found in numerous biologically active natural products and synthetic molecules. This guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of these derivatives, with a focus on their potential as anticancer and antidiabetic agents. Detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways and experimental workflows are presented to facilitate further research and development in this promising area.
Core Compound: this compound
This compound serves as a crucial intermediate in the synthesis of a variety of more complex derivatives. Its chemical structure, characterized by the presence of a methoxy group and a methyl ester on the benzodioxole ring, allows for diverse functionalization and derivatization.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₀O₅
-
Molecular Weight: 210.18 g/mol
Spectroscopic Data
While specific experimental spectra for this compound are not widely published, the following data for a closely related analogue, Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate , provides a reference for the expected spectral characteristics.[1]
| Spectroscopic Data for Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate | |
| Molecular Formula | C₁₀H₉BrO₅ |
| Molecular Weight | 289.08 g/mol |
| Melting Point | 357 K |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.35 (s, 1H, Ar-H), 6.10 (s, 2H, O-CH₂-O), 3.95 (s, 3H, OCH₃), 3.88 (s, 3H, COOCH₃). (Predicted based on similar structures) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 165.5 (C=O), 151.0, 148.5, 142.0, 115.0, 110.0, 108.0 (Aromatic C), 102.5 (O-CH₂-O), 61.0 (OCH₃), 52.5 (COOCH₃). (Predicted based on similar structures) |
| IR (KBr, cm⁻¹) | ν: 3050-2950 (C-H), 1725 (C=O, ester), 1620, 1500 (C=C, aromatic), 1250, 1040 (C-O). (Predicted based on general spectra of aromatic esters and benzodioxoles) |
| Mass Spectrometry (EI) | m/z (%): 288/290 ([M]⁺, Br isotope pattern), 257/259 ([M-OCH₃]⁺). (Predicted) |
Synthesis of this compound and Derivatives
The synthesis of the target compound and its derivatives typically involves a multi-step process starting from commercially available precursors.
Experimental Workflow for Synthesis
The general workflow for the synthesis of this compound and its subsequent derivatization is outlined below.
Caption: General workflow for the synthesis of benzodioxole derivatives.
Key Experimental Protocols
Protocol 1: Synthesis of 7-Methoxy-1,3-benzodioxole-5-carboxylic acid
This protocol is adapted from the synthesis of similar benzodioxole carboxylic acids.
-
Reaction Setup: To a solution of a suitable gallic acid derivative (e.g., methyl 3-hydroxy-4-methoxy-5-nitrobenzoate) in an appropriate solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃).
-
Ring Formation: Add diiodomethane or dibromomethane dropwise to the stirred solution. Heat the reaction mixture at a suitable temperature (e.g., 100-120 °C) for several hours.
-
Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the 7-methoxy-1,3-benzodioxole derivative.
-
Hydrolysis: If starting from an ester, perform hydrolysis using a base like sodium hydroxide in a mixture of methanol and water to yield the carboxylic acid.
Protocol 2: Esterification to form this compound
This is a standard Fischer esterification protocol.
-
Reaction Setup: Dissolve 7-Methoxy-1,3-benzodioxole-5-carboxylic acid in an excess of methanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), and heat the mixture to reflux for several hours.
-
Work-up: After cooling, neutralize the excess acid with a weak base like sodium bicarbonate solution. Extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it, and remove the solvent under reduced pressure to obtain the methyl ester. Further purification can be done by chromatography if needed.[2]
Protocol 3: Synthesis of Carboxamide Derivatives
This protocol describes the coupling of the carboxylic acid with various amines.
-
Activation of Carboxylic Acid: Dissolve 7-Methoxy-1,3-benzodioxole-5-carboxylic acid in a dry, aprotic solvent like dichloromethane (DCM). Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalyst like 4-dimethylaminopyridine (DMAP).
-
Amine Addition: To this activated mixture, add the desired aniline or other amine derivative.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product. Purify the crude product by column chromatography to yield the desired carboxamide derivative.
Biological Activities and Mechanisms of Action
Derivatives of this compound have demonstrated a range of biological activities, with anticancer and antidiabetic properties being the most prominent.
Anticancer Activity
Several benzodioxole derivatives have shown significant cytotoxic effects against various cancer cell lines.[3][4] The primary mechanisms of action appear to be the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Selected Benzodioxole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 5 | A549 (Lung Adenocarcinoma) | 10.67 ± 1.53 | [5] |
| Compound 5 | C6 (Rat Glioma) | 4.33 ± 1.04 | [5] |
| Compound 2a | Hep3B (Liver) | Potent activity reported | [3] |
| Compound 2b | Hep3B (Liver) | Potent activity reported | [3] |
| MAZ2 | Molm-13 (Leukemia) | < 1 | [6] |
| MAZ2 | K562 (Leukemia) | < 1 | [6] |
| MAZ2 | A549 (Lung) | < 1 | [6] |
| MAZ2 | HCT116 (Colon) | < 1 | [6] |
3.1.1. Signaling Pathway: Induction of Apoptosis
Benzodioxole derivatives can induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases, which are the executioners of programmed cell death.
Caption: Intrinsic apoptosis pathway induced by benzodioxole derivatives.
3.1.2. Signaling Pathway: Cell Cycle Arrest
These compounds can also cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from proliferating.[3] This is typically mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins.
Caption: G2/M cell cycle arrest mechanism of benzodioxole derivatives.
Antidiabetic Activity
Certain benzodioxole derivatives have shown potent inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion.[7][8] By inhibiting this enzyme, these compounds can delay glucose absorption and help manage postprandial hyperglycemia.
Table 2: Antidiabetic Activity of Selected Benzodioxole Derivatives
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |
| IIa | α-Amylase | 0.85 | [7][9] |
| IIc | α-Amylase | 0.68 | [7][9] |
| Compound I | α-Amylase | 2.57 µg/mL | [8][10] |
| Compound II | α-Amylase | 4.12 µg/mL | [8][10] |
Conclusion and Future Directions
This compound and its derivatives are a versatile class of compounds with significant therapeutic potential. The synthetic routes are well-established, allowing for the generation of diverse chemical libraries. The demonstrated anticancer and antidiabetic activities, coupled with elucidated mechanisms of action, provide a strong foundation for further drug development efforts. Future research should focus on optimizing the lead compounds to improve their potency and pharmacokinetic profiles, as well as exploring their potential in other therapeutic areas. In vivo studies are crucial to validate the promising in vitro results and to assess the safety and efficacy of these compounds in preclinical models.
References
- 1. Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ester synthesis by esterification [organic-chemistry.org]
- 3. Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cris.huji.ac.il [cris.huji.ac.il]
- 9. benchchem.com [benchchem.com]
- 10. Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: A Technical Guide to Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate, a key organic intermediate, serves as a versatile scaffold in the synthesis of a wide array of complex molecules. Its unique structure, featuring a protected catechol and strategically placed functional groups, makes it a valuable starting material in medicinal chemistry and natural product synthesis. This technical guide provides an in-depth overview of its properties, synthesis, and applications, supported by experimental data and protocols.
Core Compound Properties
This compound is a derivative of myristicinic acid (7-methoxy-1,3-benzodioxole-5-carboxylic acid). The fundamental properties of the parent acid are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 7-methoxy-1,3-benzodioxole-5-carboxylic acid | [1][2] |
| Synonyms | Myristicinic acid, 3-Methoxy-4,5-methylenedioxybenzoic acid | [1] |
| CAS Number | 526-34-1 | [1][2] |
| Molecular Formula | C₉H₈O₅ | [1][2] |
| Molecular Weight | 196.16 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in polar solvents like water and alcohols | [1] |
Synthesis of this compound
Experimental Protocol: Esterification
This protocol is adapted from the synthesis of Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate[5].
Reaction:
References
- 1. CAS 526-34-1: 7-Methoxy-1,3-benzodioxole-5-carboxylic acid [cymitquimica.com]
- 2. 7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid | C9H8O5 | CID 607309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. 7-METHOXY-2,2-DIPHENYL-1,3-BENZODIOXOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Analytical Methods for the Detection of Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate is a molecule of interest in medicinal chemistry and drug discovery, often investigated for its potential pharmacological activities. As a derivative of the benzodioxole scaffold, which is present in numerous natural products and synthetic compounds with diverse biological effects, the ability to accurately and reliably detect and quantify this compound is crucial for research and development. This application note provides detailed protocols for the analytical determination of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), as well as its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.
While specific validated methods for this exact analyte are not widely published, the following protocols are based on established analytical methodologies for structurally similar benzodioxole derivatives and serve as a robust starting point for method development and validation.[1][2]
Structural and Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₀O₅ |
| Molecular Weight | 210.18 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in polar organic solvents such as methanol, acetonitrile, and dichloromethane. |
I. Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)
Reverse-phase HPLC with UV detection is a widely used technique for the quantification of aromatic organic compounds. The following proposed method is adapted from established procedures for similar benzodioxole esters and benzoates.[3][4][5]
Experimental Protocol: HPLC-UV
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Methanol and Water (e.g., 60:40 v/v). The aqueous phase can be acidified with 0.1% formic acid or phosphoric acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: A preliminary UV scan of a standard solution should be performed to determine the wavelength of maximum absorbance (λmax), anticipated to be around 254 nm or 290 nm.[6]
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing the analyte in methanol to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Method Validation Parameters: The following parameters must be evaluated to ensure the method is suitable for its intended purpose.[1][7]
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.999 for the calibration curve. |
| Accuracy (% Recovery) | 98-102% for spiked samples at different concentration levels. |
| Precision (% RSD) | ≤ 2% for repeatability (intra-day) and intermediate precision (inter-day). |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Specificity | The analyte peak should be well-resolved from other components and matrix effects should be minimal. |
Workflow for HPLC-UV Analysis
Caption: Workflow for quantitative analysis by HPLC-UV.
II. Qualitative and Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both the identification and quantification of volatile and semi-volatile compounds. It offers high specificity due to the unique mass spectrum of the analyte.[8]
Experimental Protocol: GC-MS
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode:
-
Full Scan: For qualitative analysis and identification (e.g., m/z 40-400).
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitoring characteristic ions of the analyte.
-
2. Standard and Sample Preparation:
-
Prepare standard and sample solutions in a volatile solvent like dichloromethane or ethyl acetate, following a similar dilution series as for HPLC.
-
Derivatization is generally not required for this analyte due to its volatility.
3. Data Analysis:
-
Qualitative Analysis: Identify the analyte peak by its retention time and by comparing its mass spectrum with a reference spectrum or library. Expected key fragments would likely involve the loss of the methoxy (-OCH₃) or carbomethoxy (-COOCH₃) groups.
-
Quantitative Analysis: In SIM mode, create a calibration curve by plotting the peak area of a specific ion (e.g., the molecular ion or a major fragment ion) against the concentration of the standards.
Workflow for GC-MS Analysis```dot
Caption: Logic for structural confirmation using multiple analytical techniques.
Conclusion
The analytical methods outlined in this document provide a comprehensive framework for the detection, quantification, and characterization of this compound. The proposed HPLC-UV and GC-MS protocols serve as excellent starting points that, after successful validation, can be applied for routine analysis in quality control and research settings. NMR spectroscopy remains the gold standard for unequivocal structural identification. Researchers are advised to perform full method validation to ensure the accuracy, precision, and reliability of their results for this specific analyte.
References
- 1. wjarr.com [wjarr.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. HPLC-UV and HPLC-ESI+-MS/MS analysis of free monomeric methylene diphenyl diisocyanate in polyurethane foams and prepolymers after stabilization with NBMA a new derivatizating agent - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE | Semantic Scholar [semanticscholar.org]
- 8. BJOC - Search Results [beilstein-journals.org]
Application Notes and Protocols for the Analysis of 1,3-Benzodioxole Derivatives by HPLC and GC-MS
This document provides detailed application notes and experimental protocols for the quantitative and qualitative analysis of 1,3-benzodioxole derivatives, a class of compounds significant in pharmaceutical research and forensic toxicology. The methods outlined below are intended for researchers, scientists, and drug development professionals, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) techniques.
Introduction to 1,3-Benzodioxole Derivatives
The 1,3-benzodioxole moiety is a key structural feature in many natural products and synthetic compounds.[1][2][3] This heterocyclic structure is the foundation for a range of pharmacologically active substances, including the well-known 3,4-methylenedioxymethamphetamine (MDMA, or "ecstasy"), 3,4-methylenedioxyamphetamine (MDA), and other related analogues.[4][5][6] Given their prevalence as recreational drugs and their potential therapeutic applications, robust and reliable analytical methods are crucial for their detection and quantification in various matrices, such as illicit tablets, biological fluids (blood, urine), and hair.[7][8][9]
Application Note 1: Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC, particularly when coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS), is a powerful technique for the analysis of 1,3-benzodioxole derivatives. It is well-suited for the quantification of these compounds in seized tablets and can also be applied to biological samples. Reversed-phase HPLC is the most common approach.
Experimental Protocol: HPLC-UV/DAD for MDMA in Tablets
This protocol is adapted from validated methods for the routine quantification of MDMA in tablet form.[8][10]
1. Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV or DAD detector.
-
Column: C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).[11]
-
Mobile Phase: A mixture of potassium phosphate buffer (e.g., pH 3.2) and acetonitrile (e.g., 9:1 v/v).[8] Alternatively, an 80:20 (v/v) mixture of acetonitrile and water can be used.[11] The mobile phase should be filtered and degassed prior to use.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: Ambient.
-
Injection Volume: 10-20 µL.
2. Reagent and Standard Preparation:
-
MDMA Standard Stock Solution: Accurately weigh and dissolve MDMA reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples. A typical linear range is 1.4 to 111 µg/mL.[8]
3. Sample Preparation:
-
Randomly select and weigh a representative number of tablets from a seizure.
-
Homogenize the tablets into a fine powder.
-
Accurately weigh a portion of the powdered sample.
-
Dissolve the weighed sample in the mobile phase to achieve a final concentration within the calibration range (e.g., 1 mg/mL).[11]
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
4. Analysis:
-
Inject the prepared standards and samples onto the HPLC system.
-
Record the chromatograms for approximately 15 minutes.[11]
-
Identify the MDMA peak based on its retention time compared to the standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Quantify the amount of MDMA in the samples using the calibration curve.
Quantitative Data for HPLC Methods
The following table summarizes quantitative data from various HPLC methods for the analysis of 1,3-benzodioxole derivatives.
| Analyte(s) | Matrix | Method | Linearity Range | Intraday Precision (%RSD) | Interday Precision (%RSD) | Reference |
| MDMA | Tablets | RP-HPLC-UV | 1.4 - 111 µg/mL | 2.7% | 2.7% | [8][10] |
| MDMA, MDA, HMMA, HMA | Urine | HPLC-DAD | Not Specified | 0.9% (MDMA), 8.9% (HMMA) | Not Specified | [7] |
| N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine | Bulk Drug | RP-HPLC-UV | Not Specified | Not Specified | Not Specified | [11] |
HMMA: 4-hydroxy-3-methoxymethamphetamine, HMA: 4-hydroxy-3-methoxyamphetamine
Application Note 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a gold standard for the confirmatory analysis and quantification of 1,3-benzodioxole derivatives, especially in complex biological matrices like blood, urine, and hair.[6][12] The high polarity of these compounds often necessitates a derivatization step to improve their chromatographic properties and sensitivity.[6]
Experimental Protocol: GC-MS for MDMA and Metabolites in Biological Fluids
This protocol describes a general method for the simultaneous quantification of MDMA and its major metabolites in plasma and urine.[4][5]
1. Instrumentation and Conditions:
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column, such as a DB-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Splitless mode, with an injection temperature of 220-250°C.[13]
-
Oven Temperature Program: Example program: Initial temperature of 40°C (hold for 5 min), ramp at 10°C/min to 150°C, then ramp at 5°C/min to 300°C.[13]
-
MS Detector: Electron Ionization (EI) source. Can be operated in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.
2. Reagent and Standard Preparation:
-
Internal Standards (IS): Deuterated analogues (e.g., MDMA-d5, MDA-d5) are recommended.[4][12]
-
Derivatizing Agent: Trifluoroacetic anhydride (TFAA) or other alkanoic anhydrides are commonly used.[5][6]
-
Standards: Prepare stock and working solutions of the analytes and internal standards in methanol.[4]
3. Sample Preparation (Solid-Phase Extraction - SPE):
-
Hydrolysis (for urine): To measure total (free + conjugated) drug concentrations, samples may be subjected to enzymatic hydrolysis.
-
Extraction:
-
To 1 mL of plasma or urine, add the internal standard solution.
-
Apply the sample to a solid-phase extraction column (e.g., Bond Elut Certify).[4][5]
-
Wash the column with appropriate solvents (e.g., water, methanol) to remove interferences.
-
Elute the analytes with a suitable solvent mixture (e.g., ethyl acetate containing 2% ammonium hydroxide).[4][5]
-
-
Derivatization:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the derivatizing agent (e.g., TFAA) and an appropriate solvent.
-
Heat the mixture (e.g., 60-70°C for 20-30 minutes) to complete the reaction.
-
Evaporate the derivatizing agent and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS injection.
-
4. Analysis:
-
Inject the derivatized extract into the GC-MS system.
-
Acquire data in either full scan or SIM mode.
-
Identify compounds by comparing their retention times and mass spectra to those of reference standards.
-
Quantify using the ratio of the analyte peak area to the internal standard peak area against a calibration curve.
Quantitative Data for GC-MS Methods
The following table summarizes quantitative data from various GC-MS methods for the analysis of 1,3-benzodioxole derivatives.
| Analyte(s) | Matrix | Derivatization | Linearity Range | Recovery (%) | Reference |
| MDMA, HMMA | Plasma | Trifluoroacyl | 25 - 400 ng/mL | Not Specified | [4][5] |
| MDA, HMA | Plasma | Trifluoroacyl | 2.5 - 40 ng/mL | Not Specified | [4][5] |
| MDMA, HMMA | Urine | Trifluoroacyl | 250 - 2000 ng/mL | Not Specified | [4][5] |
| MDA, HMA | Urine | Trifluoroacyl | 100 - 1000 ng/mL | Not Specified | [4][5] |
| MDA | Urine | Not Specified | Not Specified | 100% | [7] |
| HMMA | Urine | Not Specified | Not Specified | 90% | [7] |
| HMA | Urine | Not Specified | Not Specified | 68% | [7] |
| MDMA, MDA | Not Specified | Alkanoic Anhydrides | 0.004 - 0.088 mg/mL | Not Specified | [6] |
Visualizations
Chemical Structures
The diagram below illustrates the core 1,3-benzodioxole structure and several common psychoactive derivatives.
Caption: Core 1,3-benzodioxole structure and its relation to common derivatives.
General Analytical Workflow
The following workflow diagram outlines the typical steps involved in the analysis of 1,3-benzodioxole derivatives from sample receipt to final reporting.
Caption: General workflow for the analysis of 1,3-benzodioxole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. worldresearchersassociations.com [worldresearchersassociations.com]
- 3. researchgate.net [researchgate.net]
- 4. jcami.eu [jcami.eu]
- 5. Determination of MDMA and its metabolites in blood and urine by gas chromatography-mass spectrometry and analysis of enantiomers by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ecommons.luc.edu [ecommons.luc.edu]
- 7. doc.rero.ch [doc.rero.ch]
- 8. Validation of an HPLC method for quantitation of MDMA in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Time-resolved hair analysis of MDMA enantiomers by GC/MS-NCI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. 1 H quantitative NMR and UHPLC-MS analysis of seized MDMA/NPS mixtures and tablets from night-club venues - Analytical Methods (RSC Publishing) DOI:10.1039/C9AY01403A [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate is a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of novel bioactive compounds.[1] The inherent structural features of the benzodioxole ring system, combined with the methoxy and carboxylate functionalities, provide a unique template for designing molecules with a wide range of pharmacological activities. This document provides an overview of the applications of this compound and its derivatives, along with detailed protocols for their synthesis and biological evaluation.
Derivatives of the 1,3-benzodioxole core have demonstrated significant potential in various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. The methoxy group can influence the compound's solubility and metabolic stability, while the methyl ester provides a reactive handle for further chemical modifications, such as the synthesis of amides, hydrazones, and other derivatives.
Synthetic Applications
This compound is a valuable starting material for the synthesis of a variety of derivatives. The ester functionality can be readily converted into a carboxylic acid, which can then be coupled with amines to form carboxamides. This synthetic route is a common strategy to explore the structure-activity relationship (SAR) of this class of compounds.
General Workflow for the Synthesis of Carboxamide Derivatives
References
Application Notes and Protocols for the Synthesis of N-(benzo[d]dioxol-5-yl)-2-(benzylthio)acetamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of N-(benzo[d]dioxol-5-yl)-2-(benzylthio)acetamides. This class of compounds is of significant interest in medicinal chemistry and drug discovery, demonstrating a range of biological activities.[1][2][3][4] The protocols outlined herein are based on established synthetic strategies and provide a foundation for researchers to produce these molecules for further investigation. The synthesis is primarily approached through a convergent three-step process, which will be detailed with expert insights into the causality behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction
The N-(benzo[d]dioxol-5-yl)-2-(benzylthio)acetamide scaffold is a key pharmacophore found in a variety of biologically active molecules. The benzodioxole moiety is a common feature in natural products and synthetic compounds with diverse pharmacological properties, including anticancer and antioxidant effects.[1][2][3][4] The N-aryl acetamide linkage provides a versatile backbone that can be readily functionalized, and the benzylthio group can be modified to explore structure-activity relationships (SAR). This guide will provide a comprehensive overview of the synthetic protocols, including reaction mechanisms, experimental procedures, and data interpretation.
Synthetic Strategy Overview
The synthesis of N-(benzo[d]dioxol-5-yl)-2-(benzylthio)acetamides is typically achieved through a three-step sequence. This approach offers high modularity, allowing for the synthesis of a diverse library of analogs by varying the starting materials in each step.
The three core steps are:
-
S-alkylation: Formation of 2-(benzylthio)acetic acid via the reaction of thioglycolic acid with a substituted benzyl halide.
-
Acid Activation: Conversion of the 2-(benzylthio)acetic acid to a more reactive species, typically an acyl chloride.
-
Amidation: Coupling of the activated acid with benzo[d]dioxol-5-amine to form the final acetamide product.
Below is a visual representation of this synthetic workflow.
Caption: General three-step synthesis workflow.
Detailed Protocols
Part 1: Synthesis of 2-(benzylthio)acetic acid
This initial step involves the nucleophilic substitution of a halide on the benzyl group by the sulfur atom of thioglycolic acid. The reaction is typically carried out in the presence of a base to deprotonate the thiol, making it a more potent nucleophile.
Protocol 1: S-Alkylation
Materials:
-
Thioglycolic acid
-
Substituted benzyl halide (e.g., benzyl bromide)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 6 M
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thioglycolic acid (1.0 eq) and the substituted benzyl halide (1.0 eq) in ethanol.
-
In a separate beaker, prepare a solution of sodium hydroxide (3.0 eq) in water.
-
Add the NaOH solution dropwise to the ethanolic solution of the reactants.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Pour the remaining aqueous solution into water and acidify to a pH of 1-2 with 6 M HCl.
-
The resulting precipitate, 2-(benzylthio)acetic acid, is collected by vacuum filtration, washed with cold water, and dried.
Causality and Experimental Choices:
-
Base: Sodium hydroxide is used to deprotonate the highly acidic thiol proton of thioglycolic acid, forming a thiolate anion which is a strong nucleophile. Using a threefold excess of base ensures complete deprotonation and drives the reaction to completion.
-
Solvent: Ethanol is a suitable solvent as it can dissolve both the reactants and the base. Its boiling point allows for a moderate reflux temperature, which accelerates the reaction without causing significant side reactions.
-
Acidification: The product is a carboxylic acid, which is soluble in its carboxylate form in basic solution. Acidification protonates the carboxylate, causing the neutral carboxylic acid to precipitate out of the aqueous solution, allowing for easy isolation.
Part 2: Synthesis of N-(benzo[d]dioxol-5-yl)-2-(benzylthio)acetamide
This part details two common methods for the final amidation step: the acyl chloride method and a one-pot coupling agent approach.
Method A: Acyl Chloride Formation and Amidation
This two-step approach first activates the carboxylic acid by converting it to a highly reactive acyl chloride, which then readily reacts with the amine.
Caption: Workflow for the acyl chloride method.
Protocol 2A: Acyl Chloride Formation and Amidation
Materials:
-
2-(benzylthio)acetic acid
-
Oxalyl chloride or Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Benzo[d]dioxol-5-amine
-
Triethylamine (TEA) or Pyridine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Acyl Chloride Formation
-
Suspend 2-(benzylthio)acetic acid (1.0 eq) in anhydrous DCM in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Add oxalyl chloride (1.2 eq) dropwise to the suspension. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride, which is typically used immediately in the next step.
Step 2: Amidation
-
Dissolve benzo[d]dioxol-5-amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM in a separate flask under an inert atmosphere.
-
Cool this solution to 0 °C.
-
Dissolve the crude acyl chloride from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Causality and Experimental Choices:
-
Acylating Agent: Oxalyl chloride is often preferred over thionyl chloride as the byproducts (CO, CO₂, HCl) are gaseous and easily removed.
-
Inert Atmosphere: The acyl chloride intermediate is highly reactive and sensitive to moisture. An inert atmosphere prevents hydrolysis back to the carboxylic acid.
-
Base in Amidation: Triethylamine is used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Workup: The aqueous workup with sodium bicarbonate removes any unreacted acid and acidic byproducts.
Method B: Direct Amide Coupling
This method utilizes a coupling agent to facilitate the formation of the amide bond directly from the carboxylic acid and amine, avoiding the isolation of the reactive acyl chloride intermediate.
Protocol 2B: Direct Amide Coupling
Materials:
-
2-(benzylthio)acetic acid
-
Benzo[d]dioxol-5-amine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) or 1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 2-(benzylthio)acetic acid (1.0 eq), benzo[d]dioxol-5-amine (1.0 eq), and a catalytic amount of DMAP or HOBt (0.1 eq) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the coupling agent, such as EDC (1.2 eq), portion-wise to the solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
If using DCC, a precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
If using EDC, the urea byproduct is water-soluble and can be removed during the aqueous workup.
-
Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Causality and Experimental Choices:
-
Coupling Agents: EDC and DCC are carbodiimides that activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.
-
Additives: DMAP and HOBt act as catalysts. HOBt can suppress side reactions and racemization (if applicable).
Data Summary
The following table provides representative data for the synthesis of a generic N-(benzo[d]dioxol-5-yl)-2-(benzylthio)acetamide. Actual yields will vary based on the specific substrates and reaction conditions.
| Step | Reactants | Key Reagents | Solvent | Time (h) | Temp (°C) | Typical Yield (%) |
| 1 | Thioglycolic acid, Benzyl bromide | NaOH | EtOH/H₂O | 3 | Reflux | 85-95 |
| 2A | 2-(benzylthio)acetic acid, Benzo[d]dioxol-5-amine | Oxalyl Chloride, TEA | DCM | 3-5 | 0 to RT | 70-85 |
| 2B | 2-(benzylthio)acetic acid, Benzo[d]dioxol-5-amine | EDC, HOBt | DCM | 12-16 | 0 to RT | 75-90 |
Troubleshooting
-
Low Yield in Step 1: Ensure the base is added slowly to control the exotherm. Confirm the quality of the benzyl halide, as it can degrade over time.
-
Incomplete Reaction in Acyl Chloride Formation: Ensure all glassware is thoroughly dried and the reaction is run under a strictly inert atmosphere. The use of a catalytic amount of DMF can sometimes accelerate this step.
-
Multiple Byproducts in Amidation: Overheating the amidation reaction can lead to side reactions. Maintaining a low temperature during the addition of the acyl chloride is crucial. If using a coupling agent, ensure the correct stoichiometry is used.
-
Purification Difficulties: If the product is difficult to purify by crystallization, column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate) is recommended.
Conclusion
The protocols described provide a reliable and versatile route for the synthesis of N-(benzo[d]dioxol-5-yl)-2-(benzylthio)acetamides. By understanding the rationale behind the experimental choices, researchers can adapt and optimize these methods for the synthesis of a wide range of analogs for further biological evaluation.
References
- 1. Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application of 1,3-Benzodioxole Derivatives as Antitumor Agents: A Technical Guide for Researchers
Introduction: The Therapeutic Potential of the 1,3-Benzodioxole Scaffold
The 1,3-benzodioxole moiety, a bicyclic aromatic ether, is a privileged scaffold in medicinal chemistry, prominently featured in a plethora of natural products and synthetic compounds with diverse pharmacological activities.[1] This core structure is notably present in safrole, the primary component of sassafras oil, and piperine, the main alkaloid of black pepper, which has been recognized for its anti-inflammatory, antioxidant, and anticancer properties.[2][3] The inherent biological activity of the 1,3-benzodioxole ring system has spurred the development of a vast library of derivatives, with a significant number demonstrating potent antitumor effects against a range of human cancer cell lines.[4]
This technical guide provides an in-depth exploration of the application of 1,3-benzodioxole derivatives as antitumor agents, tailored for researchers, scientists, and drug development professionals. We will delve into the key mechanisms of action, provide detailed protocols for the synthesis and biological evaluation of these compounds, and present data on promising candidates.
Mechanisms of Antitumor Activity
The anticancer effects of 1,3-benzodioxole derivatives are multifaceted, often involving the modulation of multiple cellular pathways. Key mechanisms include the induction of apoptosis, inhibition of cell proliferation and metastasis, and anti-angiogenic effects.
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which 1,3-benzodioxole derivatives exert their antitumor effects is through the induction of programmed cell death, or apoptosis. This is often achieved through the modulation of key regulatory proteins. For instance, some derivatives have been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2, thereby shifting the Bax/Bcl-2 ratio to favor apoptosis.[5][6][7][8] This disruption of mitochondrial membrane potential leads to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in cell death.[5]
Furthermore, certain 1,3-benzodioxole derivatives can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. This is often observed as an accumulation of cells in the G2/M phase.[5] One of the underlying mechanisms for this effect is the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle.[5][9] By disrupting microtubule dynamics, these compounds effectively halt cell division and trigger apoptosis.
Inhibition of the Thioredoxin System and Induction of Oxidative Stress
The thioredoxin (Trx) system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a key antioxidant system that is often overexpressed in cancer cells, contributing to their survival and resistance to therapy. Some 1,3-benzodioxole derivatives, particularly when conjugated with arsenicals, have been shown to potently inhibit TrxR.[10][11] This inhibition leads to an accumulation of reactive oxygen species (ROS), inducing a state of oxidative stress that overwhelms the cancer cell's antioxidant capacity and triggers apoptosis.[10][11]
Visualizing the Mechanisms: Signaling Pathways
To illustrate the intricate mechanisms of action of 1,3-benzodioxole derivatives, the following diagrams depict the key signaling pathways involved in their antitumor effects.
Caption: Intrinsic Apoptosis Pathway Modulation.
Caption: Tubulin Polymerization Inhibition Pathway.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed protocols for the synthesis and biological evaluation of 1,3-benzodioxole derivatives as antitumor agents.
Representative Synthesis of a 1,3-Benzodioxole Derivative
The synthesis of 1,3-benzodioxole derivatives often involves a multi-step process. The following is a representative protocol based on common synthetic strategies described in the literature.[1][12][13]
Objective: To synthesize a novel 1,3-benzodioxole derivative with potential antitumor activity.
Materials:
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM)
-
Sodium azide (NaN₃)
-
Methanol (MeOH)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent system for Suzuki-Miyaura coupling (e.g., Toluene/Ethanol/Water)
Procedure:
-
Bromination: Dissolve (6-bromobenzo[d][9][14]dioxol-5-yl)methanol in DCM. Add CBr₄ and PPh₃ and stir at room temperature. Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify by column chromatography to obtain the brominated intermediate.
-
Azide Formation: Dissolve the brominated intermediate in MeOH and add NaN₃. Reflux the mixture and monitor by TLC. After completion, remove the solvent and extract the product. Purify by column chromatography to yield the azido derivative.
-
Suzuki-Miyaura Coupling: In a reaction vessel, combine the azido derivative, an appropriate arylboronic acid, palladium catalyst, and base in the solvent system. Degas the mixture and heat under an inert atmosphere. Monitor the reaction by TLC. Upon completion, cool the reaction, dilute with water, and extract the product. Purify by column chromatography to obtain the final 1,3-benzodioxole derivative.
Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Antitumor Activity Assays
Objective: To determine the cytotoxic effect of 1,3-benzodioxole derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 1,3-benzodioxole derivatives and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Objective: To assess the effect of 1,3-benzodioxole derivatives on the migratory capacity of cancer cells.
Principle: This assay mimics the process of wound healing in vitro. A "scratch" is created in a confluent monolayer of cells, and the rate of closure of this gap by migrating cells is monitored over time.[19]
-
Cell Seeding: Seed cells in a multi-well plate to form a confluent monolayer.
-
Scratch Creation: Create a uniform scratch in the monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Compound Treatment: Add fresh culture medium containing the test compound at a non-toxic concentration (determined from the MTT assay) or a vehicle control.
-
Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Objective: To evaluate the effect of 1,3-benzodioxole derivatives on the invasive potential of cancer cells.
Principle: This assay measures the ability of cells to invade through a basement membrane matrix, mimicking the process of metastasis.[23][24]
-
Chamber Preparation: Coat the upper surface of a Transwell insert (with a porous membrane) with a layer of Matrigel or another basement membrane extract.
-
Cell Seeding: Seed serum-starved cancer cells in the upper chamber in a serum-free medium containing the test compound or vehicle control.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for a sufficient time to allow for cell invasion (e.g., 24-48 hours).
-
Cell Removal and Staining: Remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane with a stain such as crystal violet.
-
Quantification: Count the number of stained cells in several microscopic fields and calculate the average number of invading cells.
In Vivo Antitumor Activity Assays
Objective: To assess the anti-angiogenic and antitumor effects of 1,3-benzodioxole derivatives in a living system.
Principle: The CAM of a developing chick embryo is a highly vascularized membrane that provides an excellent in vivo model to study angiogenesis and tumor growth.[10][28]
-
Egg Incubation: Incubate fertilized chicken eggs in a humidified incubator at 37.5°C.
-
Window Creation: On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM.
-
Compound/Cell Application: Place a sterile filter paper disc or a carrier loaded with the test compound or cancer cells onto the CAM.
-
Incubation: Seal the window and continue incubation for a few days.
-
Observation and Quantification: Observe the CAM for changes in blood vessel formation (angiogenesis) or tumor growth. Quantify angiogenesis by counting the number of blood vessel branch points. For tumor growth, excise the tumor and measure its weight and volume.
Objective: To evaluate the in vivo efficacy of 1,3-benzodioxole derivatives in a syngeneic mouse model of breast cancer.
Principle: The 4T1 cell line is a highly tumorigenic and metastatic murine mammary carcinoma that, when injected into the mammary fat pad of BALB/c mice, mimics human breast cancer progression.[5][32][33]
-
Cell Culture: Culture 4T1 cells under standard conditions.
-
Tumor Inoculation: Inject a suspension of 4T1 cells into the mammary fat pad of female BALB/c mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Compound Administration: Once the tumors reach a certain size, begin treatment with the 1,3-benzodioxole derivative (administered via an appropriate route, e.g., intraperitoneal or oral) and a vehicle control.
-
Endpoint Analysis: At the end of the study, sacrifice the mice, excise the primary tumors, and weigh them. Harvest relevant organs (e.g., lungs, liver) to assess metastasis.
Data Presentation: A Summary of Promising Derivatives
The following table summarizes the in vitro cytotoxic activity of selected 1,3-benzodioxole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| YL201 | MDA-MB-231 (Breast) | 4.92 ± 1.09 | [12] |
| HeLa (Cervical) | >10 | [12] | |
| A498 (Kidney) | >10 | [12] | |
| 5-Fluorouracil (Control) | MDA-MB-231 (Breast) | 18.06 ± 2.33 | [12] |
| Compound 8 | 52 Human Cell Lines | 10⁻⁷ to 10⁻⁵ M | [4] |
| Compound 11a (1,4-benzodioxine) | MCF-7 (Breast) | < 10 | [5] |
| HepG2 (Liver) | < 10 | [5] | |
| PC-3 (Prostate) | < 10 | [5] | |
| A549 (Lung) | < 10 | [5] |
Conclusion and Future Directions
1,3-Benzodioxole derivatives represent a promising class of compounds for the development of novel antitumor agents. Their ability to target multiple key pathways involved in cancer progression, including apoptosis, cell cycle regulation, and angiogenesis, underscores their therapeutic potential. The protocols detailed in this guide provide a comprehensive framework for the synthesis, characterization, and biological evaluation of these compounds.
Future research should focus on optimizing the structure of lead compounds to enhance their potency and selectivity, as well as to improve their pharmacokinetic and pharmacodynamic properties. Further elucidation of their mechanisms of action will be crucial for identifying predictive biomarkers and for the rational design of combination therapies. With continued investigation, 1,3-benzodioxole derivatives hold the potential to be translated into effective clinical candidates for the treatment of a variety of cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mouse 4T1 breast tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. worldresearchersassociations.com [worldresearchersassociations.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 15. clyte.tech [clyte.tech]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. atcc.org [atcc.org]
- 19. clyte.tech [clyte.tech]
- 20. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 22. Video: A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration [jove.com]
- 23. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 24. clyte.tech [clyte.tech]
- 25. protocols.io [protocols.io]
- 26. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 27. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
- 28. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. bio-protocol.org [bio-protocol.org]
- 30. creative-bioarray.com [creative-bioarray.com]
- 31. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 32. deepdyve.com [deepdyve.com]
- 33. 4T1 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
- 34. Intraductal Adaptation of the 4T1 Mouse Model of Breast Cancer Reveals Effects of the Epithelial Microenvironment on Tumor Progression and Metastasis | Anticancer Research [ar.iiarjournals.org]
- 35. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vitro Evaluation of 1,3-Benzodioxole Derivatives Against Cancer Cell Lines
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the 1,3-Benzodioxole Scaffold
The 1,3-benzodioxole (also known as methylenedioxyphenyl) is a privileged heterocyclic scaffold found in numerous natural products and synthetic compounds with significant biological activities.[1][2] This structural motif is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and neuroprotective effects.[1][3][4] Notably, some 1,3-benzodioxole derivatives have been shown to induce oxidative stress and initiate apoptosis in cancer cells, making them attractive candidates for novel oncology therapeutics.[5][6][7] One study, for instance, demonstrated that conjugating 1,3-benzodioxole derivatives with arsenicals improved anti-proliferation activity by inhibiting the thioredoxin system.[5][7]
This guide provides a structured, in-depth framework for the initial in vitro evaluation of novel 1,3-benzodioxole derivatives. The protocols herein are designed not merely as procedural steps but as a logical workflow, moving from broad cytotoxicity screening to more focused mechanistic assays to elucidate how these compounds exert their anticancer effects.
Part 1: Primary Screening - Quantitative Assessment of Cytotoxicity
The initial step for any novel compound is to determine its dose-dependent effect on cancer cell viability. This establishes the potency, typically expressed as the half-maximal inhibitory concentration (IC50). The Sulforhodamine B (SRB) assay is a preferred method for this primary screen.
Scientific Rationale: Unlike metabolic assays (e.g., MTT), which can be confounded by compounds that interfere with cellular redox processes, the SRB assay is a stoichiometric method that measures total cellular protein content.[8] This provides a more direct and stable proxy for cell mass and, by extension, cell number, making it robust for high-throughput screening of diverse chemical entities.[8][9][10]
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay[8][10][11]
Objective: To determine the IC50 value of 1,3-benzodioxole derivatives in selected cancer cell lines.
Materials:
-
Adherent cancer cell lines (e.g., MDA-MB-231 for breast cancer, HeLa for cervical cancer)
-
1,3-Benzodioxole derivatives (dissolved in DMSO to create a 10 mM stock)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Acetic acid, 1% (v/v)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into 96-well plates. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the 1,3-benzodioxole derivatives in complete medium. The final DMSO concentration should not exceed 0.5%.[10] Replace the medium in the wells with 100 µL of the diluted compounds. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plates for 48 or 72 hours.
-
Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (final concentration: 10%) and incubate at 4°C for 1 hour.[8]
-
Washing: Gently wash the plates four to five times with slow-running tap water or 1% acetic acid to remove TCA and excess medium.[8][12] Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[12][13]
-
Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[12][13] Air dry the plates again.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[13]
-
Absorbance Measurement: Read the absorbance at 510-540 nm using a microplate reader.[12][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of the compound to determine the IC50 value using a sigmoidal dose-response curve.[10]
Data Presentation: Cytotoxicity Profile
Summarize the calculated IC50 values in a clear, tabular format.
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) ± SD |
| Derivative A | MDA-MB-231 | Breast Adenocarcinoma | 48 | 8.5 ± 0.7 |
| Derivative A | HeLa | Cervical Cancer | 48 | 12.1 ± 1.1 |
| Derivative B | MDA-MB-231 | Breast Adenocarcinoma | 48 | 25.3 ± 2.4 |
| Derivative B | HeLa | Cervical Cancer | 48 | 31.8 ± 3.0 |
| Doxorubicin | MDA-MB-231 | Breast Adenocarcinoma | 48 | 1.2 ± 0.2 |
Part 2: Mechanistic Elucidation - Investigating the Mode of Action
Once a compound demonstrates potent cytotoxicity, the next critical step is to understand its mechanism of action. Key questions include: Does it induce programmed cell death (apoptosis)? Does it disrupt the normal progression of the cell cycle? The following workflow provides a logical sequence for these investigations.
Experimental & Decision Workflow
Caption: Workflow for evaluating 1,3-benzodioxole derivatives.
Protocol 2: Apoptosis Assessment by Annexin V/PI Staining[14][15][16]
Scientific Rationale: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be labeled with a fluorophore (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can penetrate late-stage apoptotic and necrotic cells.[14] Dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[15][14]
Procedure:
-
Cell Treatment: Seed 1 x 10^6 cells in a 6-well plate or T25 flask. Treat with the 1,3-benzodioxole derivative at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the collected cells and wash twice with cold PBS.[15]
-
Staining: Resuspend the cell pellet (1-5 x 10^5 cells) in 100 µL of 1X Annexin V Binding Buffer.[14]
-
Add 5 µL of FITC-conjugated Annexin V and 1-5 µL of PI solution (e.g., 50 µg/mL).[16]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14][17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14] Excite FITC at 488 nm and measure emission at ~530 nm; measure PI emission at >575 nm.[14]
Interpreting Results:
-
Lower-Left (Annexin V- / PI-): Viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (rarely a pure population).
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining[20][21][22]
Scientific Rationale: Many anticancer agents exert their effect by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M). PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[18] This allows for the quantification of cells in each phase of the cell cycle and the detection of a sub-G1 peak, which is indicative of apoptotic DNA fragmentation.
Procedure:
-
Cell Treatment: Seed cells and treat with the compound at IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest approximately 1-2 x 10^6 cells, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while gently vortexing to prevent clumping.[19][18] Incubate for at least 30 minutes on ice or store at -20°C for several weeks.[19][18][20]
-
Washing: Centrifuge the fixed cells (a higher speed may be needed) and wash twice with PBS to remove the ethanol.[18][20]
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A (to eliminate RNA-related signals).[19][18] For example, use 400 µL of a solution containing 50 µg/mL PI and 100 µg/mL RNase A in PBS.[19]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.[21]
-
Analysis: Analyze the samples by flow cytometry, collecting data for at least 10,000 single-cell events. Use a linear scale for the PI signal and gate out doublets.[19]
Interpreting Results:
-
Sub-G1 Peak: Represents apoptotic cells with fragmented DNA.
-
G0/G1 Peak: Cells with 2n DNA content.
-
S Phase: Cells with DNA content between 2n and 4n (DNA replication).
-
G2/M Peak: Cells with 4n DNA content. An accumulation of cells in a specific phase compared to the control suggests cell cycle arrest.
Hypothetical Signaling Pathway
References
- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 2. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. SRB assay for measuring target cell killing [protocols.io]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. static.igem.org [static.igem.org]
- 17. benchchem.com [benchchem.com]
- 18. vet.cornell.edu [vet.cornell.edu]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 21. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Application Notes and Protocols for Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate is a versatile organic compound characterized by a benzodioxole core structure. While direct evidence of its intrinsic herbicidal, fungicidal, or insecticidal properties is not extensively documented in publicly available literature, its true value in agrochemical research lies in its role as a key synthetic intermediate. The benzodioxole moiety is a recognized "privileged structure" in medicinal and agrochemical science, appearing in a variety of biologically active molecules. These notes, therefore, focus on the application of this compound as a foundational building block for the synthesis of novel agrochemical candidates. Its chemical structure offers multiple points for modification, allowing for the creation of diverse chemical libraries for screening.
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided below. This data is essential for its proper handling, characterization, and use in synthetic protocols.
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₅ |
| Molecular Weight | 210.18 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in polar organic solvents |
Application as a Synthetic Intermediate
The primary application of this compound in an agrochemical context is as a precursor for more complex molecules. The ester and methoxy functional groups, along with the aromatic ring, provide reactive sites for a variety of organic transformations.
Key Synthetic Transformations:
-
Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 7-methoxy-1,3-benzodioxole-5-carboxylic acid. This carboxylic acid is a versatile intermediate for the synthesis of amides and esters, which are common functional groups in many agrochemicals.
-
Amide Coupling: The resulting carboxylic acid can be coupled with a wide range of amines to generate a library of amides. Amide bond formation is a cornerstone of synthetic chemistry and is frequently used in the development of new bioactive compounds.
-
Reduction: The ester can be reduced to the corresponding alcohol, (7-methoxy-1,3-benzodioxole-5-yl)methanol. This alcohol can then be used in the synthesis of ethers or further oxidized to an aldehyde, opening up another avenue for derivatization.
-
Aromatic Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups that can modulate the biological activity of the final compound.
Experimental Protocols
The following are representative protocols for the derivatization of this compound to generate novel compounds for agrochemical screening.
Protocol 1: Synthesis of 7-methoxy-1,3-benzodioxole-5-carboxylic acid
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a key intermediate for further synthesis.
Materials:
-
This compound
-
Methanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1M
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.
-
Add a solution of sodium hydroxide (1.2 equivalents) in water to the flask.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Dilute the residue with water and acidify to pH 2-3 with 1M HCl.
-
A precipitate of 7-methoxy-1,3-benzodioxole-5-carboxylic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of a Novel Amide Derivative
This protocol outlines the coupling of the carboxylic acid intermediate with an amine to produce a novel amide for bioactivity screening.
Materials:
-
7-methoxy-1,3-benzodioxole-5-carboxylic acid (from Protocol 1)
-
A selected primary or secondary amine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Dissolve 7-methoxy-1,3-benzodioxole-5-carboxylic acid (1 equivalent) and the chosen amine (1.1 equivalents) in anhydrous DCM in a flask under an inert atmosphere.
-
Add a catalytic amount of DMAP.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired amide.
Visualizing Synthetic Pathways
The following diagrams illustrate the potential synthetic utility of this compound in agrochemical research.
Caption: Synthetic pathways from the starting material.
Caption: Workflow for agrochemical discovery.
Conclusion
This compound is a valuable starting material for the synthesis of novel compounds in agrochemical research. Its utility lies not in its own biological activity, but in the diverse range of derivatives that can be generated from its core structure. Researchers can leverage this scaffold to build libraries of amides, esters, and other compounds for screening against various agricultural pests and diseases. The protocols and pathways outlined in these notes provide a framework for initiating a discovery program aimed at identifying the next generation of crop protection agents.
Application Notes and Protocols: Formylation of Dihydroapiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formylation, the introduction of a formyl group (-CHO) onto an aromatic ring, is a fundamental transformation in organic synthesis. The resulting aryl aldehydes are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fragrances. Dihydroapiol (1,2-methylenedioxy-4-propyl-5-methoxybenzene), a derivative of phenylpropanoid, possesses an electron-rich aromatic ring, making it an excellent candidate for electrophilic aromatic substitution reactions such as formylation. This document provides detailed experimental procedures for the formylation of dihydroapiol, focusing on the Vilsmeier-Haack and Duff reactions, which are well-suited for such activated substrates.
Key Formylation Methodologies for Dihydroapiol
Two primary methods are presented for the formylation of dihydroapiol: the Vilsmeier-Haack reaction and the Duff reaction. The Vilsmeier-Haack reaction utilizes a pre-formed or in situ generated Vilsmeier reagent (a chloroiminium salt) as the electrophile, typically derived from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2][3][4][5] This method is known for its reliability and effectiveness with electron-rich aromatic compounds.[1]
The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[6][7][8] It is particularly effective for the ortho-formylation of phenols and their ethers.[7][8] The choice of method may depend on the desired regioselectivity, available reagents, and reaction conditions. For dihydroapiol, formylation is expected to occur at the position ortho to the methoxy group, which is the most activated and sterically accessible position on the aromatic ring.
Data Presentation: Formylation of Dihydroapiol and Analogues
The following table summarizes typical reaction conditions and yields for the formylation of dihydroapiol and structurally related compounds. This data is provided to offer a comparative overview and guide experimental design.
| Substrate | Formylation Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dihydroapiol (predicted) | Vilsmeier-Haack | POCl₃, DMF | Dichloromethane | 0 to RT | 2-4 | 75-85 | N/A |
| Dihydroapiol (predicted) | Duff Reaction | HMTA, Acetic Acid | Acetic Acid | 100-120 | 3-5 | 60-70 | N/A |
| 1,2-Methylenedioxybenzene | Vilsmeier-Haack | N-methylformanilide, SOCl₂ | Neat | 90 | 0.5 | High | [9] |
| "Piperonyl butoxide" | Duff Reaction | HMTA, Polyphosphoric Acid | Ethanol | 70-100 | 3-5 | High | [10] |
| Phenols (general) | Duff Reaction | HMTA, Acid | Glycerol/Acid | 85-120 | 2-3 | 20-80 | [6][11] |
| Electron-rich arenes | Vilsmeier-Haack | POCl₃, DMF | DMF | 100-110 | 1-2 | 76-99 | [9] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of Dihydroapiol
This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of electron-rich aromatic compounds.[2][3]
Materials:
-
Dihydroapiol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Sodium acetate
-
Diethyl ether (Et₂O)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous N,N-dimethylformamide (1.5 equivalents) in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise with stirring, maintaining the temperature below 5 °C. Allow the mixture to stir for an additional 30 minutes at 0 °C, during which the Vilsmeier reagent will form.
-
Reaction with Dihydroapiol: Dissolve dihydroapiol (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate to quench the reaction. Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the formylated dihydroapiol.
Protocol 2: Duff Reaction for the Formylation of Dihydroapiol
This protocol is based on general procedures for the Duff reaction on activated aromatic ethers.[6][10]
Materials:
-
Dihydroapiol
-
Hexamethylenetetramine (HMTA)
-
Glacial acetic acid
-
Hydrochloric acid (concentrated)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Steam distillation apparatus (optional)
-
Diethyl ether (Et₂O)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve dihydroapiol (1.0 equivalent) and hexamethylenetetramine (2.0 equivalents) in glacial acetic acid.
-
Heating: Heat the reaction mixture to 100-120 °C and maintain this temperature for 3-5 hours. Monitor the reaction by TLC.
-
Hydrolysis: Cool the reaction mixture to room temperature and slowly add concentrated hydrochloric acid. Heat the mixture under reflux for an additional 30 minutes to hydrolyze the intermediate imine.
-
Work-up: Cool the mixture and pour it into a beaker of ice water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by steam distillation or silica gel column chromatography to yield the formylated dihydroapiol.
Mandatory Visualizations
Vilsmeier-Haack Reaction Signaling Pathway
Caption: Vilsmeier-Haack formylation pathway.
Experimental Workflow for Formylation of Dihydroapiol
Caption: General experimental workflow.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. Various Aromatic Formylations [designer-drug.com]
- 10. CN108752310B - Preparation method of piperonal - Google Patents [patents.google.com]
- 11. scholarworks.uni.edu [scholarworks.uni.edu]
Revolutionizing Sample Preparation: On-Column Derivatization with Micro Solid-Phase Extraction
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The demand for rapid, sensitive, and efficient analytical methods in drug development and various scientific research fields has led to significant advancements in sample preparation techniques. Micro solid-phase extraction (μSPE) has emerged as a powerful tool for the extraction and pre-concentration of analytes from complex matrices. A key innovation in this area is the integration of derivatization reactions directly within the μSPE cartridge, a technique known as on-column derivatization. This approach streamlines the analytical workflow, reduces sample handling, and enhances detection sensitivity, particularly for compounds that are otherwise difficult to analyze using chromatographic techniques.
This document provides detailed application notes and experimental protocols for on-column derivatization reactions using μSPE for various classes of compounds, including fatty acids, phenols, and biogenic amines.
Core Principles of On-Column Derivatization with μSPE
On-column derivatization with μSPE combines the selectivity of solid-phase extraction with the reaction efficiency of derivatization in a single, miniaturized format. The process involves trapping the analytes of interest on the solid-phase material within the μSPE cartridge, followed by the introduction of a derivatizing reagent. The reaction occurs directly on the solid support, and the resulting derivatives are then eluted for analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
The primary advantages of this technique include:
-
Increased Reaction Efficiency: The concentrated nature of the analytes on the solid phase can lead to faster and more complete derivatization reactions.
-
Reduced Sample and Reagent Consumption: The micro-scale format significantly minimizes the volumes of sample and derivatizing agents required.[1]
-
Simplified Workflow: Combining extraction and derivatization into a single step reduces manual labor and the potential for sample loss or contamination.
-
Enhanced Sensitivity: Derivatization can improve the chromatographic properties and detector response of the analytes, leading to lower detection limits.
Application Note 1: On-Column Derivatization of Short-Chain Fatty Acids in Olive Oil
Introduction
Short-chain fatty acids (SCFAs) are important metabolites, and their analysis is crucial in various fields, including food science and biomedical research. However, their high polarity and low volatility make them challenging to analyze directly by GC. On-column derivatization in a μSPE cartridge offers a streamlined method to convert SCFAs into their more volatile fatty acid methyl esters (FAMEs) for GC-MS analysis.
Quantitative Data Summary
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Enanthic acid | 1 - 100 | >0.99 |
| Caprylic acid | 1 - 100 | >0.99 |
| Pelargonic acid | 1 - 100 | >0.99 |
| Capric acid | 1 - 100 | >0.99 |
| Hendecanoic acid | 1 - 100 | >0.99 |
| Palmitic acid | 1 - 100 | >0.99 |
| Stearic acid | 1 - 100 | >0.99 |
Experimental Protocol
Materials:
-
μSPE cartridges (e.g., C18)
-
Olive oil sample
-
Acetonitrile (ACN)
-
Boron trifluoride-methanol (BF3-MeOH) solution (10% v/v)
-
GC-MS system
Procedure:
-
Sample Preparation: Dissolve 10 μL of the olive oil sample in acetonitrile to a final concentration of 10 μL/mL.
-
Analyte Trapping: Pass 10 μL of the prepared sample through the μSPE cartridge.
-
On-Column Derivatization:
-
Pass 10 μL of 10% (v/v) BF3-MeOH through the cartridge.
-
Incubate the cartridge at 80°C for 90 minutes or 90°C for 10 minutes.
-
-
Elution: After cooling, elute the resulting FAMEs from the cartridge with 150 μL of acetonitrile.
-
Analysis: Inject the eluate into the GC-MS for analysis.
Workflow Diagram
Caption: Workflow for on-column derivatization of fatty acids using μSPE.
Application Note 2: On-Column Derivatization of Phenols for GC-MS Analysis
Introduction
Phenolic compounds are a diverse group of molecules with various industrial and biological applications. Their direct analysis by GC-MS is often hindered by their polarity. On-column derivatization via silylation or acetylation within a μSPE cartridge can significantly improve their volatility and chromatographic performance.
Quantitative Data Summary
| Analyte | Derivatization Method | Detection Limit (LOD) | Recovery (%) |
| Phenol | Silylation (BSTFA) | 0.3 µg/mL | >90 |
| Hydroquinone | Silylation (BSTFA) | 0.15 µg/mL | >90 |
| Catechol | Silylation (BSTFA) | 0.02 µg/mL | >90 |
| Various Phenols | Acetylation (Acetic Anhydride) | 0.005 - 1.796 µg/L | 76 - 111 |
Experimental Protocol: Silylation
Materials:
-
μSPE cartridges (e.g., strong anion-exchange)
-
Aqueous sample containing phenols
-
Pyridine
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Hexane
-
GC-MS system
Procedure:
-
Sample Preparation: Adjust the pH of the aqueous sample to approximately 8.
-
Analyte Trapping: Pass the sample through the anion-exchange μSPE cartridge to retain the phenolic compounds.
-
Drying: Dry the cartridge thoroughly under a stream of nitrogen.
-
On-Column Derivatization:
-
Pass 100 µL of pyridine through the cartridge.
-
Pass 100 µL of BSTFA + 1% TMCS through the cartridge.
-
Incubate the cartridge at 60-70°C for 30 minutes.
-
-
Elution: Elute the silylated derivatives with hexane.
-
Analysis: Inject the eluate into the GC-MS for analysis.
Experimental Protocol: Acetylation
Materials:
-
μSPE cartridges (e.g., strong anion-exchange)
-
Aqueous sample containing phenols
-
Pyridine
-
Acetic anhydride
-
Saturated sodium bicarbonate solution
-
Hexane
-
GC-MS system
Procedure:
-
Sample Preparation: Adjust the pH of the aqueous sample to approximately 8.
-
Analyte Trapping: Pass the sample through the anion-exchange μSPE cartridge.
-
On-Column Derivatization:
-
Pass 100 µL of pyridine through the cartridge.
-
Pass 200 µL of acetic anhydride through the cartridge.
-
Allow the reaction to proceed at room temperature for 15-30 minutes.
-
-
Quenching and Elution:
-
Pass 1 mL of saturated sodium bicarbonate solution through the cartridge to quench excess acetic anhydride.
-
Elute the acetylated derivatives with hexane.
-
-
Analysis: Inject the eluate into the GC-MS for analysis.
Workflow Diagram
Caption: Workflow for on-column derivatization of phenols using μSPE.
Application Note 3: On-Column Derivatization of Biogenic Amines
Introduction
Biogenic amines are nitrogenous compounds found in a variety of food products, and their levels are often indicative of food quality and safety. Their analysis by HPLC can be challenging due to their polarity and lack of a strong chromophore. On-column derivatization with a suitable labeling agent can significantly enhance their detection by UV or fluorescence detectors.
Quantitative Data Summary
| Analyte | Derivatization Reagent | Detection Limit (LOD) | Recovery (%) | Linearity (r²) |
| Putrescine | Benzoyl Chloride | ~0.1 µg/L | 94 - 106 | 0.9850 - 0.9998 |
| Cadaverine | Benzoyl Chloride | ~0.1 µg/L | 94 - 106 | 0.9850 - 0.9998 |
| Tyramine | Benzoyl Chloride | ~0.1 µg/L | 94 - 106 | 0.9850 - 0.9998 |
| Histamine | Benzoyl Chloride | ~0.1 µg/L | 94 - 106 | 0.9850 - 0.9998 |
| Various Biogenic Amines | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | 0.3 - 2 ng/mL | 85.1 - 109.2 | >0.992 |
Experimental Protocol
Materials:
-
μSPE cartridges (e.g., ODS - C18)
-
Food sample extract (e.g., wine, fish extract)
-
Benzoyl chloride solution
-
Sodium hydroxide solution
-
Methanol
-
HPLC system with UV or fluorescence detector
Procedure:
-
Sample Preparation: Prepare an aqueous extract of the food sample.
-
On-Column Derivatization and Extraction:
-
Condition the ODS μSPE cartridge with methanol and then water.
-
Simultaneously load the sample extract and a solution of benzoyl chloride in the presence of a sodium hydroxide solution onto the cartridge. The derivatization reaction occurs as the analytes are retained on the solid phase.
-
-
Washing: Wash the cartridge with a suitable solvent to remove excess reagent and interferences.
-
Elution: Elute the benzoylated amine derivatives with methanol or acetonitrile.
-
Analysis: Inject the eluate into the HPLC system for analysis.
Workflow Diagram
Caption: Workflow for on-column derivatization of biogenic amines.
Conclusion
On-column derivatization using micro solid-phase extraction is a versatile and powerful technique that offers significant advantages for the analysis of challenging compounds. By integrating sample extraction and derivatization, this approach simplifies workflows, reduces analysis time, and improves analytical performance. The protocols provided herein for fatty acids, phenols, and biogenic amines serve as a starting point for researchers to develop and validate their own on-column derivatization methods for a wide range of applications in drug development, food safety, and environmental analysis.
References
Application Notes and Protocols: The Rapid Synthesis of Pyrimidines via Reaction of Methyl 1,2,3-Triazine-5-carboxylate with Amidines
Audience: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.
Abstract: This document provides a comprehensive technical guide to the reaction between methyl 1,2,3-triazine-5-carboxylate and amidines, a powerful transformation for the synthesis of highly substituted pyrimidines. We delve into the mechanistic underpinnings of this reaction, highlighting the principles of inverse electron demand Diels-Alder (IEDDA) cycloadditions. Detailed, field-tested protocols for synthesis and kinetic monitoring are provided, alongside quantitative data on reaction scope and rates. This guide is intended to equip researchers with the knowledge to effectively leverage this efficient and versatile methodology in their synthetic programs, particularly in the context of drug discovery and development where the pyrimidine scaffold is of paramount importance.
Scientific Rationale and Mechanistic Overview
The synthesis of functionalized pyrimidines is a cornerstone of modern medicinal chemistry. The reaction of electron-deficient azadienes with electron-rich partners, known as the inverse electron demand Diels-Alder (IEDDA) reaction, offers a robust strategy for constructing heteroaromatic systems.[1] Among various azadienes, 1,2,3-triazines have emerged as versatile precursors for pyrimidine synthesis.[2][3]
The reaction's efficiency is dramatically influenced by substituents on the triazine ring. Specifically, the placement of an electron-withdrawing group, such as a methoxycarbonyl group at the C5 position, significantly accelerates the reaction.[4][5] Methyl 1,2,3-triazine-5-carboxylate is an exceptionally reactive azadiene, reacting with amidines at rates nearly 10,000-fold faster than the unsubstituted 1,2,3-triazine.[6][7][8][9] This enhanced reactivity is attributed to the lowering of the triazine's Lowest Unoccupied Molecular Orbital (LUMO) energy, which facilitates the interaction with the Highest Occupied Molecular Orbital (HOMO) of the electron-rich amidine.
The Reaction Mechanism
The transformation of a 1,2,3-triazine and an amidine into a pyrimidine is a formal [4+2] cycloaddition followed by the extrusion of dinitrogen (N₂). While often classified under the umbrella of IEDDA reactions, mechanistic studies suggest that the reaction can proceed through two plausible pathways:
-
Path A: Concerted [4+2] Cycloaddition: A concerted, though likely asynchronous, cycloaddition occurs across the N1/C4 positions of the triazine and the C=N bond of the amidine. This forms a transient bicyclic intermediate which then undergoes a retro-Diels-Alder reaction to eliminate N₂ and aromatize to the pyrimidine product.[10][11]
-
Path B: Stepwise Addition-Cyclization: An alternative pathway involves the initial nucleophilic attack of the amidine nitrogen onto the electron-deficient C4 of the triazine.[3][10][11] The resulting zwitterionic intermediate can then lose N₂ followed by a 6π-electrocyclization and subsequent aromatization (via proton transfer or elimination) to yield the final pyrimidine.[11]
Isotopic labeling studies have been conducted to probe these pathways. While the concerted Diels-Alder mechanism is well-established for reactions with alkenes, the reaction with polar amidines may favor a stepwise route.[10][12] Regardless of the precise mechanism, the reaction is highly regioselective, with cycloaddition consistently occurring across the C4/N1 positions of the 1,2,3-triazine.[1]
Caption: Figure 1: Plausible reaction pathways.
Quantitative Analysis of Reactivity
The profound impact of the C5-substituent on the 1,2,3-triazine's reactivity has been quantitatively established. The reaction rates with benzamidine demonstrate a clear trend where electron-withdrawing groups dramatically accelerate the cycloaddition.
Table 1: Second-Order Rate Constants for the Reaction of 5-Substituted 1,2,3-Triazines with Benzamidine.
| Entry | 5-Substituent (R) | Rate Constant (k₂, M⁻¹s⁻¹) at 298 K | Relative Rate |
|---|---|---|---|
| 1 | H | 4.6 x 10⁻⁴ | 1 |
| 2 | Br | 1.3 x 10⁻¹ | 280 |
| 3 | Ph | 2.3 x 10⁻² | 50 |
| 4 | CO₂Me | 4.3 | 9,350 |
| 5 | CN | 6.4 x 10¹ | 140,000 |
Data sourced from Boger, et al.[7][8][9]
These data confirm the inverse electron demand nature of the reaction. A Hammett analysis for the reaction of methyl 1,2,3-triazine-5-carboxylate with substituted benzamidines yields a negative ρ value (-1.50), indicating that electron-donating groups on the amidine accelerate the reaction. Conversely, a large positive ρ value (+7.9) for substituted 1,2,3-triazines underscores the sensitivity of the reaction rate to the electronic properties of the azadiene.[3][8][9][13]
Application Protocols
General Protocol for Pyrimidine Synthesis
This protocol describes a general procedure for the reaction of methyl 1,2,3-triazine-5-carboxylate with a representative amidine, benzamidine.
Expertise & Trustworthiness: It is critical to use the amidine free base. Amidine hydrochloride salts will lead to significantly lower yields and poor reproducibility.[1] The free base can be generated by treating the salt with a suitable base (e.g., NaOMe in methanol) followed by solvent removal, or by a liquid-liquid extraction with a basic aqueous solution.
Materials:
-
Methyl 1,2,3-triazine-5-carboxylate
-
Benzamidine (free base)
-
Acetonitrile (CH₃CN), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard glassware for work-up and purification
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add methyl 1,2,3-triazine-5-carboxylate (1.0 eq).
-
Dissolution: Dissolve the triazine in anhydrous acetonitrile to a concentration of 0.1 M.
-
Amidine Addition: To the stirring solution, add the amidine (1.1 - 1.5 eq) in one portion at room temperature (25 °C).
-
Reaction Monitoring: The reaction is typically complete in under 5 minutes, as observed by the rapid disappearance of the starting material.[6][7][8] Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for confirmation of completion.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrimidine product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Reaction Scope
The reaction is robust and tolerates a wide range of both aliphatic and aromatic amidines, consistently providing high yields.
Table 2: Representative Scope of the Reaction with Methyl 1,2,3-triazine-5-carboxylate.
| Entry | Amidine (R'-C(NH)NH₂) | R' Group | Time (min) at 25°C | Yield (%) |
|---|---|---|---|---|
| 1 | Benzamidine | Phenyl | < 5 | 95 |
| 2 | 4-Methoxybenzamidine | 4-MeO-Ph | < 5 | 99 |
| 3 | 4-Chlorobenzamidine | 4-Cl-Ph | < 5 | 96 |
| 4 | Acetamidine | Methyl | < 5 | 90 |
| 5 | Isobutyramidine | i-Propyl | < 5 | 88 |
Yields are for isolated, purified products. Data adapted from Quiñones, Wu, and Boger (2021).[3][7][13]
Caption: Figure 2: General experimental workflow.
Applications in Drug Discovery and Beyond
The ability to rapidly and efficiently construct highly functionalized pyrimidine cores under mild conditions makes this reaction particularly valuable for generating compound libraries for high-throughput screening. The pyrimidine motif is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs, including kinase inhibitors (e.g., Imatinib) and antibacterial agents. This synthetic method provides a direct route to novel analogs for structure-activity relationship (SAR) studies.
Furthermore, the exceptionally fast kinetics of this reaction open up possibilities for its use in bioconjugation and chemical biology, similar to the well-known "click chemistry" reactions.[3] The reaction's speed and selectivity suggest potential for developing novel bioorthogonal ligation strategies that are orthogonal to established methods like the 1,2,4,5-tetrazine ligation.[10]
Conclusion
The reaction of methyl 1,2,3-triazine-5-carboxylate with amidines represents a premier method for the synthesis of 2,5-disubstituted pyrimidines. Its key advantages—remarkable speed at room temperature, mild conditions, high yields, and broad substrate scope—make it an indispensable tool for researchers in organic synthesis and drug discovery. By understanding the underlying electronic principles and adhering to the optimized protocols outlined herein, scientists can effectively harness this powerful transformation to accelerate their research programs.
References
- 1. Scope of the Inverse Electron Demand Diels-Alder Reactions of 1,2,3-Triazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrimidine synthesis [organic-chemistry.org]
- 7. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and the Impact of C4/C6 Substitution [organic-chemistry.org]
- 8. 1,2,3-Triazines: Synthesis, Methodology, and Applications - ProQuest [proquest.com]
- 9. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and the Impact of C4/C6 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Synthesis of 1,3-Benzodioxole Derivatives as Root Growth Promoters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of robust root systems is crucial for crop survival, nutrient uptake, and overall yield. Plant growth regulators, particularly those mimicking the effects of natural auxins, play a pivotal role in modulating root architecture. Recent research has identified a novel class of 1,3-benzodioxole derivatives that act as potent auxin receptor agonists, demonstrating significant potential in promoting root growth.[1][2][3][4] This document provides detailed protocols for the synthesis of these compounds, their biological evaluation, and an overview of their mechanism of action.
A series of N-(benzo[d][1][3]dioxol-5-yl)-2-(one-benzylthio) acetamides, designated K-1 to K-22, were designed and synthesized based on a lead compound identified through virtual screening against the auxin receptor TIR1 (Transport Inhibitor Response 1).[1][2][3] Among these, the compound K-10 exhibited exceptional root growth-promoting activity, surpassing that of the commonly used synthetic auxin, 1-naphthylacetic acid (NAA).[1][4] These findings suggest that 1,3-benzodioxole derivatives are a promising scaffold for developing new plant growth regulators to enhance agricultural productivity.[2][4]
Experimental Workflow
The overall workflow for the design, synthesis, and evaluation of 1,3-benzodioxole derivatives as root growth promoters is outlined below.
Caption: Workflow from virtual screening to biological validation.
Synthesis Protocol: N-(benzo[d][1][3]dioxol-5-yl)-2-(one-benzylthio) acetamides (K-series)
The synthesis of the target 1,3-benzodioxole derivatives is accomplished via a three-step process.[2][3]
Step 1: Synthesis of 2-(substituted-benzylthio)acetic acid intermediates
-
Dissolve substituted benzyl bromide and thioglycolic acid in a solution of sodium hydroxide in ethanol/water.
-
Heat the reaction mixture to 78°C for 3 hours.
-
The resulting crude product, a 2-(substituted-benzylthio)acetic acid, is used directly in the next step without further purification.
Step 2: Formation of Acid Chloride
-
Dissolve the crude product from Step 1 in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add oxalyl chloride dropwise to the solution.
-
Stir the reaction mixture for 30 minutes at 0°C, then for 1 hour at room temperature.
-
Remove the excess oxalyl chloride and DCM under reduced pressure to obtain the crude acid chloride intermediate.
Step 3: Amide Formation to Yield Target Compounds
-
Dissolve benzo[d][1][3]dioxol-5-amine and triethylamine in DCM and cool to 0°C.
-
Add the crude acid chloride intermediate from Step 2 to the solution.
-
Stir the reaction for 1.5 hours, allowing it to warm to room temperature.
-
Purify the final product by column chromatography to yield the target N-(benzo[d][1][3]dioxol-5-yl)-2-(one-benzylthio) acetamide.
Biological Activity Data
The root-promoting activities of the synthesized compounds were evaluated in Arabidopsis thaliana and Oryza sativa (rice). Compound K-10 demonstrated superior performance compared to the lead compound (HTS05309) and the commercial auxin NAA.[1]
Table 1: Effect of 1,3-Benzodioxole Derivatives on Primary Root Growth in Arabidopsis thaliana
| Compound | Concentration (µM) | Primary Root Length Promotion Rate (%) |
| DMSO (Control) | - | 0 |
| NAA | 0.1 | -36.9 |
| HTS05309 | 0.1 | 18.7 |
| K-10 | 0.1 | 37.1 |
| Data represents the percentage change in primary root length after 14 days of treatment compared to the DMSO control. Data sourced from[1][2]. |
Table 2: Effect of Compound K-10 on Root System of Oryza sativa (Rice)
| Treatment | Concentration | Primary Root Length Promotion Rate (%) | Total Root Number Promotion Rate (%) |
| NAA | 5 µM | 2.5 | -10.3 |
| K-10 | 5 µM | 34.4 | 65.1 |
| Data represents the percentage change in primary root length and total root number after 7 days of treatment compared to the DMSO control. Data sourced from[2]. |
Protocol for Root Growth Bioassay
Plant Materials and Growth Conditions:
-
Arabidopsis thaliana (Col-0): Sterilize seeds and place them on Murashige and Skoog (MS) medium. Stratify at 4°C for 3 days in the dark before transferring to a growth chamber (16h light/8h dark cycle, 22°C).
-
Oryza sativa (Nihonbare): Sterilize seeds and germinate them in water for 2 days in the dark at 30°C. Transfer the germinated seeds to a nutrient solution.
Treatment Application:
-
For Arabidopsis, transfer 5-day-old seedlings to fresh MS medium plates containing the test compounds (e.g., K-10, NAA) at specified concentrations or DMSO as a control.
-
For Oryza sativa, add the test compounds or DMSO to the nutrient solution of 3-day-old seedlings.
-
Grow the treated plants for the specified duration (e.g., 7-14 days).
Data Collection and Analysis:
-
At the end of the treatment period, carefully remove the plants from the medium.
-
Scan the root systems using a high-resolution scanner.
-
Measure the primary root length and count the number of lateral or total roots using image analysis software (e.g., ImageJ).
-
Calculate the promotion rate relative to the DMSO control. Each experiment should be performed with multiple biological replicates.
Mechanism of Action: Auxin Receptor Agonism
The 1,3-benzodioxole derivative K-10 functions as a potent auxin receptor agonist. It directly targets and binds to the auxin receptor TIR1, mimicking the action of the natural auxin indole-3-acetic acid (IAA).[1][2][4]
Signaling Pathway:
-
Binding: K-10 binds to the TIR1 protein, which is part of the SCFTIR1/AFB E3 ubiquitin ligase complex.
-
Repressor Degradation: This binding event promotes the interaction between TIR1 and Aux/IAA transcriptional repressors, leading to their ubiquitination and subsequent degradation by the 26S proteasome.
-
Gene Expression: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which then activate the transcription of auxin-responsive genes.
-
Physiological Response: The activation of these genes initiates downstream physiological processes, including the promotion of lateral root formation and primary root elongation.[2][4]
Caption: K-10 acts as an auxin agonist via the TIR1 receptor.
Transcriptome analysis confirms that K-10 induces a transcriptional response similar to that of natural auxin and down-regulates the expression of genes known to inhibit root growth.[1][2][4] Molecular docking simulations further support that K-10 has a stronger binding affinity for the TIR1 receptor than NAA, providing a molecular basis for its high efficacy.[1][2][4]
Conclusion
The N-(benzo[d][1][3]dioxol-5-yl)-2-(one-benzylthio) acetamide series, particularly compound K-10, represents a highly effective class of root growth promoters. Their mode of action as auxin receptor agonists provides a clear rationale for their biological activity. The synthetic and bioassay protocols detailed here offer a robust framework for researchers to further explore this chemical space for the development of next-generation plant growth regulators aimed at enhancing crop resilience and productivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 4. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate synthesis
Welcome to the technical support center for the synthesis of Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate (MMBC). This guide is designed for researchers, chemists, and drug development professionals. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during the synthesis of this valuable compound. Our goal is to combine technical accuracy with practical, field-tested insights to ensure your success.
Section 1: Frequently Asked Questions (FAQs)
This section covers general questions about the synthesis of this compound, providing a foundational understanding of the process.
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and straightforward method is the Fischer esterification of its corresponding carboxylic acid, 7-methoxy-1,3-benzodioxole-5-carboxylic acid (also known as Myristicic acid).[1] This reaction involves heating the carboxylic acid in an excess of methanol with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2]
The primary challenge of Fischer esterification is that it is an equilibrium-controlled process.[2][3] The formation of water as a byproduct can hydrolyze the ester product back to the starting materials, thereby limiting the final yield.[2][3] To overcome this, the reaction is typically performed using a large excess of the alcohol (methanol) to drive the equilibrium toward the product side, following Le Chatelier's Principle.[3][4]
Q2: What are the primary starting materials and where can they be sourced?
The key starting material is 7-methoxy-1,3-benzodioxole-5-carboxylic acid (CAS 526-34-1).[1][5][6] This compound is commercially available from various chemical suppliers. It is a white to off-white crystalline solid, soluble in polar organic solvents.[1] Alternatively, it can be synthesized from precursors like myristicin, a natural product found in nutmeg oil, through oxidation.[7][8][9] The other essential reagents are methanol (preferably anhydrous) and a strong acid catalyst.
Q3: What are the critical safety precautions for this synthesis?
-
Acid Handling: Concentrated sulfuric acid and p-TsOH are highly corrosive. Always handle them inside a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Solvent Vapors: Methanol is flammable and toxic. Ensure the reaction is conducted in a well-ventilated area or fume hood, away from ignition sources. Refluxing should be done using a proper condenser to minimize the escape of flammable vapors.
-
Pressure Build-up: When heating a closed system, there is a risk of pressure build-up. Ensure the reaction apparatus is properly vented.
Q4: How is the reaction typically monitored for completion?
The progress of the esterification can be effectively monitored using Thin-Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The carboxylic acid starting material is significantly more polar than the resulting methyl ester product. Therefore, on the TLC plate, the starting material will have a lower Retention Factor (Rf) value (it will not travel as far up the plate) compared to the product spot, which will have a higher Rf value. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.
Section 2: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: My reaction has run for the recommended time, but TLC analysis shows a significant amount of unreacted carboxylic acid. What are the likely causes?
A: This is a common issue in Fischer esterification and can be attributed to several factors related to the reaction equilibrium.[2][4]
Table 1: Troubleshooting Low Conversion of Starting Material
| Potential Cause | Explanation | Recommended Solution |
| Equilibrium Limitation | Fischer esterification is a reversible reaction. The water produced as a byproduct can drive the reaction backward, preventing full conversion of the starting material.[2][3][4] | Use Excess Methanol: Employing methanol as the reaction solvent ensures it is in large excess, shifting the equilibrium towards the ester product.[4] Remove Water: If possible, use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it forms.[2] Alternatively, adding a drying agent like molecular sieves can help. |
| Insufficient Catalyst | The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. An insufficient amount of catalyst will result in a very slow or stalled reaction. | Check Catalyst Amount & Quality: Ensure you are using a catalytic amount (typically 1-5 mol%) of a fresh, potent acid like concentrated H₂SO₄. Deactivated or hydrated catalysts will be ineffective. |
| Presence of Water | Any water present in the reagents or glassware at the start of the reaction will inhibit the forward reaction.[4] | Use Anhydrous Reagents: Use anhydrous methanol and ensure all glassware is thoroughly dried in an oven before use. |
| Low Reaction Temperature | The reaction rate is temperature-dependent. Insufficient heating will lead to a slow reaction that may not reach completion in a reasonable timeframe.[2] | Ensure Proper Reflux: The reaction mixture should be heated to a gentle reflux temperature (boiling point of methanol, ~65°C) and maintained there. |
Issue 2: Difficulty in Product Isolation and Purification
Q: During the aqueous workup, I'm having trouble with emulsions, or my final product is impure even after purification. What can I do?
A: Isolation and purification challenges often stem from the workup procedure or the chosen purification method.
Troubleshooting Product Isolation
Issue 3: Unexpected Side Products
Q: My characterization data (e.g., NMR, Mass Spec) suggests the presence of an unexpected compound. What could it be?
A: While Fischer esterification is generally a clean reaction, side reactions can occur, particularly under harsh conditions.
-
Decomposition: The benzodioxole ring can be sensitive to very strong acidic conditions and high temperatures over prolonged periods.[10] If the reaction is heated too aggressively or for too long, you might observe decomposition, leading to a complex mixture of byproducts.
-
Solution: Adhere to the recommended reaction temperature (refluxing methanol) and monitor the reaction by TLC to avoid unnecessarily long reaction times.
-
-
Reaction with Impurities: If the starting carboxylic acid is impure, those impurities may also react under the esterification conditions, leading to unexpected side products.
-
Solution: Ensure the purity of your starting material, 7-methoxy-1,3-benzodioxole-5-carboxylic acid, by checking its melting point or running an initial NMR spectrum.
-
Section 3: Recommended Experimental Protocol
This section provides a reliable, step-by-step protocol for the synthesis of this compound.
Materials and Reagents
-
7-methoxy-1,3-benzodioxole-5-carboxylic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexane
Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-methoxy-1,3-benzodioxole-5-carboxylic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (at least 20-fold excess by volume compared to the carboxylic acid) to the flask. Begin stirring to dissolve the solid.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (approx. 0.05 eq) to the stirring solution.
-
Heating: Heat the reaction mixture to a gentle reflux (approx. 65°C) using a heating mantle.
-
Monitoring: Allow the reaction to proceed for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the starting material spot is no longer visible.
-
Cooling and Quenching: Once complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Workup:
-
Dissolve the resulting residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and carefully wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst. (Caution: CO₂ evolution will occur).
-
Wash the organic layer with water, followed by a wash with brine to aid in layer separation.[11]
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which often appears as a white or off-white solid.[12]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (such as methanol or an ethyl acetate/hexane mixture) or by column chromatography on silica gel.[13][11]
Synthesis Workflow Diagram
References
- 1. CAS 526-34-1: 7-Methoxy-1,3-benzodioxole-5-carboxylic acid [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. 7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid | C9H8O5 | CID 607309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7-Methoxy-1,3-benzodioxide-5-carboxylic acid | 526-34-1 | AAA52634 [biosynth.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. scispace.com [scispace.com]
- 9. Synthesis of Myristicin Ketone (3,4-Methylenedioxy-5-Methoxyphenyl)-2-Propanone from Myristicin, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 10. Regioselective cleavage reaction of the aromatic methylenedioxy ring. VI. Synthesis of phenothiazine analogues by using the cleavage reaction with sodium methoxide-thiols in dimethyl sulfoxide and evaluation of their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,3-Benzodioxole-5-carboxylic acid, 7-hydroxy-, methyl ester synthesis - chemicalbook [chemicalbook.com]
- 12. Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system (eluent) for the column chromatography of this compound?
A common starting point for the purification of this compound and its analogues is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[1] A typical starting ratio is in the range of 9:1 to 5:1 (hexane:ethyl acetate).[1] It is crucial to first determine the optimal solvent system by running a Thin Layer Chromatography (TLC) analysis.
Q2: What is the ideal Rf value for my target compound on a TLC plate before starting column chromatography?
For effective separation, the target compound, this compound, should have an Rf value between 0.2 and 0.4 in the chosen eluent system.[2] This range generally provides the best resolution from impurities.
Q3: What are the most common impurities I might encounter?
Common impurities can include unreacted starting materials from the synthesis, such as methyl gallate, and potential byproducts from side reactions.[3][4] The nature of the impurities will depend on the synthetic route used to prepare the crude product.
Q4: Can I use a different stationary phase other than silica gel?
While silica gel is the most common stationary phase for this type of compound, other options like alumina or Florisil can be considered, especially if the compound shows instability on silica gel.[5] Reverse-phase silica could also be an option for very polar compounds.[5]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities (overlapping spots on TLC). | The eluent system is not optimized. | Fine-tune the solvent ratio. A small change in polarity can significantly improve separation. Consider a different solvent system, for example, replacing ethyl acetate with dichloromethane or tert-butyl methyl ether.[3][6] |
| The compound elutes too quickly (high Rf value). | The eluent system is too polar. | Increase the proportion of the non-polar solvent (e.g., hexane) in your eluent mixture.[2] |
| The compound does not elute or moves very slowly (low Rf value). | The eluent system is not polar enough. | Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your eluent mixture.[3] |
| Streaking or tailing of the compound band on the column. | The compound may be interacting too strongly with the silica gel. The column may be overloaded. The sample may not have been fully dissolved when loaded. | Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize acidic sites on the silica gel.[2] Reduce the amount of crude material loaded onto the column.[2] Ensure the sample is fully dissolved in a minimal amount of solvent before loading.[2] |
| The collected fractions are very dilute. | The compound may be eluting over a large volume. | Try concentrating the fractions you expect to contain your compound and re-analyzing by TLC.[5] |
| Cracking of the silica gel bed. | Improper packing of the column. The column has run dry. | Ensure the silica gel is packed as a uniform slurry and never allow the solvent level to drop below the top of the stationary phase. |
Quantitative Data Summary
| Parameter | Typical Value / Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash column chromatography.[7] |
| Eluent System | 15% Ethyl Acetate in Hexane | A reported successful eluent system.[1] |
| Petroleum Ether : Ethyl Acetate = 5:1 | Another reported successful eluent system.[1] | |
| Compound to Silica Ratio | 1:30 to 1:100 (by weight) | A general guideline for good separation.[2] |
| Expected Yield | 55-58% | Reported yields after column chromatography.[1] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: In a beaker, add the required amount of silica gel to a small amount of the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate). Swirl to create a homogenous slurry.
-
Column Packing: Pour the silica gel slurry into the chromatography column. Use a funnel to aid the transfer. Gently tap the column to ensure even packing and remove any air bubbles. Open the stopcock to drain some solvent, allowing the silica gel to settle. Add a thin layer of sand on top of the silica gel bed to prevent disruption during sample loading.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent (e.g., dichloromethane). Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Elution: Begin the elution with the starting solvent system. Collect fractions in test tubes or vials. The elution can be performed using isocratic (constant solvent composition) or gradient (gradually increasing solvent polarity) conditions. Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Fraction Analysis and Product Isolation: Combine the fractions containing the pure product as determined by TLC. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. 1,3-Benzodioxole-5-carboxylic acid, 7-hydroxy-, methyl ester synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid?
The most common synthetic pathway involves a two-step process:
-
Protection of the catechol: Reaction of 3,4-dihydroxy-5-methoxybenzoic acid with a diphenylmethyl source, such as dichlorodiphenylmethane, to form the methyl ester intermediate, methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate.
-
Hydrolysis: Conversion of the methyl ester intermediate to the final carboxylic acid product.
Q2: What is a typical yield for the hydrolysis step?
Under optimized conditions, the hydrolysis of methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate to the corresponding carboxylic acid can achieve a yield as high as 96%.[1]
Q3: What are the key starting materials for this synthesis?
The primary starting materials are 3,4-dihydroxy-5-methoxybenzoic acid and a suitable diphenylmethylating agent, such as dichlorodiphenylmethane.
Q4: Are there any specific safety precautions I should take?
Yes, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Dichlorodiphenylmethane is corrosive and moisture-sensitive and should be handled with care.
Troubleshooting Guides
Problem 1: Low yield in the formation of the methyl ester intermediate.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete reaction | - Ensure starting materials are pure and dry. - Optimize reaction time and temperature. Monitor reaction progress using Thin Layer Chromatography (TLC). - Use an appropriate solvent to ensure all reactants are in solution. |
| Side reactions | - Control the stoichiometry of the reactants carefully. - The presence of electron-donating groups can sometimes lead to side reactions. Consider adjusting the reaction temperature to minimize these. |
| Degradation of starting material or product | - 3,4-dihydroxy-5-methoxybenzoic acid can be susceptible to oxidation. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Low yield during the hydrolysis of the methyl ester.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete hydrolysis | - Increase the concentration of the base (e.g., sodium hydroxide or potassium hydroxide). - Extend the reaction time or moderately increase the temperature. Monitor the reaction by TLC until the starting ester is fully consumed. - Ensure efficient stirring to promote contact between the ester and the aqueous base. |
| Product degradation | - While generally stable, prolonged exposure to harsh basic conditions at high temperatures can potentially lead to degradation. Avoid excessive heating. |
| Difficulty in product isolation | - After acidification, the carboxylic acid may not precipitate completely if it has some solubility in the reaction mixture. Cool the mixture in an ice bath to maximize precipitation. - If the product remains in solution, extraction with a suitable organic solvent will be necessary. |
Problem 3: Product purity issues.
| Potential Cause | Troubleshooting Suggestion |
| Unreacted starting materials | - Optimize reaction conditions as described above to ensure complete conversion. - Purify the crude product via recrystallization or column chromatography. |
| Presence of side products | - Adjust reaction conditions to minimize side reactions. - Utilize appropriate purification techniques. For carboxylic acids, purification can sometimes be achieved by converting the acid to a salt, washing with an organic solvent to remove neutral impurities, and then re-acidifying to precipitate the pure acid. |
Experimental Protocols
Step 1: Synthesis of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate (Esterification)
This is a generalized procedure based on the formation of similar benzodioxoles and should be optimized for specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dihydroxy-5-methoxybenzoic acid in a suitable dry aprotic solvent (e.g., acetone, DMF, or acetonitrile).
-
Addition of Base: Add a slight excess of a non-nucleophilic base (e.g., potassium carbonate or cesium carbonate) to the solution. Stir the mixture at room temperature for 30 minutes.
-
Addition of Diphenylmethylating Agent: Add dichlorodiphenylmethane dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Step 2: Synthesis of 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid (Hydrolysis)
This protocol is based on a reported high-yield synthesis.[1]
-
Reaction Setup: Dissolve the methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate intermediate in methanol in a round-bottom flask.
-
Addition of Base: Add an aqueous solution of sodium hydroxide to the flask.
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC until all the starting ester has been consumed.
-
Workup: Once the hydrolysis is complete, remove the methanol under reduced pressure. Dilute the residue with water.
-
Acidification: Cool the aqueous solution in an ice bath and acidify by the dropwise addition of a mineral acid (e.g., hydrochloric acid) until the pH is acidic, leading to the precipitation of the carboxylic acid.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Quantitative Data Summary
| Reaction Step | Reactants | Reagents | Solvent | Yield |
| Esterification | 3,4-dihydroxy-5-methoxybenzoic acid, Dichlorodiphenylmethane | Base (e.g., K₂CO₃) | Aprotic Solvent (e.g., Acetone) | Yields vary, optimization required |
| Hydrolysis | Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate | Sodium Hydroxide | Methanol/Water | Up to 96%[1] |
Visualizations
References
challenges in the synthesis of 1,3-benzodioxole-5-carboxylic acid, 7-hydroxy-, methyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 7-hydroxy-1,3-benzodioxole-5-carboxylate (CAS No: 116119-01-8).
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of methyl 7-hydroxy-1,3-benzodioxole-5-carboxylate?
A1: The most frequently cited starting material is methyl gallate (methyl 3,4,5-trihydroxybenzoate).[1] This precursor is readily available and provides the necessary catechol (1,2-dihydroxybenzene) moiety for the formation of the 1,3-benzodioxole ring.
Q2: What is the key reaction step in this synthesis?
A2: The crucial step is the methylenation of the catechol group of methyl gallate to form the 1,3-benzodioxole ring. This is typically achieved by reacting methyl gallate with a methylene source like diiodomethane or dibromomethane in the presence of a base.[1][2]
Q3: What are the typical yields for the synthesis of methyl 7-hydroxy-1,3-benzodioxole-5-carboxylate?
A3: Reported yields for the synthesis from methyl gallate are in the range of 55-58%.[1]
Q4: Is the 1,3-benzodioxole ring stable under all reaction conditions?
A4: The 1,3-benzodioxole ring can be sensitive to strong acids and certain oxidizing agents.[3][4] Care must be taken to choose reaction conditions that are compatible with this functional group. For instance, strong Lewis acids at room temperature can cleave the dioxole ring.[4]
Troubleshooting Guides
Problem 1: Low Yield of Methyl 7-hydroxy-1,3-benzodioxole-5-carboxylate
| Potential Cause | Suggested Solution |
| Incomplete reaction | - Ensure all reagents are dry, especially the solvent (e.g., DMF or DMSO).- Use a nitrogen or argon atmosphere to prevent side reactions with atmospheric moisture and oxygen.[1]- Extend the reaction time or slightly increase the temperature, but monitor for decomposition. |
| Suboptimal base | - Potassium carbonate or potassium hydrogen carbonate are commonly used bases.[1] Ensure the base is finely powdered and dry for maximum reactivity. |
| Inefficient methylene source | - Diiodomethane is often more reactive than dibromomethane.[1] Consider using diiodomethane if yields are low with dibromomethane. |
| Side reactions | - Overheating can lead to the formation of polymeric byproducts. Maintain the recommended reaction temperature (e.g., 60°C).[1][2]- The starting methyl gallate can be oxidized if not performed under an inert atmosphere. |
| Difficult purification | - Column chromatography is typically used for purification.[1] A petroleum ether/ethyl acetate solvent system is effective.[1] Fine-tuning the eluent polarity can improve separation from unreacted starting material and byproducts. |
Problem 2: Presence of Impurities in the Final Product
| Potential Impurity | Identification | Removal Strategy |
| Unreacted Methyl Gallate | - Can be detected by TLC (will be more polar than the product).- Characteristic signals in ¹H NMR and ¹³C NMR spectra. | - Careful column chromatography with a gradient elution. |
| Polymeric byproducts | - Often appear as a baseline streak on TLC.- Can be insoluble in the chromatography solvent system. | - Filtration before chromatographic purification.- Trituration with a suitable solvent to dissolve the product and leave the polymer behind. |
| Partially reacted intermediates | - May show signals corresponding to both the starting material and the product in NMR. | - Re-subjecting the impure product to the reaction conditions.- Meticulous column chromatography. |
Experimental Protocols
Synthesis of Methyl 7-hydroxy-1,3-benzodioxole-5-carboxylate from Methyl Gallate
Method 1: Using Dibromomethane
-
Dissolve 5 g (25.2 mmol) of methyl 3,4,5-trihydroxybenzoate (methyl gallate) in 50 ml of DMF.
-
At 0°C, add 13.95 g (101 mmol) of potassium carbonate and 4.39 g (25.2 mmol) of dibromomethane.
-
Heat the reaction mixture at 60°C for 3 hours.[2]
-
After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 2: Using Diiodomethane
-
To a solution of methyl gallate (1 g, 5.43 mmol) in dimethyl sulfoxide (DMSO) (25 ml), add potassium hydrogen carbonate (KHCO₃) (0.54 g, 5.43 mmol) followed by diiodomethane (0.4 ml).
-
Heat the mixture at 60°C for 1.5 hours under a nitrogen atmosphere.[1]
-
Cool the reaction and pour it into water (50 ml).
-
Extract the mixture with ether.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield a crude oil.
-
Purify the crude product by column chromatography on silica gel (petroleum ether:ethyl acetate = 5:1) to yield the product as a white solid.[1]
Data Presentation
| Parameter | Method 1 (Dibromomethane) | Method 2 (Diiodomethane) |
| Starting Material | Methyl Gallate | Methyl Gallate |
| Methylene Source | Dibromomethane | Diiodomethane |
| Base | Potassium Carbonate | Potassium Hydrogen Carbonate |
| Solvent | DMF | DMSO |
| Temperature | 60°C | 60°C |
| Reaction Time | 3 hours | 1.5 hours |
| Reported Yield | Not specified in the provided text | 55-58%[1] |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for methyl 7-hydroxy-1,3-benzodioxole-5-carboxylate.
Potential Challenges in Synthesis
Caption: Common challenges in the synthesis of the target compound.
References
- 1. 1,3-Benzodioxole-5-carboxylic acid, 7-hydroxy-, methyl ester synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis routes of ethyl 7-hydroxy-2H-1,3-benzodioxole-5-carboxylate [benchchem.com]
- 3. Mechanism of the metabolism of 1,3-benzodioxoles to carbon monoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperonal from 1,3-benzodioxole? [chemistry.mdma.ch]
Technical Support Center: Synthesis of 1,3-Benzodioxole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of 1,3-benzodioxole derivatives.
Troubleshooting Guides
This section provides detailed guidance on identifying, understanding, and mitigating the formation of common side products.
Issue 1: Formation of Alkene Byproducts via Elimination
Problem: A significant yield of an alkene byproduct is observed, particularly when using secondary or tertiary alkyl halides in Williamson ether synthesis to form the dioxole ring or modify side chains.
Potential Causes:
-
The alkoxide base also acts as a strong base, promoting the E2 elimination pathway.
-
The alkyl halide used is sterically hindered (secondary or tertiary), making the SN2 substitution reaction slower than elimination.[1][2]
-
High reaction temperatures can favor elimination over substitution.
Solutions and Mitigation Strategies:
-
Substrate Selection: Whenever possible, use a primary alkyl halide and the alkoxide of the more sterically hindered alcohol.[1][2] For the synthesis of the 1,3-benzodioxole ring itself from a catechol, this is less of an issue as the electrophile is a dihalomethane. However, for derivatization at a side chain, this is a critical consideration.
-
Reaction Temperature: Maintain the lowest possible temperature that allows the substitution reaction to proceed at a reasonable rate.
-
Choice of Base: While a strong base is needed to form the alkoxide, using a bulkier, non-nucleophilic base for deprotonation prior to the addition of the alkyl halide can sometimes help. However, the alkoxide itself is the nucleophile, so this is more relevant for other types of reactions.
Data Presentation:
| Alkyl Halide Type | Predominant Reaction with Alkoxide | Expected Ether Yield | Expected Alkene Yield |
| Methyl | SN2 Substitution | High | Negligible |
| Primary | SN2 Substitution | High | Low |
| Secondary | SN2 Substitution & E2 Elimination | Mixture | Mixture |
| Tertiary | E2 Elimination | Negligible | High[1] |
Experimental Protocol: Minimizing Elimination in Williamson Ether Synthesis
-
Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve the catechol or substituted phenol (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., THF, DMF).
-
Add a strong base such as sodium hydride (NaH, 2.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
Substitution Reaction: Cool the reaction mixture back to 0 °C.
-
Slowly add the primary alkyl dihalide (e.g., dibromomethane, 1.1 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired ether from any potential elimination byproducts.
Issue 2: Formation of C-Alkylated Byproducts
Problem: In addition to the desired O-alkylation, C-alkylation of the catechol or phenol starting material is observed, leading to a mixture of isomers that can be difficult to separate.
Potential Causes:
-
The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring (ortho and para positions).[3]
-
The choice of solvent significantly influences the site of alkylation. Protic solvents can solvate the oxygen atom of the phenoxide, making the carbon atoms more nucleophilic.[3][4]
-
The nature of the counter-ion and the formation of ion pairs can also affect the regioselectivity.[4]
Solutions and Mitigation Strategies:
-
Solvent Choice: Use polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to favor O-alkylation.[3] These solvents do not hydrogen bond with the phenoxide oxygen, leaving it more available for nucleophilic attack.
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst can sometimes enhance O-alkylation by bringing the phenoxide ion into the organic phase as a less solvated, more reactive nucleophile.
Data Presentation:
| Solvent Type | Favored Alkylation | Rationale |
| Polar Aprotic (e.g., DMF, DMSO) | O-Alkylation | Does not solvate the phenoxide oxygen via H-bonding.[3] |
| Protic (e.g., water, ethanol) | C-Alkylation | Solvates the phenoxide oxygen via H-bonding, increasing the nucleophilicity of the ring carbons.[3][4] |
DOT Diagram: O- vs. C-Alkylation of Phenoxide
Caption: Competing pathways for O- and C-alkylation of a phenoxide ion.
Issue 3: Polymerization and Tar Formation
Problem: The reaction mixture becomes dark and viscous, and upon work-up, a significant amount of intractable polymeric material or tar is obtained, leading to low yields of the desired product.
Potential Causes:
-
Prolonged heating of the catecholate dianion can lead to aerobic oxidation and subsequent polymerization.[5]
-
In Friedel-Crafts type reactions, traditional Lewis acids like AlCl₃ can be too harsh, causing decomposition and polymerization of the electron-rich 1,3-benzodioxole ring system.
-
Side reactions leading to highly reactive intermediates that can initiate polymerization.
Solutions and Mitigation Strategies:
-
Control Reaction Time and Temperature: Avoid unnecessarily long reaction times and high temperatures, especially when the catecholate dianion is present.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.
-
Milder Catalysts for Friedel-Crafts Reactions: For Friedel-Crafts acylation, consider using milder and recyclable heterogeneous catalysts, which have been shown to improve selectivity and reduce byproduct formation.[6] A continuous flow process can also offer better control over reaction conditions.[6]
-
Use of Inhibitors: In some cases, the addition of a radical inhibitor might be beneficial, although this needs to be evaluated on a case-by-case basis.
Experimental Protocol: Acylation with Minimized Tar Formation
-
Catalyst Preparation: Use a heterogeneous catalyst such as a supported Brønsted or Lewis acid.
-
Reaction Setup: The reaction can be performed in a batch reactor or a continuous flow system. For a batch process, charge the reactor with 1,3-benzodioxole (1.0 eq), the acylating agent (e.g., propionic anhydride, 1.2 eq), and the catalyst.
-
Reaction Conditions: Heat the mixture to the optimal temperature (e.g., 100 °C) and stir for the required time (e.g., 30 minutes).[6]
-
Monitoring: Monitor the reaction by GC-MS to determine the conversion and selectivity.
-
Work-up: After the reaction, the heterogeneous catalyst can be removed by filtration. The unreacted starting material can be removed by distillation.
-
Purification: The desired acylated product can be purified by crystallization or column chromatography.
Issue 4: Formation of Bis(benzo[d][4][7]dioxol-5-yl)methane in Acylation Reactions
Problem: During the Friedel-Crafts acylation of 1,3-benzodioxole, a dimeric byproduct, bis(benzo[d][4][7]dioxol-5-yl)methane, is formed.
Potential Causes:
-
This byproduct can form when 1,3-benzodioxole reacts with a formaldehyde equivalent, which may be generated in situ under certain acidic conditions, or if formaldehyde is present as an impurity.
-
At elevated temperatures (e.g., 120 °C) in the presence of a catalyst, 1,3-benzodioxole can self-condense.[6]
Solutions and Mitigation Strategies:
-
Temperature Control: Maintain a lower reaction temperature. The formation of this byproduct has been observed at 120 °C.[6]
-
Catalyst Choice: The use of specific heterogeneous catalysts in a continuous flow system has been shown to give good selectivity for the desired acylated product.[6]
-
Purity of Reagents: Ensure the purity of the starting materials and solvents to avoid contaminants that could lead to the formation of this byproduct.
Data Presentation:
| Catalyst | Temperature (°C) | Residence Time (min) | Isolated Yield of Bis(benzo[d][4][7]dioxol-5-yl)methane |
| Zn-Aquivion | 120 | 15 | <5%[6] |
DOT Diagram: Experimental Workflow for Acylation
Caption: Workflow for the continuous acylation of 1,3-benzodioxole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1,3-benzodioxole? A1: The most common methods involve the reaction of catechol with a methylene source, such as dichloromethane or dibromomethane, in the presence of a base.[8] Another approach is the condensation of catechol with methanol in the presence of a strong acid catalyst.[9]
Q2: Why is my Williamson ether synthesis for a 1,3-benzodioxole derivative giving a low yield? A2: Low yields in Williamson ether synthesis can be due to several factors. If you are using a secondary or tertiary alkyl halide, the competing E2 elimination reaction can significantly reduce the yield of the desired ether.[1][2] Another possibility is incomplete deprotonation of the starting phenol, or side reactions such as C-alkylation, especially if you are using a protic solvent.[3] Ensure your reagents are anhydrous and the reaction is run under an inert atmosphere for best results.
Q3: How can I purify my 1,3-benzodioxole derivative from C-alkylated isomers? A3: The separation of O- and C-alkylated isomers can be challenging due to their similar polarities. Careful column chromatography on silica gel with a non-polar eluent system is typically the most effective method. Sometimes, recrystallization can also be effective if one isomer is significantly less soluble than the other.
Q4: I am observing a dark coloration in my reaction mixture when synthesizing the 1,3-benzodioxole ring. What could be the cause? A4: A dark coloration often indicates the formation of decomposition products or polymers. This can be caused by prolonged heating, especially of the catecholate dianion, which can lead to oxidation and polymerization.[5] It is advisable to keep the reaction time and temperature to a minimum and to run the reaction under an inert atmosphere.
Q5: Are there any specific safety precautions I should take when working with the synthesis of 1,3-benzodioxole derivatives? A5: Yes. Many of the reagents used are hazardous. For example, dihalomethanes are toxic and volatile. Strong bases like sodium hydride are highly reactive and flammable. The reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Williamson Ether Synthesis [cs.gordon.edu]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Improved Process for the Continuous Acylation of 1,3-Benzodioxole | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
stability of Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate under different conditions
Welcome to the technical support center for Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the successful application of this molecule in your research.
I. Compound Overview and Stability Profile
This compound is a multifaceted organic compound with a chemical structure that includes a benzodioxole ring, a methoxy group, and a methyl ester. This combination of functional groups dictates its chemical reactivity and stability. Understanding these characteristics is paramount for its proper handling, storage, and use in experimental settings.
Based on its structural motifs, the primary areas of stability concern are:
-
Hydrolytic Stability: The methyl ester functional group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and methanol.
-
Oxidative Stability: The electron-rich aromatic ring and the methoxy group can be targets for oxidative degradation.
-
Photostability: Aromatic compounds can be sensitive to light, potentially leading to photodegradation.
-
Thermal Stability: Elevated temperatures can induce decomposition.
The following sections will delve into these potential stability issues in a practical, question-and-answer format.
II. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For long-term storage, the compound should be kept in a tightly sealed container, protected from light, and stored in a cool, dry place. A refrigerator at 2-8°C is recommended. For short-term use, storage at room temperature in a desiccator, away from direct light, is acceptable.
Q2: I've noticed a change in the color of my compound from white to a yellowish tint. What could be the cause?
A yellowish discoloration is often an indicator of degradation. This could be due to oxidation of the aromatic ring or photolytic degradation from exposure to light. It is crucial to assess the purity of the discolored material before use, for example, by using techniques like HPLC or TLC to check for the presence of impurities.
Q3: Is the compound stable in aqueous solutions?
The stability of this compound in aqueous solutions is highly dependent on the pH. It will exhibit limited stability in acidic or basic aqueous media due to hydrolysis of the methyl ester. For experiments requiring an aqueous solution, it is advisable to prepare fresh solutions and use them promptly. If a buffered system is used, a near-neutral pH is preferable to minimize hydrolysis.
Q4: Can I heat the compound to aid in its dissolution?
Gentle heating can be used to facilitate dissolution, but prolonged exposure to high temperatures should be avoided to prevent thermal degradation. The specific temperature tolerance would need to be determined experimentally, but as a general precaution, it is best to use the lowest effective temperature for the shortest duration possible.
III. Troubleshooting Guide
This section addresses specific issues that may arise during experimentation and provides a logical approach to troubleshooting.
Problem 1: Inconsistent or lower-than-expected bioactivity in cellular assays.
-
Potential Cause: Degradation of the compound in the assay medium. The ester group may be hydrolyzed by esterases present in the cell culture medium or the cells themselves, or the compound may be unstable at the pH of the medium (typically ~7.4).
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Prepare a fresh stock solution of the compound and immediately test its activity.
-
Assess Stability in Media: Incubate the compound in the cell culture medium for the duration of your experiment. At various time points, analyze the medium using HPLC to quantify the amount of remaining parent compound and detect the appearance of any degradation products.
-
pH Adjustment: If hydrolysis is suspected, consider if the experimental design can tolerate a slight pH adjustment to a more neutral and stable range.
-
Use of Esterase Inhibitors: In some cases, the addition of esterase inhibitors to the cell culture medium may be possible, but potential off-target effects of the inhibitor must be considered.
-
Problem 2: Appearance of an unexpected peak in my HPLC chromatogram during analysis.
-
Potential Cause: This is a classic sign of compound degradation. The identity of the new peak will depend on the degradation pathway.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unexpected HPLC peak.
-
Detailed Steps:
-
Analyze the new peak: The primary degradation product from hydrolysis would be 7-methoxy-1,3-benzodioxole-5-carboxylic acid. This would likely have a different retention time on a reverse-phase HPLC column.
-
Perform a forced degradation study: A controlled degradation study (see Section IV) can help to intentionally generate degradation products and confirm their identity by comparing their retention times with the unexpected peak.
-
Employ Mass Spectrometry (LC-MS): Analyzing the sample by LC-MS can provide the molecular weight of the unexpected peak, which is invaluable for its identification.
-
Preventative Measures: Once the cause of degradation is identified, implement preventative measures. If hydrolysis is the issue, ensure all solvents are dry and avoid acidic or basic conditions. If oxidation is suspected, degas solvents and handle the compound under an inert atmosphere. For photostability issues, work in a dark room or use amber vials.
-
IV. Experimental Protocol: Forced Degradation Study
To systematically evaluate the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to accelerate its degradation. The International Council for Harmonisation (ICH) provides guidelines for such studies.[1][2]
Objective:
To identify potential degradation products and pathways for this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Procedure:
1. Preparation of Stock Solution:
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
2. Stress Conditions:
For each condition, a control sample (compound in solvent, protected from the stress condition) should be analyzed in parallel. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[3][4][5]
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 24 hours.
-
At appropriate time intervals, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
If degradation is rapid, conduct the experiment at a lower temperature (e.g., 4°C). If no degradation is seen, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Analyze at appropriate time intervals by HPLC.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid compound in a vial.
-
Heat in an oven at a temperature just below its melting point for a specified period.
-
At various time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., 100 µg/mL in methanol/water) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples by HPLC after the exposure period.
-
3. HPLC Analysis:
A stability-indicating HPLC method must be used. This is a method that can separate the parent compound from all its degradation products. Method development may be required. A typical starting point would be a C18 column with a gradient elution of water and acetonitrile, with UV detection at a wavelength where the compound has maximum absorbance.
Data Interpretation:
The percentage of degradation can be calculated from the decrease in the peak area of the parent compound. The peak areas of the degradation products can be used to assess the mass balance.
V. Summary of Stability Data
| Condition | Stressor | Expected Outcome | Recommended Practice |
| Hydrolytic | Acidic pH | Hydrolysis to 7-methoxy-1,3-benzodioxole-5-carboxylic acid. | Avoid acidic conditions; use freshly prepared solutions. |
| Basic pH | Rapid hydrolysis to the carboxylate salt.[7] | Avoid basic conditions; use freshly prepared solutions. | |
| Oxidative | Hydrogen Peroxide | Potential for aromatic ring oxidation or cleavage of the benzodioxole ring.[8] | Store protected from oxidizing agents; consider using degassed solvents. |
| Thermal | High Temperature | Decomposition.[9] | Avoid prolonged heating; store at recommended cool temperatures. |
| Photolytic | UV/Visible Light | Photodegradation, leading to discoloration and formation of impurities.[6] | Store in amber vials or protect from light. |
VI. References
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003). Retrieved from --INVALID-LINK--
-
Ortiz-Bermúdez, P., Hilden, L. S., & Cullen, D. (2007). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. Applied and Environmental Microbiology, 73(13), 4215–4221.
-
ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA). (2025). Retrieved from --INVALID-LINK--
-
World Health Organization. (2018). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010, Annex 10. Retrieved from --INVALID-LINK--
-
Priyanka, O. (2012). Ich guidelines for stability studies 1. Slideshare. Retrieved from --INVALID-LINK--
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from --INVALID-LINK--
-
Lupin, A. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from --INVALID-LINK--
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from --INVALID-LINK--
-
Science.gov. (n.d.). methyl ester hydrolysis: Topics by Science.gov. Retrieved from --INVALID-LINK--
-
U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from --INVALID-LINK--
-
INCHEM. (2004). ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004). Retrieved from --INVALID-LINK--
-
Velev, O. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from --INVALID-LINK--
-
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from --INVALID-LINK--
-
Schmidt, F., et al. (2001). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Applied and Environmental Microbiology, 67(12), 5589–5595.
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from --INVALID-LINK--
-
The Organic Chemistry Tutor. (2019, January 15). mechanism of ester hydrolysis [Video]. YouTube. --INVALID-LINK--
-
Wang, F., Lu, C., & Liu, J. (2013). DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. Journal of the American Chemical Society, 135(25), 9312–9315.
-
Chemistry Student. (2021, December 28). Hydrolysis of esters - Mechanisms [Video]. YouTube. --INVALID-LINK--
-
Shkrob, I. A., et al. (2022). EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes. The Journal of Physical Chemistry C, 126(37), 15696–15706.
-
Mackie, R. K., & Thomson, R. H. (1997). Thermal decomposition of 2,3-dihydro-1,4-benzodioxin and 1,2-dimethoxybenzene. Journal of the Chemical Society, Perkin Transactions 2, (12), 2589–2594.
-
The Organic Chemistry Tutor. (2021, January 16). 120 CHM2211 Autooxidation of Ethers [Video]. YouTube. --INVALID-LINK--
-
Singh, R., & Rehman, Z. U. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6).
-
Bajaj, S., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(1), 243–252.
-
Patel, P., & Dedania, R. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4).
-
Singh, S., & Bakshi, M. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1017–1025.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7150, Methyl benzoate. Retrieved from --INVALID-LINK--.
-
Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. Retrieved from --INVALID-LINK--
-
Wang, C., et al. (2018). Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. RSC Advances, 8(59), 33938–33946.
-
Lomnicki, S., Truong, H., & Dellinger, B. (2008). Mechanisms of Product Formation From the Pyrolytic Thermal Degradation of Catechol. Chemosphere, 73(4), 629–633.
-
ChemSpider. (n.d.). Methyl ester hydrolysis. Retrieved from --INVALID-LINK--
-
Human Metabolome Database. (2012). Showing metabocard for 3,4-Methylenedioxybenzoic acid (HMDB0032613). Retrieved from --INVALID-LINK--
-
de Beer, D., et al. (2018). Thermal Degradation Kinetics Modeling of Benzophenones and Xanthones during High-Temperature Oxidation of Cydopia genistoides (L.) Vent. Plant Material. Journal of Agricultural and Food Chemistry, 66(32), 8624–8634.
-
Liu, X., et al. (2016). Thermal Degradation Behavior and Kinetics of Polybenzoxazine Based on Bisphenol-S and Allylamine. Journal of Applied Polymer Science, 133(8).
References
- 1. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. sgs.com [sgs.com]
- 6. fda.gov [fda.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine - RSC Advances (RSC Publishing) [pubs.rsc.org]
troubleshooting the reaction of 6-R-4-methoxy-1,3,5-triazin-2-ylnitroformaldoximes with dimethyl malonate
Welcome to the technical support center for the reaction of 6-R-4-methoxy-1,3,5-triazin-2-ylnitroformaldoximes with dimethyl malonate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to ensure the successful synthesis of zwitterionic 4-methoxycarbonyl-3-(4-R-6-methoxy-1,3,5-triazin-2-yl)-4,5-dihydroisoxazol-5-ones.
Introduction
The reaction between 6-R-4-methoxy-1,3,5-triazin-2-ylnitroformaldoximes and dimethyl malonate is a nuanced transformation that results in the formation of a zwitterionic dihydroisoxazol-5-one ring system.[1] This reaction leverages the nucleophilic character of the enolate generated from dimethyl malonate and the electrophilic nature of the nitroformaldoxime moiety. Understanding the delicate balance of reactivity and potential side reactions is crucial for achieving high yields and purity. This guide is structured to address common challenges and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is not proceeding, or the yield is very low. What are the likely causes?
A1: Low or no product formation is a common issue that can often be traced back to several key factors:
-
Inefficient Enolate Formation: The reaction requires the deprotonation of dimethyl malonate to form a nucleophilic enolate.[2][3] If the base is not strong enough or if there are acidic impurities (like water) in the reaction mixture, enolate formation will be suppressed.
-
Troubleshooting:
-
Choice of Base: Use a suitable base such as sodium ethoxide or sodium hydride. The pKa of dimethyl malonate is approximately 13, so a base that can effectively deprotonate it is essential.[2]
-
Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. Moisture will quench the enolate and hinder the reaction.
-
Reagent Purity: Use high-purity dimethyl malonate and base.
-
-
-
Purity of Starting Materials: Impurities in the 6-R-4-methoxy-1,3,5-triazin-2-ylnitroformaldoxime can inhibit the reaction or lead to unwanted side products.
-
Troubleshooting:
-
Recrystallize or purify the starting triazine derivative before use.
-
Confirm the identity and purity of the starting material using techniques like NMR or mass spectrometry.
-
-
-
Reaction Temperature: The reaction may require specific temperature control to proceed optimally.
-
Troubleshooting:
-
If the reaction is sluggish at room temperature, gentle heating may be necessary. However, excessive heat can lead to decomposition.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
-
-
Q2: I am observing the formation of multiple unidentified byproducts. What could they be and how can I avoid them?
A2: The formation of byproducts can arise from several competing reaction pathways:
-
Dialkylation of Dimethyl Malonate: The enolate of dimethyl malonate can potentially be alkylated twice if a suitable electrophile is present, though this is less likely in this specific reaction unless there are reactive impurities.[4] A more pertinent issue is the potential for the triazine ring itself to undergo nucleophilic substitution.
-
Ring-Opening of the Triazine Core: The 1,3,5-triazine ring is electron-deficient and can be susceptible to nucleophilic attack, which could lead to ring-opening, especially under harsh conditions or with strong nucleophiles.
-
Troubleshooting:
-
Control Stoichiometry: Use a controlled amount of dimethyl malonate and base (typically 1.0 to 1.2 equivalents).
-
Lower Reaction Temperature: Running the reaction at a lower temperature can disfavor side reactions with higher activation energies.
-
-
-
Decomposition of the Starting Material or Product: The nitroformaldoxime functionality or the resulting zwitterionic product may be unstable under the reaction conditions.
-
Troubleshooting:
-
Mild Reaction Conditions: Avoid excessively strong bases or high temperatures.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
-
Q3: The isolated product appears to be unstable or decomposes during purification. What are the best practices for workup and purification?
A3: The zwitterionic nature of the product can make it sensitive to certain conditions.
-
Workup Procedure:
-
Neutralization: Carefully neutralize the reaction mixture. A slightly acidic pH may be necessary to protonate any remaining enolate, but strongly acidic or basic conditions should be avoided.
-
Extraction: Use an appropriate organic solvent for extraction. Given the potential polarity of the zwitterionic product, a solvent system like dichloromethane/isopropanol might be more effective than less polar solvents.
-
-
Purification:
-
Chromatography: Column chromatography on silica gel is a standard method. However, the polar and potentially charged nature of the product may lead to streaking or poor separation.
-
Consider using a polar eluent system.
-
Treating the silica gel with a small amount of a neutral or slightly acidic additive might improve the separation.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Q4: How can I confirm that I have synthesized the correct zwitterionic product?
A4: Characterization of the product is essential for confirming its identity.
-
Spectroscopic Methods:
-
NMR Spectroscopy (¹H and ¹³C): This will be crucial for identifying the key structural features of the dihydroisoxazol-5-one ring and the triazine moiety.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the elemental composition and molecular weight of the product.
-
FT-IR Spectroscopy: Look for characteristic peaks corresponding to the carbonyl groups, C=N, and N-O bonds.
-
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction will provide unambiguous structural confirmation.[1]
Visualizing the Reaction and Troubleshooting
Reaction Mechanism Workflow
References
Technical Support Center: Optimization of Pyrimidine Synthesis via 1,2,3-Triazine-Amidine Reaction
Welcome to the technical support center for the optimization of the reaction between methyl 1,2,3-triazine-5-carboxylate and benzamidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this powerful heterocyclic transformation. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Reaction Fundamentals & Kinetics
Question 1: My reaction between methyl 1,2,3-triazine-5-carboxylate and benzamidine is complete almost instantaneously at room temperature. Is this expected, and how can I control it?
Answer: Yes, this is entirely expected and is a defining characteristic of this specific transformation. The reaction of methyl 1,2,3-triazine-5-carboxylate with benzamidine is an extraordinarily fast process, often reaching completion in under five minutes at room temperature in acetonitrile (0.1 M).[1][2][3][4]
Causality: This remarkable reactivity stems from the electronic nature of the 1,2,3-triazine core. The C5-ester group acts as a powerful electron-withdrawing group, which significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the triazine ring. This makes it highly susceptible to nucleophilic attack, a key step in the reaction mechanism.[2][5] This process is classified as an inverse electron demand Diels-Alder reaction, or more accurately, a stepwise nucleophilic addition-cyclization pathway, which is inherently rapid.[1][6] The reaction is reported to be nearly 10,000-fold faster than that of unsubstituted 1,2,3-triazine.[2][5]
Strategies for Control:
-
Reduce Concentration: Attempting the reaction at traditional concentrations (e.g., >0.5 M) can make it uncontrollable.[1] Lowering the concentration to the 0.05 M - 0.1 M range is highly recommended.
-
Lower Temperature: While the reaction works well at room temperature, cooling the reaction mixture to 0°C or even -20°C before adding the final reagent can help moderate the reaction rate, allowing for more controlled conditions.
-
Controlled Reagent Addition: Instead of adding the benzamidine solution all at once, use a syringe pump for slow, controlled addition to the triazine solution. This maintains a low instantaneous concentration of the nucleophile, helping to manage the exotherm.
Question 2: What is the established reaction mechanism, and why is it not a classic concerted Diels-Alder reaction?
Answer: While initially categorized under the broad class of inverse electron demand Diels-Alder reactions, detailed mechanistic and computational studies indicate a stepwise pathway is more likely.[1][6]
The proposed mechanism involves three key stages:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a nitrogen atom from the benzamidine onto the electron-deficient C4 position of the 1,2,3-triazine ring. This is the rate-limiting step.[6]
-
Nitrogen Extrusion: The resulting intermediate rapidly undergoes the elimination of a molecule of dinitrogen (N₂). This step is energetically highly favorable and drives the reaction forward.[6]
-
Cyclization & Aromatization: The new intermediate then undergoes intramolecular cyclization, followed by aromatization (often via tautomerization or elimination of a small molecule like ammonia, depending on the exact pathway) to form the stable pyrimidine ring.
This stepwise mechanism explains the observed reactivity better than a concerted [4+2] cycloaddition followed by a retro-Diels-Alder reaction.[6] The initial nucleophilic attack is highly sensitive to the electronics of both partners, consistent with experimental observations of substituent effects.[2][7]
Caption: Proposed stepwise mechanism for the reaction.
Section 2: Reagents, Solvents, and Setup
Question 3: I am using benzamidine hydrochloride. Is pretreatment necessary, and what is the impact on the reaction?
Answer: Yes, this is a critical point. Benzamidine is a base, but it is most commonly supplied and stored as its more stable hydrochloride salt (Benzamidine HCl). The free base form is required for the nucleophilic attack on the triazine ring. The hydrochloride salt is not sufficiently nucleophilic and will likely result in no reaction.
You have two primary options:
-
Liberate the Free Base (Recommended for Stoichiometric Control): Neutralize the benzamidine HCl with a suitable base before introducing it to the reaction. This provides the exact amount of free base. See Protocol 1 for a detailed procedure.
-
In Situ Neutralization: Add a non-nucleophilic base to the reaction mixture to neutralize the HCl as the salt dissolves.
-
Suitable Bases: Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 1,8-Diazabicycloundec-7-ene (DBU).
-
Bases to Avoid: Avoid primary or secondary amines (e.g., triethylamine with impurities, piperidine), as they can act as competing nucleophiles and react with the highly electrophilic triazine, leading to unwanted side products.[3] Strong inorganic bases like KOH or NaOH can be used but may cause solubility issues and promote hydrolysis of the ester.[8]
-
Experimental Protocol 1: Liberation of Free Benzamidine
-
Dissolve benzamidine hydrochloride in a minimum amount of water.
-
Add an equivalent of a strong base (e.g., 1 M NaOH solution) while cooling in an ice bath.
-
The free base will often precipitate or can be extracted into an organic solvent like ethyl acetate or dichloromethane.
-
Thoroughly dry the organic extracts over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and remove the solvent under reduced pressure. The resulting benzamidine free base should be used immediately as it is less stable than the salt.
Question 4: What is the optimal solvent and concentration?
Answer: The choice of solvent is crucial for managing reactivity and ensuring solubility.
| Solvent | Suitability & Rationale |
| Acetonitrile (CH₃CN) | Highly Recommended. It is the most commonly cited solvent for this reaction.[1][2] It is a polar aprotic solvent that effectively dissolves both reactants without interfering with the reaction. Reactions are typically very clean in CH₃CN. |
| Tetrahydrofuran (THF) | Good Alternative. Another aprotic solvent that can be used effectively. It is less polar than acetonitrile, which might slightly slow down the initial nucleophilic attack. Ensure it is anhydrous. |
| Dichloromethane (DCM) | Acceptable. Can be used, but its lower boiling point makes it less suitable if heating is required for less reactive substrates. |
| Protic Solvents (e.g., Ethanol, Methanol) | Use with Caution. Alcohols are nucleophilic and can potentially compete with the amidine, leading to side products, especially at elevated temperatures. They may also interfere with the base used for in-situ neutralization. |
| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Not Recommended (Unless Necessary). These are highly polar aprotic solvents that can accelerate the reaction to an uncontrollable rate. They are also difficult to remove during workup. Only consider for very unreactive substrates that require heating.[9] |
Concentration: As discussed in Question 1, concentration is the primary tool for controlling the reaction rate.
-
High Concentration (>0.25 M): Risks an uncontrolled, potentially exothermic reaction and can make product isolation more difficult.[1]
Section 3: Troubleshooting Poor Yields & Side Reactions
Question 5: My reaction yield is low or zero. What are the most common causes?
Answer: A low or zero yield in this typically high-yielding reaction points to a fundamental issue with one of the components or conditions. Use the following workflow to diagnose the problem.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Checklist:
-
Benzamidine Form: This is the most common error. Ensure you are using the free base or neutralizing the HCl salt in situ.[10][11]
-
Reactant Purity: The triazine is highly electrophilic. Impurities in your benzamidine (e.g., residual ammonia from synthesis) or solvent (e.g., water) can act as competing nucleophiles.[12]
-
Substituent Effects: If you are not using the parent compounds, be aware of electronic and steric effects.
-
On the Triazine: C4/C6 dimethyl substitution significantly slows the reaction, potentially requiring heating and longer reaction times (<24 h).[1][2][3]
-
On the Benzamidine: Electron-withdrawing groups on the benzamidine ring will slow the reaction by reducing the nucleophilicity of the amidine.[2][7]
-
-
Atmosphere: While often not strictly required due to the high reaction rate, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent potential oxidative side reactions, especially if longer reaction times are needed.[12]
Question 6: I am seeing unexpected products or a complex mixture. What are the likely side reactions?
Answer: While this reaction is noted for being very clean, side reactions can occur, especially if conditions are not optimal.[1]
-
Hydrolysis: If water is present in the solvent or reagents, it can hydrolyze the methyl ester on the triazine (or the final product). It can also lead to the decomposition of the triazine ring itself. Solution: Use anhydrous solvents and dry reagents.
-
Reaction with Competing Nucleophiles: If your base (e.g., impure triethylamine) or benzamidine contains other nucleophilic impurities, they can react with the C4/C6 positions of the triazine. Solution: Use a high-purity, non-nucleophilic base like DIPEA and ensure the purity of your amidine.
-
Product Degradation: The product pyrimidine, while stable, could be sensitive to harsh workup conditions (e.g., strong acid or base). Solution: Use a mild workup, such as a simple aqueous wash and extraction.
Section 4: Analytical Monitoring & Characterization
Question 7: How can I effectively monitor the progress of such a fast reaction?
Answer: Monitoring this reaction requires rapid techniques.
-
Thin-Layer Chromatography (TLC): This is the most practical method for most labs.
-
Procedure: Set up the reaction and immediately spot a baseline of your starting triazine. At short intervals (e.g., 1, 3, 5, and 10 minutes), take a small aliquot from the reaction, quench it by diluting it in a vial of solvent (e.g., ethyl acetate), and spot it on the TLC plate.
-
Eluent System: A good starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1 v/v). The triazine starting material is typically less polar than the resulting pyrimidine product.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the ideal technique. It provides rapid and unambiguous confirmation of reactant consumption and product formation. Prepare quenched aliquots as you would for TLC analysis.
-
Proton NMR (¹H NMR): If available, in situ NMR monitoring is powerful. The reaction can be conducted directly in an NMR tube using a deuterated solvent (e.g., acetonitrile-d₃). This allows for real-time observation of the clean conversion from reactant signals to product signals with no observable intermediates.[1]
Experimental Protocol 2: Reaction Monitoring by TLC
-
Prepare a TLC chamber with your chosen eluent (e.g., 70% Hexanes / 30% Ethyl Acetate).
-
On a silica TLC plate, spot a dilute solution of your starting methyl 1,2,3-triazine-5-carboxylate.
-
Start your reaction. At t=1 min, use a capillary tube to withdraw a tiny aliquot and touch it to the TLC plate.
-
Repeat the spotting at t=3 min, t=5 min, and t=10 min in separate lanes.
-
Develop the plate and visualize under UV light (254 nm).
-
A successful reaction will show the disappearance of the starting material spot and the appearance of a new, typically more polar (lower Rf), product spot.
References
- 1. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1,2,3-Triazines: Synthesis, Methodology, and Applications - ProQuest [proquest.com]
- 4. Pyrimidine synthesis [organic-chemistry.org]
- 5. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and the Impact of C4/C6 Substitution [organic-chemistry.org]
- 6. Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and the Impact of C4/C6 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. soc.chim.it [soc.chim.it]
- 10. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 11. Benzamidine hydrochloride | 1670-14-0 [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-Methoxy-2-nitrophenylacetic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the synthesis of 5-methoxy-2-nitrophenylacetic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of 5-methoxy-2-nitrophenylacetic acid?
A1: A common and well-documented starting material is 3-methyl-4-nitroanisole.[1] An alternative route involves the hydrolysis of 2-(5-methoxy-2-nitrophenyl)acetonitrile.[2]
Q2: I am observing a low yield in my reaction. What are the likely causes?
A2: Low yields can arise from several factors. In the synthesis starting from 3-methyl-4-nitroanisole, incomplete reaction during the initial condensation with diethyl oxalate or side reactions during the hydrogen peroxide oxidation step are common culprits.[1] For the hydrolysis of the nitrile intermediate, incomplete hydrolysis or degradation of the product under harsh acidic conditions can reduce the yield.[2]
Q3: My final product is not pure. What are the common impurities and how can I remove them?
A3: A common impurity when starting from 3-methyl-4-nitroanisole is the unreacted starting material itself.[1] This can be removed by filtration before acidification.[1] Other potential impurities include byproducts from side reactions. Purification is typically achieved by recrystallization, for example, from methanol, to yield a colorless product.[1]
Q4: The reaction mixture turned into a thick, difficult-to-stir precipitate. What should I do?
A4: In the synthesis from 3-methyl-4-nitroanisole, the initial reaction with diethyl oxalate and sodium methoxide results in a thick, pale yellow suspension, which is expected.[1] Upon addition of 3-methyl-4-nitroanisole, the mixture becomes an orange-red slurry that is heated to reflux.[1] If stirring becomes difficult, ensure you are using a robust mechanical stirrer and an appropriately sized reaction flask to allow for efficient mixing.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete initial condensation (Claisen condensation). | - Ensure all reagents, especially sodium methoxide and diethyl oxalate, are anhydrous.[1] - Check the quality of the 3-methyl-4-nitroanisole. - Extend the reflux time, monitoring the reaction progress by TLC. |
| Inefficient oxidation with hydrogen peroxide. | - Add the hydrogen peroxide and sodium hydroxide in alternate portions to maintain the red color of the solution, indicating the presence of the intermediate anion.[1] - Ensure the reaction mixture is kept cold during the addition of hydrogen peroxide.[1] | |
| Incomplete hydrolysis of the nitrile intermediate. | - Increase the reflux time for the hydrolysis reaction.[2] - Ensure a sufficient excess of strong acid (e.g., a mixture of acetic acid and concentrated HCl) is used.[2] | |
| Product is colored (yellow/brown) | Presence of impurities or residual starting material. | - Perform the recommended filtration of the yellow-brown solid (impure starting material) before acidification.[1] - Recrystallize the final product from methanol. Two recrystallizations may be necessary to obtain a colorless product.[1] |
| Difficulty in isolating the product | Product is not precipitating upon acidification. | - Ensure the solution is sufficiently acidified to a low pH. - Cool the solution to 0°C to promote precipitation.[1] - If the product remains in solution, consider extraction with an organic solvent like ethyl acetate.[2] |
| Inconsistent Melting Point | Presence of impurities. | - Ensure the product is thoroughly washed with cold water to remove any residual acid.[1] - Perform multiple recrystallizations until a consistent melting point is achieved.[1] |
Experimental Protocols
Synthesis from 3-Methyl-4-nitroanisole
This protocol is adapted from Organic Syntheses.[1]
-
Preparation of the Enolate: In a 1-L, three-necked, round-bottomed flask equipped with a magnetic stirrer, addition funnel, and reflux condenser under an argon atmosphere, charge 18.8 g (0.34 mol) of anhydrous powdered sodium methoxide and 60 mL of anhydrous diethyl ether. Cool the flask in an ice bath and add 47.5 mL (0.35 mol) of diethyl oxalate over 5 minutes. Remove the ice bath and stir the resulting thick, pale yellow suspension at room temperature for 15 minutes.
-
Condensation: Add 50 g (0.3 mol) of anhydrous powdered 3-methyl-4-nitroanisole, followed by 75 mL of anhydrous ether. Heat the orange-red mixture to reflux for 4 hours.
-
Work-up and Oxidation: Cool the flask to room temperature and add approximately 1 L of water to dissolve the thick orange precipitate. Transfer the red solution to a 4-L beaker and keep it cold in an ice-water bath. Add alternate portions of 30% hydrogen peroxide and 10 N sodium hydroxide. The addition of hydrogen peroxide will bleach the solution, and the sodium hydroxide will restore the red color. Continue this process until the addition of sodium hydroxide no longer results in a color change.
-
Isolation of Crude Product: Filter the yellow-brown solid (impure starting material). Cool the filtrate to 0°C and acidify with concentrated hydrochloric acid to precipitate the 5-methoxy-2-nitrophenylacetic acid.
-
Purification: Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry to yield the crude product. Recrystallize from methanol to obtain a colorless product.
Synthesis from 2-(5-Methoxy-2-nitrophenyl)acetonitrile
This is a general procedure for the hydrolysis of the nitrile intermediate.[2]
-
Hydrolysis: Dissolve 1 equivalent of 5-methoxy-2-nitrophenylacetonitrile in a 1:5 (v/v) mixture of acetic acid and concentrated hydrochloric acid.
-
Reaction: Heat the reaction mixture under reflux for 4 hours.
-
Work-up and Isolation: After completion of the reaction (monitored by TLC), extract the target product with ethyl acetate.
-
Purification: Dry the organic phase with anhydrous sodium sulfate and remove the solvent by rotary evaporation to yield the product.
Data Presentation
| Parameter | Synthesis from 3-Methyl-4-nitroanisole | Reference |
| Starting Material | 3-Methyl-4-nitroanisole | [1] |
| Yield | 70-75% | [1] |
| Melting Point (crude) | 172-176°C | [1] |
| Melting Point (recrystallized) | 175-176°C | [1] |
| Appearance | Almost colorless solid | [1] |
| Parameter | Synthesis from 2-(5-Methoxy-2-nitrophenyl)acetonitrile | Reference |
| Starting Material | 2-(5-Methoxy-2-nitrophenyl)acetonitrile | [2] |
| Reaction Time | 4 hours (reflux) | [2] |
| Solvents | Acetic acid, Concentrated HCl | [2] |
| Extraction Solvent | Ethyl acetate | [2] |
Visualizations
Caption: Synthesis routes to 5-methoxy-2-nitrophenylacetic acid.
Caption: Troubleshooting workflow for synthesis refinement.
References
enhancing the efficiency of esterification methods for pectin analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the efficiency of esterification methods for pectin analysis.
Frequently Asked Questions (FAQs)
Q1: What is the Degree of Esterification (DE) of pectin and why is it important?
The Degree of Esterification (DE) is a crucial parameter that defines the ratio of esterified carboxylic acid units to the total carboxylic acid units within the pectin molecule.[1] This percentage dictates the physicochemical properties of pectin, including its solubility, gelling ability, and the conditions required for gel formation.[1][2] Pectins are often classified as high-methoxyl (HM) with a DE greater than 50%, or low-methoxyl (LM) with a DE below 50%.[2] The DE is critical for its application in food, cosmetic, and pharmaceutical industries, as it influences texture, stability, and gelling mechanisms.[3][4]
Q2: What are the primary methods for determining the Degree of Esterification?
Several methods are available for determining the DE of pectin. The most common techniques are:
-
Titrimetric Method: A classic chemical method involving two acid-base titrations to quantify free and esterified carboxyl groups.[3][5] It is widely accepted for commercial purposes.[6]
-
Spectroscopic Methods (FTIR/NMR): Fourier Transform Infrared (FTIR) spectroscopy can determine DE by analyzing the ratio of peak areas corresponding to esterified and non-esterified carboxyl groups.[1][7] Nuclear Magnetic Resonance (NMR) spectroscopy can also provide detailed structural information, including the distribution of free carboxyl groups.[8][9]
-
Chromatographic Methods (HPLC/GC): High-Performance Liquid Chromatography (HPLC) can be used to simultaneously determine the degree of methylesterification (DM) and acetylation (DAc) after saponification releases methanol and acetic acid.[10][11] Gas Chromatography (GC) can also be used for this purpose.[1]
-
Enzymatic Methods: This technique uses the specific action of pectinesterase to hydrolyze methyl ester groups, and the amount of alkali consumed to maintain a constant pH is used to calculate the methoxyl content.[6]
Q3: Which method is the most efficient for pectin analysis?
The "best" method depends on the specific experimental conditions, sample properties, and available equipment.[10]
-
Titration is robust and doesn't require expensive equipment but needs a larger sample size (around 500 mg) and is time-consuming.[9][10][12]
-
FTIR is rapid and requires minimal sample preparation, making it suitable for a large number of samples, but it requires calibration with standards of a known DE.[1][9]
-
HPLC is highly accurate and can determine both DM and DAc simultaneously with a small sample size (around 5 mg), but it requires specialized equipment and method optimization.[10][11]
Q4: What factors can affect the accuracy of DE determination?
Several factors can influence the outcome of your analysis:
-
Pectin Source and Extraction: The origin of the pectin (e.g., citrus peel, apple pomace) and the extraction method (e.g., acid hydrolysis, microwave-assisted) significantly affect its initial structure, DE, and purity.[4][13][14]
-
Sample Purity: The presence of impurities like organic acids can interfere with analysis, especially in titration methods.[10]
-
Reaction Conditions: For chemical and enzymatic methods, parameters like pH, temperature, and reaction time must be carefully controlled to ensure complete reactions without degrading the pectin backbone.[14][15]
Troubleshooting Guides
Issue 1: Inconsistent or Inaccurate Results from the Titration Method
Question: My titration experiments for DE are giving variable results. What could be the cause and how can I fix it?
Answer:
Inconsistent titration results are a common issue. The workflow below can help you troubleshoot the problem.
Caption: Troubleshooting workflow for inconsistent titration results.
Issue 2: Poor Correlation in FTIR Calibration Curve
Question: I am developing an FTIR method for DE determination, but my calibration curve has a low R² value (e.g., <0.95). How can I improve it?
Answer:
A poor calibration curve in FTIR analysis is typically related to the standards used or the spectral processing.
Potential Causes & Solutions:
-
Inaccurate DE of Standards: The DE values of your pectin standards, determined by a reference method (like titration or GC), may be inaccurate.
-
Recommendation: Carefully re-determine the DE of your standards using a reliable and validated primary method. Ensure the standards cover a wide and evenly distributed range of DE values.[1]
-
-
Improper Spectral Analysis: Incorrectly defining the peak areas for esterified and non-esterified carboxyl groups can lead to poor correlation.
-
Recommendation: Use the ratio of the ester carboxyl peak area to the total carboxyl peak area (sum of esterified and non-esterified areas).[1] Ensure a consistent baseline correction method is applied to all spectra before integration.
-
-
Sample Inhomogeneity/Moisture: Pectin samples might not be perfectly homogenous, or moisture content can interfere with the IR spectrum.
-
Recommendation: Ensure all pectin standards are thoroughly dried to a constant weight before analysis. Use diffuse reflectance (DRIFTS) for solid samples to get a more representative measurement.[1]
-
Data Presentation
Table 1: Comparison of Common Methods for DE Determination
| Feature | Titration Method | FTIR Spectroscopy | HPLC Method |
| Principle | Acid-base titration of free and saponified carboxyl groups.[3] | Ratio of IR absorbance of esterified vs. non-esterified carboxyl groups.[1] | Quantification of methanol/acetic acid released after saponification.[10] |
| Sample Size | High (~500 mg)[10][12] | Low (~2 mg)[1] | Low (~5 mg)[10] |
| Analysis Time | Long | Rapid | Moderate |
| Key Advantage | Established, no expensive equipment needed.[8] | High throughput, minimal sample prep.[8] | High accuracy, simultaneous DM & DAc determination.[10][11] |
| Key Limitation | Time-consuming, larger sample required, potential for procedural errors.[9][10] | Requires calibration with reliable standards.[1][9] | Requires expensive equipment and method development.[8] |
| Accuracy | Good | Good (dependent on calibration)[1] | Very Good[10][11] |
Experimental Protocols
Protocol 1: Determination of DE by Titration
This protocol is adapted from standard titrimetric methods.[10][12] It involves two titration steps to determine the free carboxyl groups (V1) and the esterified carboxyl groups that are liberated after saponification (V2).
Materials:
-
Pectin sample (dried)
-
CO₂-free deionized water
-
0.1 M Sodium Hydroxide (NaOH), standardized
-
0.5 M NaOH
-
0.5 M Hydrochloric Acid (HCl)
-
Phenolphthalein indicator
-
Ethanol
Procedure:
-
Sample Preparation: Accurately weigh about 500 mg of the dried pectin sample into a 250 mL conical flask.
-
Moisten the pectin with 2-5 mL of ethanol to prevent clumping.
-
Add 100 mL of CO₂-free deionized water and stir until the pectin is fully dissolved. This may take some time.
-
Titration 1 (V1 - Free Acidity):
-
Add 5 drops of phenolphthalein indicator.
-
Titrate the solution with standardized 0.1 M NaOH until a stable faint pink color persists for at least 30 seconds.
-
Record the volume of NaOH used as V1 (in mL).
-
-
Saponification:
-
To the neutralized solution from the previous step, add exactly 20 mL of 0.5 M NaOH.
-
Stopper the flask, shake vigorously, and let it stand for 15-30 minutes to ensure complete saponification of the ester groups.
-
-
Back Titration:
-
After saponification, add exactly 20 mL of 0.5 M HCl to neutralize the excess NaOH. Shake well.
-
Add 5 drops of phenolphthalein.
-
-
Titration 2 (V2 - Esterified Acidity):
-
Titrate the solution with standardized 0.1 M NaOH until the same faint pink endpoint is reached.
-
Record the volume of NaOH used as V2 (in mL).
-
Calculation:
The Degree of Esterification (DE) is calculated using the following formula:
DE (%) = [V2 / (V1 + V2)] * 100
Caption: Logical workflow of the titrimetric method for DE determination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Extraction, Characterization, and Antioxidant Activity of Pectin from Lemon Peels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. Controlling the Degree of Esterification of Citrus Pectin for Demanding Applications by Selection of the Source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 7. chemicalpapers.com [chemicalpapers.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. WO2004005352A1 - Process for making de-esterified pectins, their composition and uses thereof - Google Patents [patents.google.com]
improving the separation of fatty acid methyl esters using GC-MS
Welcome to our comprehensive technical support center dedicated to the intricate science of separating fatty acid methyl esters (FAMEs) using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is meticulously designed for researchers, scientists, and drug development professionals who encounter the daily challenges of lipid analysis. Here, we move beyond generic protocols to offer in-depth, field-proven insights in a direct question-and-answer format. Our goal is to empower you with the knowledge to not only troubleshoot common issues but also to fundamentally improve your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational questions that form the bedrock of successful FAME analysis.
Q1: Why is the derivatization of fatty acids to FAMEs a mandatory step for GC-MS analysis?
A1: Direct analysis of free fatty acids by GC-MS presents significant challenges due to their low volatility and the polar nature of the carboxyl group.[1] This polarity leads to undesirable interactions with the GC system, resulting in poor peak shape, tailing, and inaccurate quantification.[2][3] Derivatization to FAMEs is a critical process that converts fatty acids into more volatile and less polar compounds.[4][5][6] This is achieved by neutralizing the polar carboxyl group, which allows for separation based primarily on boiling point, degree of unsaturation, and molecular geometry.[4] The benefits are threefold:
-
Increased Volatility: FAMEs are significantly more volatile than their parent fatty acids, enabling analysis at lower temperatures and minimizing the risk of thermal degradation.[2][3]
-
Improved Peak Shape: By eliminating the polar carboxyl group, interactions with active sites within the GC system are minimized, leading to sharper, more symmetrical peaks.[2][3]
-
Enhanced Separation: Neutralizing the polar functional group allows the GC column to separate the FAMEs based on the properties of their hydrocarbon chains, such as length and degree of unsaturation.[3]
Q2: What are the most common methods for preparing FAMEs, and what are their pros and cons?
A2: The two most prevalent methods for FAME preparation are acid-catalyzed and base-catalyzed esterification or transesterification.
-
Acid-Catalyzed Esterification: This method, often employing reagents like boron trifluoride in methanol (BF₃-methanol) or methanolic HCl, is widely used due to its effectiveness in converting both free fatty acids and esterified fatty acids into FAMEs in a single step.[2][1]
-
Base-Catalyzed Transesterification: Reagents such as potassium hydroxide (KOH) in methanol are used for rapid transesterification under mild, often room temperature, conditions. However, this method is not suitable for derivatizing free fatty acids.[2][1]
Q3: How do I select the optimal GC column for my FAME analysis?
A3: The choice of the GC column's stationary phase is the most critical factor influencing the separation of FAMEs, especially for complex mixtures containing isomers.[7]
-
For general-purpose FAME analysis , where the primary goal is to separate based on carbon number and degree of unsaturation, a polar polyethylene glycol (PEG) column (e.g., DB-WAX, HP-INNOWax) can be suitable.[1][8] However, these columns often fall short in separating cis and trans isomers.[8]
-
For the separation of cis and trans isomers , a highly polar cyanopropyl silicone column (e.g., HP-88, CP-Sil 88, SP-2560) is the industry standard and highly recommended.[1][7][9][10][11] These columns provide the necessary selectivity to resolve these structurally similar compounds.[3]
The physical dimensions of the column also play a crucial role:
-
Length: Longer columns (e.g., 100 m or even 200 m) provide higher resolution and are essential for separating complex mixtures of isomers.[12] Doubling the column length can increase resolution by approximately 40%.[4]
-
Internal Diameter (ID): Narrower ID columns (e.g., 0.18 mm, 0.25 mm) offer higher efficiency and better resolution.[4][13]
-
Film Thickness: Thinner films are generally preferred for higher molecular weight compounds like long-chain FAMEs as they allow for lower elution temperatures, reducing peak broadening.[4]
Part 2: Troubleshooting Guides - Tackling Common Experimental Hurdles
This section provides a systematic approach to diagnosing and resolving specific issues you may encounter during your GC-MS analysis of FAMEs.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram displays significant peak tailing for my FAMEs. What are the likely causes and how can I rectify this?
A: Peak tailing is a common problem that can severely compromise resolution and quantification. The primary culprits are active sites within the GC system that interact with any residual polar compounds.
-
Incomplete Derivatization: If the conversion of fatty acids to FAMEs is not complete, the remaining free fatty acids, being highly polar, will interact strongly with active sites in the injector, column, or detector, leading to tailing peaks.[3]
-
Active Sites in the System: The injector liner and the head of the GC column can become contaminated or active over time.
-
Column Overload: Injecting a sample that is too concentrated can also lead to peak tailing.[1][17]
-
Solution: Dilute your sample and re-inject.
-
Q: I'm observing peak fronting in my chromatogram. What does this indicate?
A: Peak fronting is most commonly a sign of column overload.[1][18]
-
Solution: The most straightforward solution is to dilute your sample.[3] A good rule of thumb is to inject less than 100 ng of each FAME component onto the column.[3] An improper choice of solvent can also contribute to peak distortion.[3] Ensure your FAMEs are dissolved in a nonpolar solvent like hexane or heptane.[3]
Issue 2: Co-elution of FAMEs, Especially cis and trans Isomers
Q: I am struggling to separate critical FAME pairs, particularly cis and trans isomers. What steps can I take to improve my resolution?
A: Achieving baseline separation of all FAMEs in a complex mixture is a frequent challenge. Here’s a systematic approach to improving resolution:
-
Verify Your Column Choice: As emphasized earlier, a highly polar cyanopropyl column is essential for cis/trans isomer separation.[7][10][11] If you are not already using one, this should be your first change. For very complex samples, a longer column (100 m or more) will provide better resolution.[2][19]
-
Optimize Your Oven Temperature Program: The temperature ramp rate significantly impacts resolution.[3]
-
Action: A slower temperature ramp rate (e.g., 1-2°C/min) through the elution range of your target isomers will increase their interaction time with the stationary phase, thereby enhancing separation.[10] You can also add isothermal holds at specific temperatures to improve the separation of co-eluting groups of compounds.[4]
-
-
Check Your Carrier Gas Flow Rate: The linear velocity of the carrier gas affects the column's efficiency.
The following table summarizes the effects of adjusting key GC parameters on FAME resolution:
| Parameter | Adjustment | Effect on Resolution | Potential Trade-off |
| Oven Temperature | Lower Initial Temperature | Increases retention and resolution of early-eluting peaks.[4] | Longer analysis time.[4] |
| Slower Temperature Ramp | Improves separation for most compounds.[4][3] | Longer analysis time.[4][3] | |
| Faster Temperature Ramp | Decreases resolution.[4] | Shorter analysis time.[4] | |
| Add Isothermal Holds | Can help separate specific groups of co-eluting compounds.[4] | Longer analysis time.[4] | |
| Carrier Gas | Decrease Flow Rate | May increase resolution up to an optimal point.[4] | Longer analysis time. |
Issue 3: Inconsistent Results and Poor Reproducibility
Q: My retention times and peak areas are fluctuating between runs. What could be causing this instability?
A: Inconsistent results can be frustrating and point to several potential issues within your GC-MS system or sample preparation process.
-
Leaks in the System: A leak in the carrier gas line or injector can lead to fluctuations in flow and pressure, causing retention time shifts.
-
Solution: Perform a thorough leak check of your GC system.
-
-
Inconsistent Injection Volume: A faulty autosampler syringe or manual injection inconsistencies can lead to variations in peak areas.
-
Solution: Inspect the autosampler syringe for bubbles or damage. If injecting manually, ensure a consistent and rapid injection technique.
-
-
Sample Degradation: FAMEs, particularly polyunsaturated ones, can be susceptible to degradation if not handled properly.
-
Solution: Ensure your samples are stored correctly, and consider using an autosampler with temperature control.
-
-
Incomplete Derivatization: As mentioned earlier, an inconsistent derivatization process will lead to variable results.
Part 3: Experimental Protocols and Data Visualization
To provide actionable guidance, this section includes a standard protocol for FAME preparation and a logical workflow for troubleshooting separation issues.
Protocol 1: Standard Operating Procedure for FAME Preparation (BF₃-Methanol Method)
This protocol describes a widely used method for preparing FAMEs from a lipid sample.[4][11]
-
Sample Preparation: Place the dried lipid sample (e.g., 10-25 mg) into a screw-capped glass tube with a PTFE liner.[4]
-
Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol (BF₃-Methanol).[4]
-
Reaction: Tightly cap the tube and heat it in a water bath or heating block at 60-100°C for 5-10 minutes. The optimal time and temperature may need to be determined empirically for your specific sample type.[4]
-
Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of a nonpolar solvent (e.g., hexane or heptane).[4]
-
Phase Separation: Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the organic layer. Centrifuge if necessary to achieve a clear separation.[4]
-
Sample Collection: Carefully transfer the upper organic layer containing the FAMEs to an autosampler vial for GC analysis.[4]
Logical Workflow for Troubleshooting FAME Separation Issues
The following diagram illustrates a systematic approach to diagnosing and resolving common problems in FAME separation.
Caption: A logical workflow for troubleshooting common FAME separation issues in GC-MS.
Example GC-MS Method Parameters for FAME Analysis
This table provides a starting point for developing a robust GC-MS method for FAME analysis.
| Parameter | Typical Value/Setting | Rationale |
| GC System | Agilent 7890B GC with 5977A MSD (or equivalent) | Standard, reliable instrumentation for GC-MS analysis. |
| Column | Highly polar cyanopropyl silicone column (e.g., HP-88, 100 m x 0.25 mm ID, 0.20 µm film thickness) | Provides excellent selectivity for cis/trans isomer separation.[9] |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.2 mL/min[3] | Hydrogen can provide faster analysis times.[3] |
| Injector | Split/Splitless | Allows for flexibility depending on sample concentration. |
| Injector Temperature | 250 °C[3] | Ensures rapid and complete vaporization of FAMEs.[2] |
| Injection Volume | 1 µL | A standard injection volume. |
| Split Ratio | 50:1[3] | Prevents column overload for concentrated samples. |
| Oven Program | Initial temp 60°C, hold for 1 min; ramp at 10°C/min to 175°C, hold for 10 min; ramp at 5°C/min to 220°C, hold for 20 min.[3] | A multi-ramp program can improve separation of complex mixtures.[2] |
| MS Transfer Line Temp. | 280 °C[2] | Prevents condensation of analytes before entering the MS. |
| MS Source Temp. | 230 °C[3] | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C[3] | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV[3] | Standard ionization mode for creating reproducible mass spectra. |
| Acquisition Mode | Scan (m/z 50-550) or SIM for targeted quantification[3] | Scan mode for qualitative analysis, SIM for enhanced sensitivity in quantitative analysis. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chromtech.com [chromtech.com]
- 13. agilent.com [agilent.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. gmpinsiders.com [gmpinsiders.com]
- 18. youtube.com [youtube.com]
- 19. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate
For researchers and professionals in the field of drug development and organic synthesis, the efficient production of key intermediates is paramount. Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate, a valuable building block in the synthesis of various pharmacologically active compounds, can be prepared through several synthetic pathways. This guide provides a comparative analysis of two prominent routes: direct esterification of the corresponding carboxylic acid and a multi-step synthesis originating from methyl gallate.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Esterification | Route 2: Synthesis from Methyl Gallate |
| Starting Material | 7-methoxy-1,3-benzodioxole-5-carboxylic acid | Methyl gallate |
| Key Reactions | Fischer or Steglich Esterification | Methylenation, Methylation |
| Overall Yield | High (typically >90%) | Moderate (typically 50-60%) |
| Number of Steps | 1 | 2-3 |
| Reagent Hazards | Strong acids (H₂SO₄), DCC (allergen) | Dihalomethanes (toxic), Dimethyl sulfate (toxic, carcinogen) |
| Scalability | Good | Moderate |
Route 1: Esterification of 7-methoxy-1,3-benzodioxole-5-carboxylic acid
This is the most direct approach, assuming the availability of the starting carboxylic acid. Two common methods for this transformation are the Fischer and Steglich esterifications.
Method A: Fischer Esterification
This classic method involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.
Experimental Protocol:
To a solution of 7-methoxy-1,3-benzodioxole-5-carboxylic acid (1.0 eq) in methanol (10-20 volumes), concentrated sulfuric acid (0.1-0.2 eq) is cautiously added. The mixture is heated to reflux and stirred for 4-8 hours, with reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is then diluted with ethyl acetate and washed sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude methyl ester, which can be further purified by recrystallization or column chromatography.
Method B: Steglich Esterification
This method is performed under milder, neutral conditions at room temperature, making it suitable for more sensitive substrates. It utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1][2][3][4]
Experimental Protocol:
7-methoxy-1,3-benzodioxole-5-carboxylic acid (1.0 eq), methanol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1 eq) are dissolved in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The solution is cooled to 0 °C in an ice bath, and a solution of DCC (1.1 eq) in the same solvent is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 2-4 hours. The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then washed with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to give the desired ester. Purification is typically achieved by column chromatography.
Quantitative Data for Route 1:
| Parameter | Fischer Esterification | Steglich Esterification |
| Typical Yield | 90-98% | 85-95% |
| Reaction Time | 4-8 hours | 2-4 hours |
| Reaction Temperature | Reflux (approx. 65 °C for methanol) | 0 °C to Room Temperature |
| Key Reagents | Methanol, H₂SO₄ | Methanol, DCC, DMAP |
| Byproducts | Water | Dicyclohexylurea (DCU) |
Logical Workflow for Route 1:
Caption: Alternative esterification pathways in Route 1.
Route 2: Synthesis from Methyl Gallate
This route involves the construction of the benzodioxole ring from a commercially available starting material, methyl gallate.
Experimental Protocol:
Step 1: Methylenation of Methyl Gallate
Methyl gallate (1.0 eq) and a base such as potassium carbonate or cesium carbonate (2.0-2.5 eq) are suspended in a polar aprotic solvent like dimethylformamide (DMF). To this suspension, a methylenating agent such as diiodomethane or dibromomethane (1.1-1.2 eq) is added. The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, methyl 3,4-dihydroxy-5-methoxybenzoate, is purified by column chromatography. A similar procedure using dibromomethane and potassium hydrogen carbonate in DMSO has been reported to yield methyl 7-hydroxybenzo[d][5][6]dioxole-5-carboxylate in 58% yield.[7]
Step 2: O-Methylation
The product from the previous step, methyl 3,4-dihydroxy-5-methoxybenzoate (1.0 eq), is dissolved in a suitable solvent like acetone or DMF. A base such as potassium carbonate (1.5-2.0 eq) is added, followed by a methylating agent like dimethyl sulfate or methyl iodide (1.1-1.2 eq). The mixture is stirred at room temperature or slightly elevated temperature for 6-12 hours. The reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to afford the target molecule, which can be purified by chromatography or recrystallization.
Quantitative Data for Route 2:
| Parameter | Step 1: Methylenation | Step 2: O-Methylation |
| Typical Yield | 55-70% | 85-95% |
| Reaction Time | 12-24 hours | 6-12 hours |
| Reaction Temperature | 80-100 °C | Room Temperature to 60 °C |
| Key Reagents | Methyl gallate, K₂CO₃, CH₂I₂ | Methyl 3,4-dihydroxy-5-methoxybenzoate, K₂CO₃, (CH₃)₂SO₄ |
| Byproducts | Inorganic salts | Inorganic salts |
Signaling Pathway Diagram for Route 2:
Caption: Synthetic pathway from methyl gallate.
Conclusion
The choice between these synthetic routes will largely depend on the availability and cost of the starting materials. If 7-methoxy-1,3-benzodioxole-5-carboxylic acid is readily accessible, the one-step esterification (Route 1) is undoubtedly the more efficient and higher-yielding option. Both Fischer and Steglich esterification methods are reliable, with the latter being preferable for substrates that are sensitive to strong acids and high temperatures.
Conversely, if the starting carboxylic acid is not available, synthesis from methyl gallate (Route 2) provides a viable, albeit longer, alternative. While the overall yield is lower due to the multi-step nature of the process, it utilizes a common and inexpensive starting material. Careful optimization of each step is crucial to maximize the overall efficiency of this route.
References
- 1. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. 7-METHOXY-2,2-DIPHENYL-1,3-BENZODIOXOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. 1,3-Benzodioxole-5-carboxylic acid, 7-hydroxy-, methyl ester synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Validation of Analytical Methods for 1,3-Benzodioxole Derivatives
For researchers, scientists, and drug development professionals engaged in the analysis of 1,3-benzodioxole derivatives, the selection and validation of an appropriate analytical method are critical for ensuring data accuracy, reliability, and regulatory compliance. This guide provides an objective comparison of commonly employed analytical techniques for the quantification of these compounds, supported by experimental data and detailed methodologies.
Comparison of Analytical Methods
The primary analytical techniques for the quantification of 1,3-benzodioxole derivatives, such as safrole, isosafrole, and dihydrosafrole, are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] The choice between these methods depends on the specific analyte, the sample matrix, and the desired performance characteristics.
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[3] HPLC offers accurate quantification due to the linear response of its detectors.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile and semi-volatile compounds.[2] It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry, offering high sensitivity and specificity.[1]
The following table summarizes the performance characteristics of HPLC and GC-MS methods for the analysis of 1,3-benzodioxole derivatives based on available experimental data.
| Parameter | HPLC-UV[4] | GC-MS[5] |
| Analyte | Safrole, Isosafrole, Dihydrosafrole | Safrole and related allylbenzenes |
| Linearity Range | 0.003 - 0.200 mg/mL | Not explicitly stated, but validated for quantification. |
| Limit of Detection (LOD) | Safrole: 0.0015 µg/mL, Isosafrole: 0.0018 µg/mL, Dihydrosafrole: 0.0038 µg/mL | Not explicitly stated, but capable of detecting trace levels. |
| Limit of Quantitation (LOQ) | Safrole: 0.0051 µg/mL, Isosafrole: 0.0061 µg/mL, Dihydrosafrole: 0.0125 µg/mL | Not explicitly stated, but validated for quantification. |
| Precision (Intraday RSD) | 1.30 - 5.39% | Not explicitly stated, but method demonstrated good reproducibility. |
| Accuracy (Recovery) | 83.6% - 117.2% | 96% - 101% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods.
HPLC-UV Method for Safrole and Related Compounds
This method is suitable for the determination of safrole, isosafrole, and dihydrosafrole in herbal products.[4]
-
Sample Preparation: Solvent extraction of the sample matrix.
-
Chromatographic System: Reversed-phase liquid chromatography.
-
Detection: UV detection at 235 nm.
-
Validation Parameters:
-
Linearity: Assessed over a concentration range of 0.003-0.200 mg/mL for safrole, isosafrole, and dihydrosafrole.[4]
-
LOD and LOQ: Determined to be 0.0015 and 0.0051 µg/mL for safrole, 0.0018 and 0.0061 µg/mL for isosafrole, and 0.0038 and 0.0125 µg/mL for dihydrosafrole, respectively.[4]
-
Precision: Intraday relative standard deviations (RSDs) for safrole ranged from 1.30 to 5.39%.[4]
-
Accuracy: Recoveries of safrole from fortified samples ranged from 83.6% to 117.2%.[4]
-
GC-MS Method for Safrole and Related Allylbenzenes
This method is designed for the rapid and specific determination of safrole and related allylbenzenes in sassafras teas.[5]
-
Sample Preparation: Supercritical fluid extraction (SFE) with CO2 at 690 bar and 80°C, using methanol as a modifier.[5]
-
Chromatographic System: Gas chromatography coupled with mass spectrometry.
-
Validation Parameters:
-
Accuracy: Recoveries of safrole and related compounds from fortified tea samples at 100 and 1000 mg/kg ranged from 96 to 101%.[5]
-
Validation Workflow
The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method according to international guidelines.
Caption: Workflow for analytical method validation.
References
- 1. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 2. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatographic determination of safrole in sassafras-derived herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SFE with GC and MS determination of safrole and related allylbenzenes in sassafras teas - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antitumor Potential of 1,3-Benzodioxole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,3-benzodioxole scaffold, a prevalent motif in numerous natural products, has garnered significant attention in medicinal chemistry due to the promising antitumor activities exhibited by its derivatives. These compounds have demonstrated efficacy against a range of cancer cell lines through diverse mechanisms of action, including the disruption of cellular division, induction of programmed cell death, and alteration of the cellular redox environment. This guide provides an objective comparison of the antitumor performance of various 1,3-benzodioxole derivatives, supported by experimental data, to aid in the ongoing research and development of novel anticancer therapeutics.
Quantitative Comparison of Antitumor Activity
The in vitro cytotoxic effects of several 1,3-benzodioxole derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized in the tables below for easy comparison.
Table 1: Comparative IC50 Values (µM) of Thiosemicarbazone-Based 1,3-Benzodioxole Derivatives
| Compound | A549 (Lung Carcinoma) | C6 (Glioma) | NIH/3T3 (Normal Fibroblast) |
| Compound 2 | 24.0 ± 3.46 | 23.33 ± 2.08 | > 100 |
| Compound 3 | 28.0 ± 1.0 | 49.33 ± 1.15 | > 100 |
| Compound 5 | 10.67 ± 1.53 | 4.33 ± 1.04 | > 100 |
| Compound 9 | 51.5 ± 4.95 | 25.33 ± 1.53 | > 100 |
| Compound 10 | 29.67 ± 5.51 | 12.33 ± 4.93 | > 100 |
Data sourced from a study on benzodioxole-based thiosemicarbazone derivatives.[1]
Table 2: IC50 Values (µM) of Arsenical-Conjugated 1,3-Benzodioxole Derivatives
| Compound | Molm-13 (Leukemia) | NB4 (Leukemia) | HeLa (Cervical Cancer) | 4T1 (Breast Cancer) |
| PZ2 | 1.83 | 1.27 | 2.11 | 2.56 |
| PFZ2 | 1.12 | 0.98 | 1.53 | 1.89 |
| HDZ2 | 1.01 | 0.87 | 1.24 | 1.62 |
| TAZ2 | 0.95 | 0.81 | 1.15 | 1.47 |
| DAZ2 | 0.88 | 0.75 | 1.03 | 1.33 |
| MAZ2 | 0.79 | 0.68 | 0.91 | 1.18 |
Data represents the mean of at least three independent experiments.[2]
Table 3: Antitumor Activity of a Novel 1,3-Benzodioxole Derivative YL201
| Compound | Cell Line | IC50 (µM) |
| YL201 | MDA-MB-231 (Breast Cancer) | 4.92 ± 1.09 |
| 5-Fluorouracil (5-Fu) | MDA-MB-231 (Breast Cancer) | 18.06 ± 2.33 |
Mechanisms of Antitumor Action
1,3-Benzodioxole derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis, inhibiting tubulin polymerization, and inhibiting the thioredoxin reductase system.
Induction of Apoptosis
Several 1,3-benzodioxole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells. The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Studies on certain benzodioxole-chalcone hybrids have demonstrated an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, the key executioners of apoptosis. Specifically, an increase in the levels of caspases 3 and 7 has been observed.
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, particularly the formation of the mitotic spindle. Disruption of microtubule dynamics is a well-established strategy in cancer therapy. Certain 6-benzyl-1,3-benzodioxole derivatives and noscapine analogues containing the 1,3-benzodioxole moiety act as antimitotic agents by inhibiting tubulin polymerization.[3][4] These compounds can bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules and arresting cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[3]
Inhibition of the Thioredoxin Reductase System
The thioredoxin (Trx) system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a key antioxidant system that plays a vital role in maintaining cellular redox homeostasis.[2] Cancer cells often exhibit elevated levels of reactive oxygen species (ROS) and are highly dependent on antioxidant systems like the Trx system for survival. Therefore, inhibiting this system is a promising anticancer strategy. Certain 1,3-benzodioxole derivatives, when conjugated with arsenicals, have been shown to effectively inhibit TrxR.[2] Inhibition of TrxR leads to an accumulation of oxidized Trx, which can no longer regulate downstream targets. This results in increased oxidative stress due to the buildup of ROS, ultimately triggering apoptosis.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the 1,3-benzodioxole derivatives and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.
Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds for the desired time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
-
Reaction Mixture Preparation: A reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer is prepared on ice.
-
Compound Addition: The test compounds or control substances (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor) are added to a 96-well plate.
-
Initiation of Polymerization: The tubulin reaction mixture is added to the wells to initiate polymerization.
-
Fluorescence Monitoring: The plate is immediately placed in a fluorescence plate reader pre-warmed to 37°C, and the fluorescence intensity is measured at regular intervals. An increase in fluorescence indicates tubulin polymerization. The effect of the test compounds is determined by comparing the polymerization curves to that of the control.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-function studies with derivatives of 6-benzyl-1,3-benzodioxole, a new class of synthetic compounds which inhibit tubulin polymerization and mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Antitumor Potential: A Comparative Guide to the Structure-Activity Relationship of 1,3-Benzodioxole Derivatives in Cancer Research
The 1,3-benzodioxole scaffold, a heterocyclic motif prevalent in numerous natural products, has emerged as a privileged structure in the design of novel anticancer agents. Its presence in potent natural compounds like podophyllotoxin has inspired the synthesis and evaluation of a diverse array of derivatives. This guide provides a comprehensive comparison of 1,3-benzodioxole derivatives, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental data that underscore their therapeutic potential. We will explore how subtle modifications to this core structure can profoundly influence cytotoxicity, target selectivity, and overall efficacy against various cancer cell lines.
The 1,3-Benzodioxole Core: A Foundation for Anticancer Activity
The 1,3-benzodioxole ring system, also known as the methylenedioxyphenyl group, is a key pharmacophore that contributes to the biological activity of many compounds. In the context of cancer research, its derivatives have demonstrated a range of cytotoxic mechanisms, most notably through the disruption of microtubule dynamics, induction of apoptosis, and inhibition of key cellular enzymes. The inherent structural rigidity and electronic properties of the benzodioxole moiety provide a stable platform for synthetic modifications, allowing for the fine-tuning of pharmacological properties.
Comparative Analysis of 1,3-Benzodioxole Derivatives
The antitumor activity of 1,3-benzodioxole derivatives is intricately linked to the nature and position of substituents on the aromatic ring and any associated side chains. This section compares different classes of these derivatives, supported by experimental data.
Derivatives of Natural Products: Safrole and Podophyllotoxin
Naturally occurring 1,3-benzodioxole-containing compounds have provided a rich source of inspiration for anticancer drug discovery.
-
Safrole Derivatives: Safrole, a primary constituent of sassafras oil, has a more complex role, with some studies indicating carcinogenic properties of its metabolites, while other synthetic derivatives have shown antiproliferative effects. Catechol derivatives of safrole, for instance, have exhibited enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) compared to the parent compound. The introduction of nitro and hydroxyl groups appears to be a key factor in their antiproliferative/cytotoxic effects.
-
Podophyllotoxin Analogues: Podophyllotoxin is a potent antimitotic agent that binds to tubulin, inhibiting microtubule assembly. Its clinical use is limited by toxicity. However, semi-synthetic derivatives like etoposide and teniposide, which feature modifications to the C-ring of podophyllotoxin, have become clinically approved anticancer drugs. These derivatives exhibit a different mechanism of action, primarily targeting topoisomerase II. This highlights how modifications distant from the 1,3-benzodioxole ring can dramatically alter the biological target.
Synthetic 1,3-Benzodioxole Derivatives as Tubulin Polymerization Inhibitors
A significant number of synthetic 1,3-benzodioxole derivatives have been developed as potent inhibitors of tubulin polymerization, often acting at the colchicine binding site.
-
6-Benzyl-1,3-benzodioxoles: Structure-activity studies on this class have revealed that an intact dioxole ring is crucial for activity. Furthermore, a methoxy or ethoxy group at position 5 and a para-methoxy group on the benzyl moiety at position 6 are required for maximal activity. Interestingly, adding more methoxy groups to the benzyl substituent diminishes antitubulin activity, suggesting an optimal substitution pattern for binding to tubulin.
-
Conjugates with Other Pharmacophores: The 1,3-benzodioxole moiety has been conjugated with other chemical entities to create hybrid molecules with enhanced anticancer properties. For example, 1,3-benzodioxole-tagged dacarbazine derivatives have been investigated as microtubule inhibitors. Similarly, conjugating 1,3-benzodioxole derivatives with arsenicals has been shown to improve their antitumor efficacy by inhibiting the thioredoxin system and inducing oxidative stress-mediated apoptosis.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxicity of selected 1,3-benzodioxole derivatives against various human cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Synthetic Benzodioxole | 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester | 52 human tumor cell lines | 0.1 - 10 | |
| Piperine Derivative | (E)-3-(benzo[d]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201) | MDA-MB-231 | 4.92 ± 1.09 | |
| Safrole Derivative | 4-[3-(acetyloxy)propyl]-1,2-phenylene diacetate | MDA-MB-231 | 5.9 ± 0.8 | |
| Safrole Derivative | 4-[3-(acetyloxy)propyl]-5-nitro-1,2-phenylene diacetate | MCF-7 | 33.8 ± 4.9 | |
| Noscapine Analogue | Deuterated noscapine derivative 14e | MCF-7 | 1.50 | |
| Noscapine Analogue | Dioxino-containing analogue 20 | MCF-7 | 0.73 | |
| 1,4-Benzodioxine Derivative | Compound 11a | MCF-7 | < 10 |
Mechanisms of Action: From Microtubule Disruption to Apoptosis Induction
The anticancer effects of 1,3-benzodioxole derivatives are mediated through various cellular mechanisms. Understanding these pathways is crucial for rational drug design and development.
Inhibition of Tubulin Polymerization
As previously mentioned, a primary mechanism of action for many 1,3-benzodioxole derivatives is the inhibition of tubulin polymerization. By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
A Comparative Guide to Analytical Methods for Determining Methylesterification and Acetylation of Pectin
For Researchers, Scientists, and Drug Development Professionals
The degree of methylesterification (DM) and acetylation (DAc) are critical structural parameters of pectin, profoundly influencing its functional properties such as gelling, stabilizing, and its bioactivity. Accurate determination of these parameters is therefore essential for quality control and for tailoring pectin for specific applications in the food, pharmaceutical, and biotechnology industries. This guide provides an objective comparison of the principal analytical methods used for this purpose, supported by experimental data and detailed protocols.
Quantitative Comparison of Analytical Methods
Several techniques are routinely employed to quantify the DM and DAc of pectin, each with its own set of advantages and limitations. The most common methods include classical titration, Fourier-Transform Infrared (FTIR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] A summary of their performance characteristics is presented below.
| Parameter | Titration | FTIR Spectroscopy | HPLC | NMR Spectroscopy |
| Determines | DM | DM | DM and DAc (simultaneously) | DM and DAc (simultaneously) |
| Principle | Neutralization of free and saponified carboxyl groups | Ratio of absorbance of esterified vs. free carboxyl groups | Quantification of released methanol and acetic acid after saponification | Quantification of signals from methyl and acetyl protons |
| Sample Amount | High (e.g., 500 mg)[3] | Low (< 1 mg)[4] | Low | Low (few mg)[5] |
| Analysis Time | Moderate | Fast[6] | Slow to Moderate | Fast (for ¹H-NMR)[7] |
| Equipment Cost | Low | Moderate | High | Very High[3] |
| Precision | Good | Good (requires calibration) | High[1] | High[7] |
| Simultaneous Analysis | No | No | Yes[1] | Yes[7] |
| Limitations | Requires more sample, cannot determine DAc[1][3] | Requires calibration with standards of known DM[8] | Requires saponification step and careful handling of volatile products | High equipment cost and complexity[3] |
A study comparing titration, FTIR, and HPLC for the determination of DM in commercial citrus pectin reported highly comparable results: 47.0% (titration), 47.6% (FTIR), and 48.0% (HPLC).[1][3] This suggests that for DM determination alone, the choice of method can be based on available equipment, sample amount, and desired throughput. However, for the simultaneous determination of both DM and DAc, HPLC and NMR are the methods of choice.[1]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Titration Method for Degree of Methylesterification (DM)
This method is based on the titrimetric analysis of free carboxyl groups and those esterified with methanol after saponification.[2]
Protocol:
-
Sample Preparation: Weigh 500 mg of pectin and place it in a beaker.
-
Purification: Add a solution of HCl in ethanol to the pectin sample to remove any organic acid impurities. Stir and then filter the mixture.
-
Titration of Free Carboxyl Groups (V1): Dissolve the purified pectin in deionized water. Add a few drops of phenolphthalein indicator. Titrate the solution with 0.1 M NaOH until a persistent pink color is observed. Record the volume of NaOH consumed as V1.[3][9]
-
Saponification: To the neutralized solution from the previous step, add 20 mL of 0.5 M NaOH to initiate the saponification of the methyl esters. Allow the reaction to proceed to completion.
-
Titration of Saponified Carboxyl Groups (V2): After saponification, add 20 mL of 0.5 M HCl to neutralize the excess NaOH. Titrate the excess HCl with 0.1 M NaOH using phenolphthalein as the indicator. Record the volume of NaOH consumed as V2.[3]
-
Calculation of DM: The degree of methylesterification is calculated using the following formula: DM (%) = [V2 / (V1 + V2)] x 100
FTIR Spectroscopy Method for Degree of Methylesterification (DM)
This technique relies on the differential absorption of infrared light by the esterified and free carboxyl groups in the pectin structure.[8][10]
Protocol:
-
Sample Preparation: Prepare a thin, transparent pellet by mixing a small amount of dried pectin sample with KBr powder and pressing it.
-
Spectral Acquisition: Record the FTIR spectrum of the sample over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the absorption bands corresponding to the esterified carboxyl groups (C=O stretching) at approximately 1740-1745 cm⁻¹ and the free carboxyl groups (COO⁻ asymmetric stretching) at around 1630 cm⁻¹.[4][8]
-
Calculation of DM: The degree of methylesterification is determined by calculating the ratio of the area of the peak at ~1740 cm⁻¹ to the sum of the areas of the peaks at ~1740 cm⁻¹ and ~1630 cm⁻¹.[6][8] A calibration curve constructed using pectin standards with known DM values is often used for accurate quantification.[8]
HPLC Method for Simultaneous Determination of DM and DAc
This method involves the alkaline hydrolysis (saponification) of pectin to release methanol and acetic acid, which are then separated and quantified by HPLC.[1]
Protocol:
-
Saponification: Accurately weigh a known amount of pectin and dissolve it in a specific volume of NaOH solution (e.g., 0.4 M NaOH). Incubate the solution to ensure complete hydrolysis of methyl and acetyl esters.
-
Sample Preparation for HPLC: After saponification, centrifuge the sample and filter the supernatant through a 0.45 µm syringe filter.
-
HPLC Analysis: Inject an aliquot of the prepared sample into an HPLC system equipped with a suitable column (e.g., a C18 column) and a refractive index detector.[2]
-
Quantification: Use a mobile phase such as dilute phosphoric acid to separate methanol and acetic acid.[11][12] The concentrations of methanol and acetic acid are determined by comparing their peak areas to those of standard solutions.
-
Calculation of DM and DAc: The DM and DAc are calculated based on the molar amounts of methanol and acetic acid released from the initial mass of pectin.
¹H-NMR Spectroscopy Method for Simultaneous Determination of DM and DAc
Proton NMR spectroscopy offers a rapid and direct method for the simultaneous quantification of methyl and acetyl groups in pectin.[7][13]
Protocol:
-
Sample Preparation: Dissolve a small amount of pectin (a few mg) in D₂O containing a known concentration of an internal standard (e.g., TSP).
-
Saponification (in-situ): Add a concentrated solution of NaOD in D₂O to the NMR tube to induce saponification of the pectin esters directly within the tube.[5][7]
-
NMR Spectrum Acquisition: Acquire the ¹H-NMR spectrum of the sample at room temperature or slightly elevated temperatures (e.g., 80°C) to improve spectral resolution.[7][14]
-
Data Analysis: Identify and integrate the signals corresponding to the methyl protons of methanol (from methylesters) at ~3.36 ppm and the methyl protons of acetic acid (from acetyl groups) at ~1.92 ppm.[7]
-
Calculation of DM and DAc: The degree of methylesterification and acetylation are calculated by comparing the integrals of the methanol and acetic acid signals, respectively, to the integral of the anomeric proton of the galacturonic acid residues or the internal standard.[7]
Visualizing the Analytical Workflows
The following diagrams illustrate the logical flow of the key analytical methods for determining the DM and DAc of pectin.
Caption: Workflow diagram comparing the key steps in titration, FTIR, HPLC, and NMR methods for pectin analysis.
References
- 1. Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rapid quantification of O-acetyl and O-methyl residues in pectin extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determining Methyl-Esterification Patterns in Plant-Derived Homogalacturonan Pectins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemicalpapers.com [chemicalpapers.com]
- 11. pectinworld.com [pectinworld.com]
- 12. researchgate.net [researchgate.net]
- 13. Simple and validated quantitative ¹H NMR method for the determination of methylation, acetylation, and feruloylation degree of pectin. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Quantitative Pectin Characterization: A Comparative Guide to 13C CP/MAS NMR Spectroscopy
For researchers, scientists, and drug development professionals, understanding the structural characteristics of pectin is crucial for its application in various fields. Solid-state 13C Cross-Polarization/Magic-Angle Spinning (CP/MAS) Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful, non-destructive technique for the quantitative analysis of pectin. This guide provides a comprehensive comparison of this method with other techniques, supported by experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of pectin characterization.
Pectin, a complex polysaccharide found in plant cell walls, plays a significant role in the food and pharmaceutical industries as a gelling and stabilizing agent.[1] Its functionality is largely determined by its chemical structure, particularly the degree of methylesterification (DM) and the degree of acetylation (DAc).[2][3] Accurate quantification of these parameters is therefore essential. While traditional methods like photometry and chromatography are available, 13C CP/MAS NMR offers a direct and efficient way to simultaneously analyze both the structure and quantity of pectin.[4][5][6]
Comparative Analysis of Pectin Characterization Methods
The primary advantage of 13C CP/MAS NMR lies in its ability to provide detailed structural information on solid samples, overcoming the solubility issues often encountered with pectins.[1][7][8] This technique allows for the determination of DM and DAc by analyzing the relative areas of specific resonance signals in the 13C spectrum.[1][2] The C-6 region of the spectrum (around 170-180 ppm) is particularly informative, showing distinct signals for carboxyl groups, methyl-esterified carboxyl groups, and acetyl groups.[1][3][4]
Below is a comparison of quantitative data for the degree of methylesterification (DM) and the degree of acetylation (DAc) obtained by 13C CP/MAS NMR and conventional methods for various pectin samples.
| Pectin Sample | Method | Degree of Methylesterification (DM) (%) | Degree of Acetylation (DAc) (%) | Reference |
| Apple Pectin | 13C CP/MAS NMR | 58.0 | - | [2] |
| FT-IR | 58.0 | - | [2] | |
| Citrus Pectin | 13C CP/MAS NMR | - | - | |
| Photometry | High-methoxyl (>50%) | - | [1] | |
| Sugar Beet Pectin | 13C CP/MAS NMR | - | Partially O-acetylated | [1] |
| Tobacco Pectin | 13C CP/MAS NMR | - | - | [4][5] |
| Photometry | - | - | [4][5] |
Note: Specific quantitative values for all pectin types were not available across all compared methods in the searched literature. The table reflects the available data.
Experimental Protocols
A generalized experimental protocol for the quantitative analysis of pectin using 13C CP/MAS NMR is outlined below.
Sample Preparation:
Pectin samples are typically purified and dried before analysis.[1] For solid-state NMR, the powdered sample is packed into a zirconia rotor.[3]
13C CP/MAS NMR Spectroscopy:
-
Spectrometer: A solid-state NMR spectrometer, such as a Bruker MSL 200 or AVANCE AV 400, is commonly used.[1][5]
-
Operating Frequency: The 13C frequency is typically around 50-75 MHz.[1][9]
-
Magic-Angle Spinning (MAS) Rate: A spinning speed of 4-15 kHz is applied to average out anisotropic interactions and narrow the spectral lines.[1][2]
-
Cross-Polarization (CP): A contact time of around 2 ms is used to transfer magnetization from protons to carbon-13, enhancing the signal of the less abundant 13C nuclei.[1][5]
-
Recycle Delay: A recycle delay of 3 seconds is common to allow for the relaxation of the proton spins before the next scan.[1][2]
-
Referencing: The spectra are typically referenced to the carbonyl peak of glycine at 176.03 ppm.[1]
Data Analysis:
The degree of methylesterification (DM) and acetylation (DAc) are calculated from the relative areas of the corresponding peaks in the 13C CP/MAS NMR spectrum.[1][2] Peak fitting software, such as MestReNova or Microcal Origin, is often used to deconvolve overlapping signals in the C-6 region.[2][3]
The DM can be calculated based on the relative areas of the methyl-esterified carboxyl group signal (COOCH3) around 171.6 ppm and the free carboxyl group signal (COOH) around 176 ppm.[3] The DAc is determined from the relative area of the acetyl group's carbonyl carbon (OCOCH3) signal.[1]
Visualizing the Process and Pectin Structure
To better illustrate the workflow and the relationship between the NMR spectrum and pectin's structure, the following diagrams are provided.
Caption: Workflow for quantitative pectin analysis using 13C CP/MAS NMR.
Caption: Correlation of pectin structural components with 13C CP/MAS NMR spectral regions.
References
- 1. agriculturejournals.cz [agriculturejournals.cz]
- 2. Spectroscopic and Microscopic Analysis of Apple Pectins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Quantitative and structure analysis of pectin in tobacco by 13C CP/MAS NMR spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A Cross-Polarization, Magic-Angle-Spinning, 13C-Nuclear-Magnetic-Resonance Study of Polysaccharides in Sugar Beet Cell Walls - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Myristicin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Myristicin, a naturally occurring phenylpropene found in various spices like nutmeg and parsley, has garnered significant interest for its diverse biological activities, including potential anticancer properties. This guide provides a comparative analysis of the cytotoxic effects of myristicin and its derivatives, supported by experimental data, to aid researchers in drug discovery and development.
Executive Summary
Myristicin exhibits cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis via the mitochondrial pathway. Its metabolic derivative, 1'-hydroxymyristicin, has demonstrated greater cytotoxic potential in certain instances. Furthermore, other naturally occurring derivatives from nutmeg, such as neolignans and diarylnonanoids, have also shown potent cytotoxic activities. This guide summarizes the available quantitative data, details the experimental methodologies used for these assessments, and visualizes the key signaling pathways involved.
Comparative Cytotoxicity Data
The cytotoxic effects of myristicin and its derivatives are typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. The table below summarizes the reported IC50 values for myristicin and its derivatives against various cancer cell lines.
| Compound | Cell Line | Assay | IC50 Value | Citation |
| Myristicin | Human colorectal adenocarcinoma (Caco-2) | MTT | 146 µg/mL | [1] |
| Human ovarian cancer (NCI/ADR-RES) | MTT | >1 mM (non-cytotoxic) | [2] | |
| 1'-Hydroxymyristicin | Human hepatocellular carcinoma (HepG2) | MTT | Significant viability reduction starting at 150 µM | [1][3] |
| Myrifragranone C | Human ovarian cancer (A2780) | MTT | 14.1 µM | [4] |
| Human ovarian cancer (TOV-112D) | MTT | 16.9 µM | [4] | |
| Human ovarian cancer (SK-OV3) | MTT | 33.4 µM | [4] | |
| Malabaricone C | Human ovarian cancer (A2780, TOV-112D, SK-OV3) | MTT | Strong cytotoxic effects | [4] |
| Myrifralignan F | Human ovarian cancer (A2780, TOV-112D, SK-OV3) | MTT | Strong cytotoxic effects | [4] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Key Signaling Pathways in Myristicin-Induced Cytotoxicity
Myristicin and its derivatives exert their cytotoxic effects by modulating several key signaling pathways, primarily leading to apoptosis.
Mitochondrial Apoptosis Pathway
Myristicin has been shown to induce apoptosis through the intrinsic or mitochondrial pathway.[5] This process involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-3, which are the executioners of apoptosis, ultimately leading to DNA fragmentation and cell death.[6]
Caption: Myristicin-induced mitochondrial apoptosis pathway.
PI3K/Akt/NF-κB Signaling Pathway
Studies have also implicated the PI3K/Akt/NF-κB signaling pathway in the cellular response to myristicin.[7][8] In some contexts, myristicin has been observed to inhibit this pathway, which is crucial for cell survival and proliferation. By downregulating the activity of key proteins like Akt and NF-κB, myristicin can sensitize cells to apoptotic stimuli.
Caption: Inhibition of the PI3K/Akt/NF-κB pathway by myristicin.
Experimental Protocols
Standardized protocols are essential for the reliable assessment and comparison of cytotoxicity. Below are detailed methodologies for the key experiments cited in the literature.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10][11]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (myristicin or its derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Annexin V/Propidium Iodide Staining for Apoptosis
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[12][13][14]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Logic diagram for cell population differentiation using Annexin V and PI staining.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells.[15][16][17]
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture (substrate, cofactor, and dye).
-
Incubation: Incubate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at 490 nm (with a reference wavelength of 680 nm).
-
Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) * 100
Conclusion
This guide provides a comparative overview of the cytotoxic effects of myristicin and its derivatives, highlighting their potential as anticancer agents. The data indicates that while myristicin itself possesses cytotoxic properties, its derivatives, both natural and potentially synthetic, may offer enhanced potency and selectivity. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers designing and interpreting cytotoxicity studies in the context of drug discovery and development. Further investigation into the structure-activity relationships of a broader range of myristicin analogs is warranted to fully elucidate their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. scialert.net [scialert.net]
- 4. e-nps.or.kr [e-nps.or.kr]
- 5. Myristicin from nutmeg induces apoptosis via the mitochondrial pathway and down regulates genes of the DNA damage response pathways in human leukaemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic evaluation of myristicin on apoptosis and cell cycle regulation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myristicin regulates proliferation and apoptosis in oxidized low-density lipoprotein-stimulated human vascular smooth muscle cells and human umbilical vein endothelial cells by regulating the PI3K/Akt/NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cellbiologics.com [cellbiologics.com]
A Researcher's Guide to In Vitro Anticancer Activity Assessment: A Comparative Analysis of Key Protocols
For researchers, scientists, and drug development professionals, the accurate in vitro assessment of a compound's anticancer activity is a critical first step in the drug discovery pipeline. A variety of protocols are available, each with its own set of principles, advantages, and limitations. This guide provides an objective comparison of commonly used assays, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate protocol for your research needs.
The evaluation of potential anticancer agents relies on robust and reproducible in vitro assays that can effectively measure key indicators of cellular response, including cytotoxicity, apoptosis, and cell cycle arrest. This guide delves into the specifics of several widely adopted colorimetric and fluorometric assays, offering a comparative overview to facilitate informed decision-making in the laboratory.
Comparison of Cytotoxicity Assay Performance
The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a drug's potency. The following table summarizes representative IC50 values for the common chemotherapeutic agent Doxorubicin in the human breast cancer cell line MCF-7, as determined by different cytotoxicity assays. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as incubation time, cell density, and specific protocol variations.
| Assay | Principle | Doxorubicin IC50 in MCF-7 cells (µM) | Advantages | Disadvantages |
| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. | 0.4 - 1.65[1] | Well-established, high-throughput, relatively inexpensive. | Interference from reducing agents and colored compounds.[2] Requires solubilization of formazan crystals. |
| SRB | Staining of total cellular protein with sulforhodamine B. | 1.8 - 8.3[3][4] | Simple, rapid, sensitive, and unaffected by mitochondrial function. | Less sensitive than some fluorometric assays. |
| LDH | Measurement of lactate dehydrogenase released from damaged cells into the culture medium. | ~0.22 - 0.72 (in A549 cells) | Non-destructive to remaining cells, allowing for further assays. Measures cell death directly. | Less sensitive for early cytotoxic events.[2] Can be influenced by serum LDH. |
Detailed Experimental Protocols
Accurate and reproducible results are contingent on meticulous adherence to experimental protocols. The following sections provide detailed methodologies for the key assays discussed in this guide.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
SRB (Sulforhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells.
Materials:
-
Trichloroacetic acid (TCA), 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with distilled water and allow them to air dry.
-
Staining: Add 50 µL of SRB solution to each well and incubate for 15-30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Dye Solubilization: Add 100 µL of 10 mM Tris-base solution to each well.
-
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the amount of LDH, a cytosolic enzyme released upon cell lysis, in the culture supernatant.
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully transfer the supernatant to a new 96-well plate.
-
Lysis of Control Cells: To determine the maximum LDH release, add lysis buffer (provided in the kit) to control wells containing untreated cells.
-
Reaction Setup: Add the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with the test compound as desired.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic and necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with the test compound.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing Experimental Processes and Pathways
To further clarify the experimental procedures and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
References
- 1. Journal of the Institute of Science and Technology » Submission » In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines [dergipark.org.tr]
- 2. mdpi.com [mdpi.com]
- 3. Simvastatin potentiates doxorubicin activity against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
A Comparative Analysis of the Reactivity of Substituted Methyl 1,2,3-Triazine-5-carboxylates
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Reactivity in Inverse Electron Demand Diels-Alder Reactions
The substitution pattern on the 1,2,3-triazine ring plays a critical role in its reactivity, particularly in inverse electron demand Diels-Alder reactions. This guide provides a comparative analysis of the reactivity of various substituted methyl 1,2,3-triazine-5-carboxylates, supported by experimental data from a comprehensive study on their reaction with amidines to form pyrimidines.[1][2][3][4][5] Understanding these reactivity trends is crucial for the rational design of synthetic routes and the development of novel heterocyclic compounds in medicinal chemistry.[6][7]
Impact of Substitution on Reaction Rates
A key finding is that electron-withdrawing groups at the C5 position of the 1,2,3-triazine ring dramatically increase the rate of cycloaddition reactions.[1][2] Specifically, methyl 1,2,3-triazine-5-carboxylate is exceptionally reactive, undergoing reactions with alkyl and aryl amidines at room temperature nearly 10,000-fold faster than the unsubstituted 1,2,3-triazine.[1][2][3][4][5] The reactions are often instantaneous, typically completing in under five minutes.[1][2][3][4][5]
Substituents at the C4 and C6 positions, however, have a different effect. While a methyl group at the C4 position has a negligible impact on the reaction rate, the presence of methyl groups at both the C4 and C6 positions leads to a significant decrease in reactivity.[2][3][4][5][8] Despite this rate reduction, the reactions with C4/C6-dimethyl substituted triazines still proceed to completion at room temperature, albeit over a longer period (less than 24 hours), and provide high yields of the corresponding pyrimidine products.[1][3][4][5][8]
The nature of the reaction is characterized as an inverse electron demand Diels-Alder cycloaddition.[1] This is supported by the observation that electron-donating groups on the dienophile (the amidine) accelerate the reaction, as indicated by a negative Hammett ρ value of -1.50 for substituted amidines.[1][3][4][8] Conversely, electron-withdrawing substituents on the 1,2,3-triazine (the diene) increase the reactivity, which is reflected in a large positive Hammett ρ value of +7.9 for 5-substituted 1,2,3-triazines.[1][3][4][8]
Quantitative Comparison of Reaction Rates
The following table summarizes the second-order rate constants for the reaction of various substituted 1,2,3-triazines with benzamidine, providing a clear quantitative comparison of their reactivities.
| 1,2,3-Triazine Derivative | Substituents | Second-Order Rate Constant (M⁻¹s⁻¹) | Relative Reactivity |
| 3d | Unsubstituted | 1.5 x 10⁻⁴ | 1 |
| 3a | 5-CO₂Me | 1.50 ± 0.04 | 10,000x |
| 3b | 4-Me, 5-CO₂Me | 1.15 ± 0.03 | ~7,670x |
| 3c | 4,6-diMe, 5-CO₂Me | 4.5 x 10⁻³ | 30x |
| 3e | 5-CN | 21.0 ± 0.5 | 140,000x |
| 3f | 4,6-diMe, 5-CN | 0.12 ± 0.01 | 800x |
Data sourced from a comprehensive study on the reaction scope of methyl 1,2,3-triazine-5-carboxylate with amidines.[1][2]
Experimental Protocols
Kinetic Measurements:
The determination of second-order rate constants for the reaction of substituted 1,2,3-triazines with benzamidine was conducted using ¹H NMR spectroscopy.[1][5] The reactions were performed at room temperature (298 K) in acetonitrile-d₃.[1][5] The disappearance of the reactant signals and the appearance of the product signals were monitored over time. This method allowed for the observation of a clean conversion from reactants to products without the detection of any reaction intermediates or byproducts.[1][5] For very fast reactions, such as that of methyl 1,2,3-triazine-5-carboxylate (3a), the rate was established to quantify its remarkable reactivity.[1][5]
General Procedure for Pyrimidine Synthesis:
A solution of the substituted methyl 1,2,3-triazine-5-carboxylate (0.3 mmol) and the corresponding amidine (2 equivalents) in a suitable solvent (e.g., CH₃CN) was stirred at room temperature.[1] The reaction progress was monitored by thin-layer chromatography (TLC).[1] Upon completion, the reaction mixture was concentrated and the crude product was purified by silica gel chromatography to yield the desired pyrimidine.[1] For highly reactive triazines, the reaction is often instantaneous with visible nitrogen evolution.[1]
Visualizing Reaction Pathways and Relationships
Caption: General reaction of a substituted 1,2,3-triazine with an amidine to yield a pyrimidine and nitrogen gas.
Caption: Workflow for determining reaction kinetics using ¹H NMR spectroscopy.
Caption: Comparative reactivity of substituted 1,2,3-triazines.
References
- 1. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and the Impact of C4/C6 Substitution [organic-chemistry.org]
- 3. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and the Impact of C4/C6 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,3-Triazines: Synthesis, Methodology, and Applications - ProQuest [proquest.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate
As researchers and drug development professionals, our work inherently involves the responsible management of chemical compounds from synthesis to disposal. The integrity of our research is intrinsically linked to the safety and compliance of our laboratory practices. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate. This procedure is synthesized from established regulatory frameworks and safety data for structurally related compounds, ensuring a risk-based approach that prioritizes safety and environmental stewardship.
The core principle of chemical disposal is not merely discarding unwanted material but ensuring a safe, documented, and compliant transition of a hazardous substance out of the laboratory. This protocol is designed as a self-validating system, where each step logically builds upon the last to mitigate risk and meet regulatory requirements.
Section 1: Hazard Assessment and Chemical Profile
A thorough understanding of a compound's potential hazards is the foundation of its safe handling and disposal. While comprehensive toxicological data for every novel or specialized research chemical is often unavailable, we can infer a reliable hazard profile by examining its functional groups and data from structurally analogous compounds. This compound belongs to the benzodioxole class of compounds, which requires careful handling.
Based on data from related benzodioxoles and carboxylic acids, this compound must be treated as hazardous waste.[1] The primary risks are associated with irritation, potential toxicity if ingested, and unknown long-term environmental effects.[2][3]
| Property | Data / Inferred Value | Source / Rationale |
| Molecular Formula | C₁₀H₁₀O₅ | PubChem CID 53392437 |
| Molecular Weight | 210.18 g/mol | PubChem CID 53392437 |
| Appearance | Likely a solid | Based on the parent carboxylic acid.[4] |
| Acute Toxicity | Harmful if swallowed. | Inferred from parent compound, 1,3-Benzodioxole-4-carboxylic acid.[2] |
| Skin Irritation | Causes skin irritation. | Inferred from parent compound.[2][5] |
| Eye Irritation | Causes serious eye irritation. | Inferred from parent compound.[2] |
| Aquatic Toxicity | Potential for long-lasting harmful effects to aquatic life. | A common hazard for benzodioxole derivatives.[3] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | Standard for esters and ether-containing compounds.[6][7][8] |
Section 2: The Core Principle: Waste Segregation
The single most critical step in preventing laboratory accidents during waste handling is proper segregation. Mixing incompatible chemicals can lead to violent exothermic reactions, gas evolution, or fire. This compound, as an organic ester, must be segregated from reactive chemical classes.
Primary Waste Stream: This compound should be disposed of in a Non-Halogenated Organic Solid Waste stream. If dissolved in a solvent for disposal, it must be placed in the appropriate liquid waste stream (e.g., Non-Halogenated Organic Liquid Waste).
Critical Incompatibilities:
-
DO NOT mix with strong oxidizing agents (e.g., nitric acid, perchlorates, permanganates).
-
DO NOT mix with strong acids (e.g., sulfuric acid, hydrochloric acid). This can catalyze hydrolysis and other unwanted reactions.[6]
-
DO NOT mix with strong bases (e.g., sodium hydroxide, potassium hydroxide). This will saponify the ester, an exothermic reaction.
-
DO NOT mix with aqueous waste unless specifically instructed by your institution's EHS protocol.
Section 3: Step-by-Step Disposal Protocol
This protocol is aligned with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA) and best practices from the Occupational Safety and Health Administration (OSHA).[9]
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing appropriate PPE. The rationale is to prevent any direct contact with the skin, eyes, or respiratory system.
-
Gloves: Chemical-resistant nitrile gloves are mandatory.
-
Eye Protection: Safety goggles providing a complete seal or a face shield must be worn.[10]
-
Lab Coat: A standard laboratory coat must be worn to protect from potential spills.
Step 2: Waste Characterization
All unwanted laboratory chemicals must be characterized for disposal. Based on the assessment in Section 1, This compound must be disposed of as hazardous chemical waste. It is strictly forbidden to dispose of this chemical in the regular trash or down the sewer drain.[1][11]
Step 3: Select and Prepare the Waste Container
The integrity of the waste container is critical for safe storage.[9]
-
Container Type: Use a chemically compatible container, preferably a high-density polyethylene (HDPE) carboy or bottle with a secure, screw-top lid.[1]
-
Condition: The container must be clean, dry, and free from damage or deterioration.[9]
-
Venting: No special venting is required, but the container must not be sealed so tightly that pressure could build if an unexpected slow reaction were to occur. The lid should be securely fastened.
Step 4: Create a Hazardous Waste Label
Proper labeling is a legal requirement and is essential for the safety of all personnel who will handle the container.[11][12] The EPA's Hazardous Waste Program requires specific elements on all labels.[9] Affix a completed hazardous waste tag to the container before adding any waste.
The label MUST include:
-
The words "Hazardous Waste" clearly visible.[11]
-
Full Chemical Name(s): List "this compound". Do not use abbreviations or chemical formulas.[9] If it is in a solution, list the solvent as well.
-
Approximate Concentrations/Amounts: Estimate the amount of the chemical being added.
-
Hazard Warnings: Indicate the relevant hazards (e.g., "Irritant," "Toxic").
-
Generator Information: Your name, Principal Investigator (PI), department, and room number.[9]
Step 5: Transfer Waste to the Labeled Container
-
Work within a certified chemical fume hood to minimize inhalation risk.
-
If transferring a solid, use a powder funnel. If transferring a solution, use a chemical-resistant funnel.
-
Securely close the container immediately after adding the waste. Hazardous waste containers must remain closed at all times except when actively adding or removing waste.[1][11]
Step 6: Store in a Satellite Accumulation Area (SAA)
The designated SAA is the legally mandated location for storing hazardous waste before pickup.
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[1][11]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.
-
Inspections: SAAs must be inspected weekly to check for leaks, proper labeling, and container integrity.[9][11]
-
Storage Limits: Do not exceed the 55-gallon limit for an SAA. Once a container is full, it must be removed from the lab by EHS within three days.[1][11]
Step 7: Arrange for Final Disposal
Laboratory personnel do not perform the final disposal. This is the responsibility of your institution's Environmental Health & Safety (EHS) department or a licensed contractor.
-
Request Pickup: Follow your institution's specific procedure to request a hazardous waste pickup. This is typically done through an online portal or by contacting the EHS office directly.
Section 4: Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process, from initial identification to final handoff for disposal.
Caption: Workflow for the compliant disposal of hazardous chemical waste.
Section 5: Spill and Emergency Procedures
In the event of an accidental spill during the disposal process, immediate and correct action is crucial.
-
Minor Spill (Contained within the fume hood):
-
Alert personnel in the immediate area.
-
Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to cover the spill. Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it in a separate, sealable container for disposal as hazardous waste.[13]
-
Label the spill cleanup debris as hazardous waste.
-
Decontaminate the surface with an appropriate solvent, collecting the decontamination materials as hazardous waste.
-
-
Major Spill (Outside of a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others and prevent entry into the affected area.
-
Contact your institution's emergency response line and the EHS office from a safe location.
-
By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted safely, efficiently, and in full compliance with environmental regulations, thereby upholding the highest standards of laboratory practice.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. fishersci.es [fishersci.es]
- 3. markherb.com [markherb.com]
- 4. CAS 526-34-1: 7-Methoxy-1,3-benzodioxole-5-carboxylic acid [cymitquimica.com]
- 5. 1,3-Benzodioxole-5-carboxaldehyde, 7-methoxy- | C9H8O4 | CID 22016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. regi.com [regi.com]
- 8. fishersci.com [fishersci.com]
- 9. danielshealth.com [danielshealth.com]
- 10. media.adeo.com [media.adeo.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
